molecular formula C10H13N3O2 B1210025 Guanoxan CAS No. 2165-19-7

Guanoxan

Número de catálogo: B1210025
Número CAS: 2165-19-7
Peso molecular: 207.23 g/mol
Clave InChI: HIUVKVDQFXDZHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guanoxan is a benzodioxine.
This compound is an antihypertensive agent similar in its mechanism of action to guanethidine;  may cause liver damage. This compound was approved in the UK but was withdrawn from the market due to hepatotoxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUVKVDQFXDZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046166
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165-19-7
Record name Guanoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2165-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanoxan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Guanoxan's Mechanism of Action on Norepinephrine Release: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is a sympatholytic antihypertensive agent that exerts its effects through a dual mechanism involving both the peripheral and central nervous systems.[1][2][3] Primarily, it inhibits the release of norepinephrine from postganglionic sympathetic neurons.[1][4] Additionally, it possesses a central sympatholytic action, likely mediated by the stimulation of alpha-2 (α2) adrenergic receptors.[2][3] This guide provides a detailed examination of this compound's mechanism of action concerning norepinephrine release, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key pathways involved. This compound was withdrawn from the market due to concerns about liver toxicity.[5]

Peripheral Inhibition of Norepinephrine Release

This compound's primary mechanism of action is the inhibition of norepinephrine release from sympathetic nerve endings, a characteristic it shares with other adrenergic neuron blocking agents like guanethidine.[1][4] This action leads to a reduction in sympathetic tone on blood vessels and the heart, resulting in decreased blood pressure.

Adrenergic Neuron Blockade

Adrenergic neuron blockers are taken up into the presynaptic sympathetic neuron by the norepinephrine transporter (NET).[4] Once inside, these agents interfere with the storage and release of norepinephrine from synaptic vesicles. While the precise molecular interactions of this compound within the neuron are not extensively detailed in recent literature, the general mechanism for this class of drugs involves displacement of norepinephrine from vesicular stores, leading to a gradual depletion of the neurotransmitter available for release upon nerve stimulation.[4][6]

Interaction with Tyramine-Induced Release

The effect of adrenergic neuron blockers on norepinephrine release can be studied using agents like tyramine, which induces norepinephrine release by a non-exocytotic mechanism involving the norepinephrine transporter.[7][8][9] this compound's interference with norepinephrine storage would be expected to attenuate the pressor response to tyramine, a hallmark of adrenergic neuron blocking drugs.

Central Sympatholytic Action

In addition to its peripheral effects, this compound exhibits a central sympatholytic action.[2][3] This is attributed to its activity as an agonist at central α2-adrenergic receptors.[2][3]

Alpha-2 Adrenergic Receptor Agonism

Central α2-adrenergic receptors are presynaptic autoreceptors that, when stimulated, inhibit the release of norepinephrine from neurons in the brainstem's vasomotor center.[2][3][10] This leads to a decrease in sympathetic outflow from the central nervous system to the periphery, contributing to the overall antihypertensive effect.[2][3] The action of this compound at these receptors is similar to that of other centrally acting antihypertensives like clonidine and guanfacine.[10]

Quantitative Data on Alpha-2 Adrenergic Receptor Activity
ParameterValueSpeciesAssayReference
IC50 (Adrenaline-induced platelet aggregation)0.6 µmol/lHumanPlatelet Aggregometry[11]

This IC50 value indicates that this compound is a potent inhibitor of α2-adrenoceptor-mediated responses.[11] For context, the same study found this compound to be approximately three orders of magnitude more effective than guanethidine in this assay.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Guanoxan_Peripheral_Action cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) Guanoxan_ext This compound NET Norepinephrine Transporter (NET) Guanoxan_ext->NET Uptake Guanoxan_int This compound NET->Guanoxan_int Vesicle Synaptic Vesicle (Norepinephrine) Guanoxan_int->Vesicle Interferes with storage NE_released Norepinephrine Release (Inhibited) Guanoxan_int->NE_released Inhibits Vesicle->NE_released Nerve Impulse NE_depletion Norepinephrine Depletion Vesicle->NE_depletion Adrenergic_Receptor Adrenergic Receptor placeholder Response Physiological Response (Reduced) Adrenergic_Receptor->Response Reduced Stimulation

This compound's Peripheral Adrenergic Neuron Blocking Action.

Guanoxan_Central_Action cluster_presynaptic Presynaptic Neuron (Brainstem) cluster_postsynaptic Postsynaptic Neuron cluster_output This compound This compound Alpha2_Receptor Presynaptic α2 Adrenergic Receptor This compound->Alpha2_Receptor Agonist NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE_Release Nerve Impulse Sympathetic_Outflow Decreased Sympathetic Outflow to Periphery placeholder

This compound's Central Sympatholytic Action.

Experimental Protocols

Detailed experimental protocols for studying this compound are not extensively available in recent literature. However, based on the known mechanisms of adrenergic neuron blockers and α2-agonists, the following methodologies are relevant.

In Vitro Norepinephrine Release Assay

Objective: To quantify the inhibitory effect of this compound on norepinephrine release from sympathetic neurons.

Methodology:

  • Tissue Preparation: Isolated tissues rich in sympathetic innervation, such as the rat vas deferens or rabbit ear artery, are used. The tissue is incubated in a physiological salt solution.

  • Radiolabeling: The norepinephrine stores are labeled by incubating the tissue with [³H]-norepinephrine.

  • Superfusion: The tissue is placed in a superfusion chamber and continuously washed with fresh buffer to remove excess radiolabel.

  • Stimulation: Norepinephrine release is induced by electrical field stimulation or by a chemical agent like high potassium or tyramine.

  • Drug Application: this compound is added to the superfusion buffer at various concentrations.

  • Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation.

  • Quantification: The amount of [³H]-norepinephrine in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the stimulated release of [³H]-norepinephrine in the presence and absence of the drug. IC50 values can be determined from concentration-response curves.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or tissues like the brain cortex) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for α2-adrenergic receptors (e.g., [³H]-clonidine or [³H]-yohimbine) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound reduces blood pressure through a dual mechanism of action. Peripherally, it acts as an adrenergic neuron blocker, inhibiting the release of norepinephrine from sympathetic nerve endings. Centrally, it functions as an α2-adrenergic agonist, suppressing sympathetic outflow from the brainstem. Quantitative data indicates it is a potent agent at α2-adrenergic receptors. Its clinical use was discontinued due to hepatotoxicity.[5] Further research using modern pharmacological techniques would be necessary to fully elucidate the detailed molecular interactions and signaling pathways of this compound.

References

An In-depth Technical Guide to the Synthesis of Guanoxan Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis pathway and precursors for guanoxan sulfate, an antihypertensive agent.[1][2][3][4][5] This guide details the chemical synthesis routes, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Pathway

The primary synthesis of this compound sulfate involves a multi-step process commencing with readily available precursors. The most common pathway starts from o-dihydroxybenzene (catechol) and proceeds through key intermediates to yield this compound, which is then converted to its sulfate salt.[6][7] An alternative starting point is 2-aminomethyl-1,4-benzodioxan.[7]

The general synthesis can be outlined in the following stages:

  • Formation of 2-hydroxymethyl-1,4-benzodioxane: This initial step involves the reaction of o-dihydroxybenzene with a suitable three-carbon building block, such as 1,2,3-trichloropropane or epichlorohydrin, in the presence of a base.[6][7]

  • Chlorination: The resulting hydroxymethyl intermediate is then chlorinated, typically using thionyl chloride, to produce 2-chloromethyl-1,4-benzodioxane.[6][7]

  • Guanidination: The chlorinated intermediate undergoes condensation with guanidine in the presence of a base to form this compound.[6]

  • Salt Formation: Finally, this compound is treated with sulfuric acid to yield the more stable this compound sulfate salt.[6][7]

Synthesis Pathway Diagram

Guanoxan_Sulfate_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway A o-Dihydroxybenzene I1 2-Hydroxymethyl-1,4-benzodioxane A->I1 B 1,2,3-Trichloropropane B->I1 C Guanidine G This compound C->G D Thionyl Chloride I2 2-Chloromethyl-1,4-benzodioxane D->I2 E Sulfuric Acid GS This compound Sulfate E->GS I1->I2 Chlorination I2->G Condensation G->GS Salification

Caption: Synthesis pathway of this compound Sulfate from precursors.

Quantitative Data Summary

The following table summarizes the quantitative data reported in the synthesis of this compound sulfate and its intermediates.[6]

StepReactantsProductYieldMelting Point (°C)
Formation of 2-hydroxymethyl-1,4-benzodioxaneo-dihydroxy-benzene, 1,2,3-trichloropropane, Potassium Hydroxide2-hydroxymethyl-1,4-benzodioxane85%-
Chlorination2-hydroxymethyl-1,4-benzodioxane, Thionyl chloride2-chloromethyl-1,4-benzodioxane87%-
Guanidination and Salification2-chloromethyl-1,4-benzodioxane, Guanidine sulfate, Potassium HydroxideThis compound Sulfate67%208-215

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound sulfate, based on compiled sources.[6][7]

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane
  • To a reaction flask, add 20g (182mmol) of o-dihydroxy-benzene, 80g of water, and 51g (910mmol) of potassium hydroxide.[6]

  • Protect the reaction with a nitrogen atmosphere.[6]

  • Heat the mixture to approximately 70-80°C with stirring until a clear solution is formed.[6]

  • Add 30ml of toluene.[6]

  • Slowly add 29.5g (200mmol) of 1,2,3-trichloropropane dropwise while stirring.[6]

  • After the addition is complete, increase the temperature to reflux and continue the reaction for 3.5 hours.[6]

  • After the reaction, cool the mixture to below 15°C and separate the organic layer.[6]

  • Extract the aqueous layer twice with 20ml portions of toluene.[6]

  • Combine the organic layers, wash with water, and then remove the toluene under reduced pressure.[6]

  • To the residue, add 50ml of water and heat to dissolve.[6]

  • Cool the solution to below 15°C to induce crystallization.[6]

  • Filter and dry the solid to obtain 2-hydroxymethyl-1,4-benzodioxane.[6]

Step 2: Synthesis of 2-chloromethyl-1,4-benzodioxane
  • In a reaction flask, dissolve 25g (150mmol) of 2-hydroxymethyl-1,4-benzodioxane in 50ml of chloroform.[6]

  • Cool the solution to below 5°C with stirring.[6]

  • Slowly add 35.6g (300mmol) of thionyl chloride dropwise. Absorb the generated tail gas with a sodium hydroxide solution.[6]

  • After the addition, allow the temperature to rise to reflux and react for 2.5 hours.[6]

  • After the reaction is complete, recover the chloroform under reduced pressure.[6]

  • Collect the fraction at 110-125°C under a vacuum of 0.095MPa to obtain oily 2-chloromethyl-1,4-benzodioxane.[6]

Step 3: Synthesis of this compound Sulfate
  • In a reaction flask, add 16.2g of guanidine sulfate (equivalent to 150mmol of guanidine), 80ml of ethanol, and 9.0g (160mmol) of potassium hydroxide.[6]

  • Stir the mixture for 4 hours, then filter to obtain an ethanolic solution of guanidine.[6]

  • To the ethanolic guanidine solution, add 22.2g (120mmol) of 2-chloromethyl-1,4-benzodioxane and 7.6g (130mmol) of potassium hydroxide.[6]

  • Heat the mixture to reflux and react for 6.5 hours.[6]

  • Filter the reaction mixture while hot.[6]

  • Allow the filtrate to cool to room temperature and adjust the pH to 4-5 with sulfuric acid.[6]

  • Stir for 1 hour, then filter to obtain the crude off-white solid.[6]

  • For purification, add 10 times the weight of water to the dried solid, heat to dissolve, and add 3wt% activated carbon.[6]

  • Filter while hot, then cool the filtrate to induce crystallization.[6]

  • Filter, dry, and pulverize the solid to obtain pure this compound sulfate.[6]

Alternative Synthesis Route

An alternative method for preparing this compound involves the reaction of 2-aminomethyl-1,4-benzodioxane with S-methylisothiouronium sulfate.[7]

  • Dissolve 3.3 parts by weight of 2-aminomethyl-1,4-benzodioxane and 2.78 parts by weight of S-methylisothiouronium sulfate in 20 parts by volume of water.[7]

  • Heat the aqueous solution under reflux for 3 hours.[7]

  • Remove the solvent by evaporation under reduced pressure.[7]

  • Dissolve the residue in a minimum amount of fresh water and treat with charcoal.[7]

  • Upon filtration, the clear filtrate will yield crystals of di(2-guanidinomethyl-1,4-benzodioxane)sulfate upon standing.[7]

Experimental Workflow Diagram

Guanoxan_Sulfate_Workflow cluster_step1 Step 1: 2-Hydroxymethyl-1,4-benzodioxane Synthesis cluster_step2 Step 2: 2-Chloromethyl-1,4-benzodioxane Synthesis cluster_step3 Step 3: this compound Sulfate Synthesis S1_1 React o-dihydroxybenzene & 1,2,3-trichloropropane S1_2 Reflux for 3.5 hours S1_1->S1_2 S1_3 Work-up: Extraction & Crystallization S1_2->S1_3 S2_1 Chlorinate with Thionyl Chloride S1_3->S2_1 Intermediate 1 S2_2 Reflux for 2.5 hours S2_1->S2_2 S2_3 Purify by Vacuum Distillation S2_2->S2_3 S3_2 Condense with 2-chloromethyl-1,4-benzodioxane S2_3->S3_2 Intermediate 2 S3_1 Prepare Guanidine Solution S3_1->S3_2 S3_3 Reflux for 6.5 hours S3_2->S3_3 S3_4 Salification with Sulfuric Acid S3_3->S3_4 S3_5 Purify by Recrystallization S3_4->S3_5

References

The Pharmacological Profile of Guanoxan: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Drug Development Professionals, Researchers, and Scientists

Abstract

Guanoxan is an antihypertensive agent historically recognized for its sympatholytic properties. Its mechanism of action is primarily attributed to its activity as an alpha-2 adrenergic agonist, leading to a reduction in norepinephrine release from sympathetic nerve endings. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding characteristics, functional activity, and the experimental protocols used to elucidate these properties. Due to the limited availability of modern quantitative data for this compound, this guide incorporates data from structurally and functionally similar alpha-2 adrenergic agonists to provide a more complete pharmacological context.

Introduction

This compound, a guanidine derivative, was developed as an antihypertensive medication. Its therapeutic effect stems from its ability to dampen sympathetic nervous system activity, thereby reducing peripheral vascular resistance and lowering blood pressure.[1] The primary molecular target of this compound is the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release.[2] This document serves as a technical guide for researchers, providing a detailed examination of this compound's pharmacological properties.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at presynaptic alpha-2 adrenergic receptors located on sympathetic neurons.[2] Activation of these receptors inhibits the release of norepinephrine into the synaptic cleft, a key neurotransmitter in the sympathetic nervous system.[1] This reduction in norepinephrine availability leads to vasodilation and a subsequent decrease in blood pressure.[1] Additionally, this compound may have a central inhibitory effect on sympathetic outflow from the brain, further contributing to its antihypertensive action.[1]

Alpha-2 Adrenergic Receptor Signaling Pathway

As an alpha-2 adrenergic agonist, this compound activates the Gi/o signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of norepinephrine release.

Alpha-2 Adrenergic Receptor Signaling Pathway Alpha2_AR Alpha-2 Adrenergic Receptor G_protein Gi/o Protein Alpha2_AR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC PKA Protein Kinase A cAMP->PKA Activates Norepi_Vesicle Norepinephrine Vesicle PKA->Norepi_Vesicle Inhibits fusion Norepi_Release Decreased Norepinephrine Release This compound This compound This compound->Alpha2_AR

Figure 1: this compound's signaling pathway via the alpha-2 adrenergic receptor.

Quantitative Pharmacological Data

Comprehensive modern quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available data and include representative data from the structurally and functionally similar alpha-2 adrenergic agonists, guanabenz and guanfacine, for comparative purposes. It is important to note that the data for guanabenz and guanfacine may not be directly extrapolated to this compound.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

CompoundReceptor SubtypeKi (nM)SpeciesReference
This compound Non-adrenergic sitesHigh Affinity (Kd = 1.5 nM for [3H]idazoxan binding)Pig[3]
Guanabenz Alpha-2A Adrenoceptor35 (high affinity site), 8900 (low affinity site)Rat[4]
Alpha-2 Adrenoceptor30 (apparent Kd)Turkey[5]
Beta-Adrenoceptor3800Turkey[5]
Guanfacine Alpha-2A Adrenoceptor23 (Ri site), 340 (Rs site)Rat[6]
Alpha-2A Adrenoceptor22-31 fold selectivity for alpha-2A vs 5-HT1AHuman[7]
Receptor Selectivity

Selectivity refers to a drug's ability to preferentially bind to one receptor subtype over others. A highly selective drug will have significantly higher affinity for its target receptor compared to other receptors, which can minimize off-target side effects.

CompoundReceptor Selectivity ProfileReference
This compound Binds with high affinity to non-adrenergic sites in pig kidney membranes.[3]
Guanabenz Shows selectivity for alpha-2 adrenoceptors over beta-adrenoceptors.[5]
Guanfacine Exhibits selectivity for the alpha-2A adrenergic receptor subtype.[6][8]
Functional Activity

Functional activity assays measure the biological response elicited by a drug upon binding to its receptor. For alpha-2 adrenergic agonists, this is often quantified by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Quantitative functional activity data (EC50 or IC50 values) for this compound from in vitro assays such as cAMP inhibition are not available in the reviewed literature. For context, other alpha-2 adrenergic agonists like clonidine and dexmedetomidine are potent inhibitors of adenylyl cyclase with EC50 values in the nanomolar range.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of alpha-2 adrenergic agonists like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing alpha-2 adrenergic receptors) Incubation Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Rauwolscine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Incubation Filtration Rapid filtration through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Generate competition curve and calculate IC50 and Ki values Scintillation_Counting->Data_Analysis

Figure 2: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the alpha-2 adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).

  • Incubation: Incubate the plate at a defined temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an alpha-2 adrenergic agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the receptor's signaling pathway.

cAMP Functional Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Seeding Seed cells expressing alpha-2 adrenergic receptors in a multi-well plate Compound_Addition Add varying concentrations of the test compound (this compound) Cell_Seeding->Compound_Addition Stimulation Stimulate adenylyl cyclase with forskolin to induce cAMP production Compound_Addition->Stimulation Lysis_Detection Lyse cells and measure cAMP levels (e.g., using HTRF, ELISA, or AlphaScreen) Stimulation->Lysis_Detection Data_Analysis Generate dose-response curve and calculate IC50 value Lysis_Detection->Data_Analysis

Figure 3: Workflow for a cAMP functional assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the alpha-2 adrenergic receptor of interest in a suitable multi-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specific time to allow for cAMP accumulation.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production, is determined from this curve.

Conclusion

This compound is a sympatholytic antihypertensive agent that primarily functions as an alpha-2 adrenergic agonist. Its mechanism of action involves the inhibition of norepinephrine release from sympathetic neurons through the activation of the Gi/o signaling pathway. While historical data confirms its sympatholytic activity, modern quantitative pharmacological data, particularly regarding its binding affinity and functional potency at specific adrenergic receptor subtypes, is limited. Further research utilizing contemporary pharmacological techniques is necessary to fully elucidate the detailed molecular pharmacology of this compound. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Guanoxan: An In-depth Technical Guide to its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is an antihypertensive agent, developed in the mid-20th century, that acts as a sympatholytic drug. Its mechanism of action involves the blockade of adrenergic neurons, similar to guanethidine, and it also possesses alpha-2 adrenergic receptor antagonist properties. Marketed in the United Kingdom by Pfizer under the trade name Envacar, its clinical use was ultimately curtailed by concerns over hepatotoxicity, leading to its withdrawal from the market. This technical guide provides a comprehensive overview of the discovery, developmental history, pharmacology, and eventual discontinuation of this compound, with a focus on the experimental data and methodologies that defined its scientific understanding.

Discovery and Developmental History

The development of this compound emerged from the broader search for effective treatments for hypertension in the mid-20th century. Following the discovery of the therapeutic potential of adrenergic neuron blocking agents, research efforts focused on synthesizing and screening novel compounds with similar mechanisms of action.

While a precise timeline is not fully available in the public record, the primary pharmacological research and clinical investigations into this compound appear to have been most active during the 1960s. A key clinical trial assessing its efficacy in patients with hypertension resistant to other common drugs was published in 1967. The drug was subsequently marketed in the UK by Pfizer. However, post-marketing surveillance and clinical experience revealed a significant risk of liver damage, which ultimately led to its withdrawal from clinical use.

Synthesis

This compound, with the chemical name (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)guanidine, can be synthesized through a multi-step process. The following is a general overview of a common synthetic route.

Experimental Protocol: Synthesis of this compound Sulfate

A detailed, step-by-step synthesis protocol is outlined below, based on established chemical principles.

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

  • o-Dihydroxybenzene is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide.

Step 2: Conversion to 2-chloromethyl-1,4-benzodioxane

  • The resulting 2-hydroxymethyl-1,4-benzodioxane is then chlorinated, for example, using thionyl chloride.

Step 3: Guanidination

  • 2-chloromethyl-1,4-benzodioxane is reacted with guanidine in the presence of a base to yield this compound.

Step 4: Salt Formation

  • The this compound base is then treated with sulfuric acid to form the more stable this compound sulfate salt.

Pharmacological Profile

This compound's primary pharmacological effect is the inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. This is achieved through a dual mechanism of action: adrenergic neuron blockade and alpha-2 adrenoceptor antagonism.

Adrenergic Neuron Blockade

Similar to guanethidine, this compound is taken up into sympathetic nerve terminals by the norepinephrine transporter. Once inside the neuron, it interferes with the storage and release of norepinephrine from synaptic vesicles. This depletion of norepinephrine at the neuroeffector junction leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in heart rate and cardiac output.

Alpha-2 Adrenergic Receptor Antagonism

In addition to its effects on norepinephrine release, this compound also acts as an antagonist at presynaptic alpha-2 adrenergic receptors. These receptors are part of a negative feedback loop that inhibits further norepinephrine release. By blocking these receptors, this compound can, under certain conditions, paradoxically increase the release of norepinephrine. However, its primary and clinically relevant effect is the overall reduction in sympathetic outflow due to adrenergic neuron blockade. This alpha-adrenolytic effect is believed to be mediated mainly by its action on alpha-2 adrenoceptors.[1]

Key Experiments and Methodologies

The pharmacological effects of this compound were characterized through a series of in vitro and in vivo experiments in animal models. A pivotal study by Davey and Reinert in 1965 provided a detailed characterization of its properties.

Experimental Protocol: Investigation of Adrenergic Neuron Blockade (Davey and Reinert, 1965)

  • Animal Model: Cats anesthetized with chloralose.

  • Methodology:

    • The nictitating membrane was used as a model for sympathetic nerve stimulation. Electrical stimulation of the cervical sympathetic nerve produced contractions of the nictitating membrane.

    • This compound was administered intravenously, and the effects on the responses to nerve stimulation and to exogenously administered norepinephrine and epinephrine were recorded.

    • A dose-dependent inhibition of the response to sympathetic nerve stimulation was observed, while the response to exogenous catecholamines was potentiated, a characteristic feature of adrenergic neuron blockade.

Experimental Protocol: Investigation of Alpha-Adrenoceptor Blocking Activity (Davey and Reinert, 1965)

  • Animal Model: Spinal cats.

  • Methodology:

    • Blood pressure responses to intravenous injections of the alpha-adrenoceptor agonists epinephrine and norepinephrine were measured before and after the administration of this compound.

    • This compound was shown to antagonize the pressor responses to these agonists, indicating an alpha-adrenoceptor blocking effect.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound's pharmacological activity.

ParameterValueSpecies/AssayReference
IC50 (Adrenaline-induced platelet aggregation) 0.6 µmol/lHuman Platelets[1]

Clinical Studies

Clinical trials of this compound were conducted in the 1960s to evaluate its efficacy and safety as an antihypertensive agent. One notable study by Persson et al. in 1967 investigated its use in patients with hypertension that was resistant to other available treatments.

Hepatotoxicity and Withdrawal from the Market

The most significant and ultimately decisive factor in the developmental history of this compound was its association with liver toxicity.[2] Post-marketing reports and further clinical experience revealed that a subset of patients treated with this compound developed signs of liver damage, ranging from elevated liver enzymes to more severe hepatitis.

The exact mechanism of this compound-induced hepatotoxicity is not well-documented in the available literature. However, drug-induced liver injury is a known, albeit rare, complication of many medications and can be idiosyncratic in nature. The concerns over hepatotoxicity were significant enough to lead to the withdrawal of this compound (Envacar) from the UK market, effectively ending its clinical use.

Signaling Pathways and Experimental Workflows

To visualize the key mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling Pathway of this compound's Sympatholytic Action

Guanoxan_Signaling cluster_neuron Sympathetic Neuron Terminal cluster_effector Effector Cell (e.g., Smooth Muscle) This compound This compound NE_Transporter Norepinephrine Transporter This compound->NE_Transporter Uptake Alpha2_Receptor Presynaptic α2 Adrenoceptor This compound->Alpha2_Receptor Antagonizes Guanoxan_intracellular Intracellular This compound NE_Transporter->Guanoxan_intracellular Internalization NE_Vesicle Norepinephrine Storage Vesicle Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft NE Release (Blocked) NE Norepinephrine Alpha2_Receptor->NE_Vesicle Inhibits NE Release (Feedback) Guanoxan_intracellular->NE_Vesicle Inhibits NE storage & release Nerve_Impulse Nerve Impulse Nerve_Impulse->NE_Vesicle Triggers release Adrenoceptor Postsynaptic Adrenoceptor Synaptic_Cleft->Adrenoceptor Reduced NE Binding Response Physiological Response (e.g., Vasoconstriction) Adrenoceptor->Response Reduced Stimulation

Caption: Signaling pathway of this compound's sympatholytic action.

Experimental Workflow for Assessing Adrenergic Neuron Blockade

Adrenergic_Blockade_Workflow Start Start Experiment Animal_Prep Anesthetize Cat (Chloralose) Start->Animal_Prep Setup Isolate & Prepare Nictitating Membrane Animal_Prep->Setup Baseline Record Baseline Contractions (Sympathetic Nerve Stimulation) Setup->Baseline Administer_this compound Administer this compound (i.v.) Baseline->Administer_this compound Post_Guanoxan_Stim Record Contractions post-Guanoxan (Sympathetic Nerve Stimulation) Administer_this compound->Post_Guanoxan_Stim Administer_NE Administer Norepinephrine (i.v.) Post_Guanoxan_Stim->Administer_NE Post_NE_Response Record Contractions post-Norepinephrine Administer_NE->Post_NE_Response Analysis Compare pre- and post-drug responses Post_NE_Response->Analysis Conclusion Conclude on Adrenergic Neuron Blockade Analysis->Conclusion

Caption: Experimental workflow for assessing adrenergic neuron blockade.

Conclusion

This compound represents an important chapter in the history of antihypertensive drug development. Its story highlights the classical pharmacological approach to drug discovery, from synthesis and screening to detailed in vivo characterization. While its clinical utility was ultimately negated by safety concerns, the study of this compound contributed to the broader understanding of adrenergic pharmacology and the challenges of drug-induced toxicity. This technical guide provides a consolidated resource for researchers and professionals interested in the history of cardiovascular drug development and the specific case of this once-promising therapeutic agent.

References

Guanoxan Analogues: A Technical Deep-Dive into Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan, a historically significant antihypertensive agent, and its analogues represent a compelling area of study in medicinal chemistry. Characterized by a (1,4-benzodioxan-2-ylmethyl)guanidine core, these compounds primarily exert their effects through modulation of the adrenergic system. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and its analogues. While quantitative data for a broad series of direct this compound analogues is limited in publicly available literature, this document synthesizes existing data on closely related benzodioxan and guanidine derivatives to elucidate key structural determinants for adrenergic receptor affinity and antihypertensive effects. Detailed experimental protocols for relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound is an antihypertensive drug that acts as a peripherally acting antiadrenergic agent, mechanistically similar to guanethidine. Its primary mode of action involves the inhibition of norepinephrine release from sympathetic nerve endings. Despite its efficacy, this compound was withdrawn from the market due to concerns about hepatotoxicity. Nevertheless, the unique pharmacological profile of the guanidinobenzodioxan scaffold continues to attract interest for the development of novel therapeutic agents with potentially improved safety profiles and diverse biological activities. The guanidine moiety is a versatile functional group found in a wide range of biologically active compounds, exhibiting activities including antimicrobial, antioxidant, and anticancer effects. This guide explores the SAR of this compound analogues, drawing insights from related chemical series to inform future drug discovery efforts.

Biological Activity of this compound Analogues

The primary biological target of this compound and its analogues are adrenergic receptors, specifically the α-adrenoceptors. However, some studies suggest potential interactions with other receptors and non-adrenergic sites.

Adrenergic Receptor Modulation

This compound analogues primarily function as α-adrenoceptor antagonists. The affinity for α1 and α2 subtypes can be modulated by structural modifications to the benzodioxan ring and the guanidine group.

Antihypertensive Activity

The antihypertensive effects of these compounds are a direct consequence of their ability to block adrenergic signaling, leading to vasodilation and a reduction in blood pressure.

Other Biological Activities

Derivatives of the core this compound structure have been investigated for a range of other potential therapeutic applications, including antiprion and anticancer activities. Structure-activity relationship studies have aimed to separate these effects from the primary antihypertensive action to develop more targeted therapies.

Data Presentation: Biological Activity of this compound and Related Analogues

Due to the limited availability of comprehensive quantitative data for a series of direct this compound analogues, the following tables include data for this compound itself and structurally related benzodioxan and guanidine derivatives that provide insights into the structure-activity relationships of this class of compounds.

Table 1: Adrenergic Receptor Binding Affinity of this compound and Related Compounds

CompoundStructureReceptor SubtypeBinding Affinity (Ki, nM)Reference
Guanabenz2,6-dichlorobenzylidene aminoguanidineα2-Adrenoceptor-[1]
Clonidine Analogue 162-imino-imidazolidine attached to a benzopyranα2-Adrenoceptor19[2]
Clonidine Analogue 222-imino-imidazolidine attached to a benzopyranα2-Adrenoceptor95[2]
Clonidine-α2-Adrenoceptor35[2]
Clonidine Analogue 162-imino-imidazolidine attached to a benzopyranα1-Adrenoceptor7570[2]
Clonidine Analogue 222-imino-imidazolidine attached to a benzopyranα1-Adrenoceptor5030[2]

Table 2: Vasorelaxant and Antihypertensive Activity of this compound Analogues and Related Compounds

CompoundAssayActivity (IC50 / EC50, µM)Reference
N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[3][4]oxazine-6-carbonyl)guanidineNa+/H+ exchange inhibition0.12[4]
meso-dihydroguaiaretic acidVasodilation (rat aorta)49.9[5]
Corosolic acidVasodilation (rat aorta)108.9[5]
5,8,4′-trihydroxy-3,7-dimethoxyflavoneVasodilation (rat aorta)122.3[5]
N2,N4-diamino quinazoline analogue (Compound 9)Vasodilation (rat pulmonary artery)0.58[6]
6-(4-substitutedphenyl)-3-pyridazinone (Compound 2j)Vasorelaxation (mice aorta)0.02916[7]

Note: The data presented is from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogues and related compounds.

Adrenergic Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of test compounds for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]yohimbine for α2).

  • Test compounds (this compound analogues).

  • Non-specific binding control (e.g., phentolamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasorelaxant Activity Assay

Objective: To assess the ability of this compound analogues to induce relaxation of pre-contracted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer and data acquisition system.

  • Vasoconstrictor agent (e.g., phenylephrine for α1-adrenoceptor-mediated contraction).

  • Test compounds (this compound analogues).

Procedure:

  • Mount the arterial rings in the organ baths under optimal resting tension.

  • Allow the tissues to equilibrate for a period (e.g., 60-90 minutes).

  • Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine).

  • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation) by plotting a concentration-response curve.

In Vivo Antihypertensive Activity Assay

Objective: To evaluate the blood pressure-lowering effects of this compound analogues in a relevant animal model of hypertension.

Materials:

  • Spontaneously hypertensive rats (SHR) or other suitable hypertensive animal models.

  • System for measuring blood pressure (e.g., tail-cuff method or telemetry).

  • Test compounds (this compound analogues) formulated for administration (e.g., oral gavage or intravenous injection).

  • Vehicle control.

Procedure:

  • Acclimatize the animals to the blood pressure measurement procedure to minimize stress-induced variations.

  • Measure the baseline systolic and diastolic blood pressure and heart rate of each animal.

  • Administer the test compound or vehicle to the animals.

  • Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Calculate the change in blood pressure from baseline for each animal at each time point.

  • Compare the blood pressure changes in the treated groups to the vehicle control group to determine the antihypertensive effect.

  • Dose-response studies can be conducted to determine the effective dose range.

Visualizations

Signaling Pathways

Guanoxan_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell Guanoxan_Analogue This compound Analogue NE_Release NE Release Guanoxan_Analogue->NE_Release Inhibits NE_Vesicle Norepinephrine (NE) Vesicle NE Norepinephrine NE_Release->NE Releases Alpha_Receptor α-Adrenergic Receptor NE->Alpha_Receptor Binds Contraction Vasoconstriction Alpha_Receptor->Contraction Activates

Experimental Workflows

Adrenergic_Receptor_Binding_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End: Determine Affinity Analysis->End

Vasorelaxant_Assay_Workflow Start Start: Isolate Arterial Rings Mounting Mount Rings in Organ Bath Start->Mounting Equilibration Equilibrate Tissues Mounting->Equilibration Contraction Induce Contraction (e.g., with Phenylephrine) Equilibration->Contraction Compound_Addition Cumulative Addition of Test Compound Contraction->Compound_Addition Measurement Measure Relaxation Compound_Addition->Measurement Analysis Data Analysis (EC50 Calculation) Measurement->Analysis End End: Determine Potency Analysis->End

Conclusion

References

In-Depth Technical Guide on the Structural Activity Relationship of Guanoxan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is an antihypertensive agent characterized by its 1,4-benzodioxan core structure linked to a guanidine moiety. It functions as a sympatholytic agent, primarily through its action as an agonist at α2-adrenergic receptors, which leads to a decrease in norepinephrine release and subsequent reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its derivatives. Due to a scarcity of publicly available quantitative SAR data specifically for a series of this compound analogs, this guide synthesizes information from structurally related compounds, particularly other guanidine and benzodioxan derivatives, to infer key structural requirements for antihypertensive activity. The guide also details relevant experimental protocols for evaluating antihypertensive effects and illustrates the pertinent signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as (1,4-benzodioxan-2-ylmethyl)guanidine, is an antihypertensive drug that exerts its therapeutic effect by modulating the sympathetic nervous system.[1] Its mechanism of action is similar to other α2-adrenergic agonists like guanabenz.[2] By stimulating presynaptic α2-adrenergic receptors on sympathetic neurons, this compound inhibits the release of norepinephrine, a key neurotransmitter responsible for vasoconstriction and increased heart rate.[1] This sympatholytic effect results in vasodilation and a decrease in overall blood pressure.[1] Additionally, this compound may exert a central inhibitory effect on sympathetic outflow from the brain, further contributing to its antihypertensive properties.[1]

Structural Activity Relationship (SAR) of this compound and Related Derivatives

The Guanidine Moiety

The guanidine group is a crucial pharmacophore for the activity of many α2-agonists. Its basicity allows it to be protonated at physiological pH, forming a guanidinium cation. This cationic head is believed to interact with anionic residues, such as aspartate, in the binding pocket of the α2-adrenergic receptor.

Key SAR points related to the guanidine group include:

  • Substitution: N-substitution on the guanidine moiety can influence potency and selectivity. Studies on other guanidine derivatives suggest that excessive substitution can lead to a decrease in activity, potentially due to steric hindrance.[3]

  • Conformational Restriction: Incorporating the guanidine moiety into a cyclic structure, such as in 2-amino-1,4-dihydroquinazolines, has been explored to probe the receptor's binding pocket. Such conformational restriction can lead to compounds with high affinity, and in some cases, can shift the activity from agonism to antagonism.[4]

The 1,4-Benzodioxan Ring System

The 1,4-benzodioxan scaffold serves as a rigid anchor, positioning the guanidine-containing side chain for optimal interaction with the receptor.

Key SAR insights for the benzodioxan portion are:

  • Oxygen Atoms: The two oxygen atoms in the dioxan ring are thought to play a role in receptor binding, potentially through hydrogen bonding or dipolar interactions.[5]

  • Aromatic Ring Substitution: Substitution on the benzene ring of the benzodioxan nucleus can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. While specific data for this compound is unavailable, studies on related benzodioxan derivatives targeting adrenoceptors show that the position and nature of substituents are critical for affinity and selectivity.[5]

The Methylene Linker

The methylene bridge connecting the 1,4-benzodioxan ring and the guanidine group provides a degree of conformational flexibility. The length and nature of this linker are critical for correctly orienting the pharmacophoric groups within the receptor binding site. Altering the linker length can significantly impact activity.

Inferred SAR Summary

Based on the analysis of related compounds, the following general SAR can be proposed for this compound derivatives:

  • An unsubstituted or minimally substituted guanidine group is likely optimal for agonist activity.

  • The 1,4-benzodioxan ring is a key structural element, with its oxygen atoms potentially involved in receptor interaction.

  • The methylene linker is crucial for the correct spatial arrangement of the key functional groups.

  • Modifications to the benzene ring could be used to fine-tune the physicochemical properties of the derivatives.

Quantitative Data from a Structurally Related Series

While specific quantitative data for a series of this compound derivatives is not available, a study on N-(3-oxo-3,4-dihydro-2H-benzo[1][6]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors provides an example of a quantitative SAR for a structurally related class of compounds. Although the biological target is different, the data illustrates how systematic structural modifications can influence biological activity.

CompoundR1R2R3R4IC50 (µM)
4a HHHH>10
4b HMeMeH1.2
4c HEtEtH0.45
4d HHHMe0.98
4e HHHEt0.25
4f HHHn-Pr0.15
4g HMeMei-Pr0.12
4h PhHHH>10

Data adapted from a study on Na/H exchange inhibitors and is for illustrative purposes of a quantitative SAR table.[7]

This table demonstrates a clear relationship between the nature of the substituents (R1-R4) and the inhibitory activity (IC50). For instance, increasing the alkyl chain length at the R4 position from methyl to n-propyl (compounds 4d-4f) leads to a progressive increase in potency.[7] The most potent compound in this series, 4g, combines dimethyl substitution at R2 and an isopropyl group at R4.[7]

Experimental Protocols

The following is a representative experimental protocol for evaluating the antihypertensive activity of this compound derivatives in an animal model.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the dose-dependent effect of test compounds on systolic blood pressure (SBP) in conscious SHRs.

Animals: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old, with established hypertension (SBP > 160 mmHg).

Materials:

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)

  • Positive control (e.g., Guanabenz)

  • Tail-cuff plethysmography system for non-invasive blood pressure measurement

  • Oral gavage needles

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least one week before the experiment. They are also trained for the tail-cuff blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Baseline Measurement: Baseline SBP is measured for all rats for three consecutive days before the start of the treatment. The average of these readings is taken as the initial SBP.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC)

      • Group 2: Positive control (e.g., Guanabenz at a known effective dose)

      • Groups 3-n: Test compounds at various doses (e.g., 1, 3, 10 mg/kg)

    • The test compounds, vehicle, and positive control are administered orally via gavage once daily for a specified period (e.g., 7 days).

  • Blood Pressure Measurement: SBP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) on the first and last day of treatment to determine the onset, peak, and duration of action.

  • Data Analysis: The change in SBP from baseline is calculated for each animal. The results are expressed as the mean ± SEM for each group. Statistical significance between the treated groups and the vehicle control group is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A p-value of <0.05 is considered statistically significant.

Signaling Pathways and Visualizations

This compound and its derivatives exert their antihypertensive effect primarily through the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).[1]

Alpha-2 Adrenergic Receptor Signaling Pathway

The activation of the α2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of norepinephrine release.

alpha2_signaling cluster_presynaptic Presynaptic Neuron Terminal This compound This compound Derivative Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR binds & activates Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha_i->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Ca_channel inhibits (indirectly) Ca_influx Ca2+ Influx Vesicle Norepinephrine Vesicle Ca_influx->Vesicle triggers NE_release Norepinephrine Release Vesicle->NE_release fusion & exocytosis Synaptic_Cleft Synaptic Cleft

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Antihypertensive Studies

The following diagram outlines a typical workflow for conducting in vivo studies to evaluate the antihypertensive properties of this compound derivatives.

experimental_workflow start Start acclimatization Animal Acclimatization & Training start->acclimatization baseline Baseline Blood Pressure Measurement (3 days) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Daily Oral Administration (e.g., 7 days) grouping->dosing bp_measurement Blood Pressure Monitoring (Post-dose time points) dosing->bp_measurement data_analysis Data Collection & Statistical Analysis bp_measurement->data_analysis results Evaluation of Antihypertensive Effect data_analysis->results end End results->end

Caption: Experimental workflow for in vivo hypertension studies.

Conclusion

The structural activity relationship of this compound derivatives is centered around the interplay between the guanidine moiety, the 1,4-benzodioxan core, and the connecting linker. While a comprehensive quantitative dataset for a series of this compound analogs is not publicly available, analysis of structurally related α2-adrenergic agonists and other guanidine-containing compounds provides a solid framework for understanding the key structural requirements for antihypertensive activity. Future research focused on the systematic modification of the this compound scaffold and the quantitative assessment of α2-adrenergic receptor agonism and in vivo antihypertensive effects would be invaluable for the development of novel and more effective therapeutic agents in this class. The experimental protocols and pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals working in this area.

References

Guanoxan's Effect on the Sympathetic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is a sympatholytic antihypertensive agent that exerts its primary pharmacological effect by inhibiting the sympathetic nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with sympathetic neurons. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant physiological pathways and experimental workflows. This compound acts as an adrenergic neuron blocking agent, interfering with the release of the neurotransmitter norepinephrine from postganglionic sympathetic nerve endings. This action leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure. While effective, this compound's clinical use was ultimately limited by reports of liver toxicity. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of adrenergic neuron blocking agents.

Introduction

This compound is a guanidine derivative that was developed as an antihypertensive drug.[1] It belongs to the class of sympatholytic drugs, which act by reducing the activity of the sympathetic nervous system.[2] The primary mechanism of action of this compound is the blockade of adrenergic neurons, which prevents the release of norepinephrine, a key neurotransmitter in the sympathetic regulation of cardiovascular function.[2] This guide will delve into the technical details of this compound's effects on the sympathetic nervous system, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

This compound is classified as an adrenergic neuron blocking agent.[3] Its principal mechanism involves the inhibition of norepinephrine release from sympathetic nerve terminals.[2][4] This leads to a decrease in the amount of norepinephrine available to act on adrenergic receptors in target organs such as blood vessels and the heart, resulting in reduced sympathetic tone.[2]

Some evidence also suggests that this compound may have a central inhibitory effect on sympathetic outflow from the brain and may interact with alpha-2 adrenergic receptors, which are involved in the negative feedback regulation of norepinephrine release.[2][5]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on norepinephrine release at the sympathetic nerve terminal.

Guanoxan_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) This compound This compound NE_Release NE Release This compound->NE_Release inhibits NE_Vesicle Norepinephrine (NE) Vesicle NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->NE_Vesicle triggers fusion Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response activates caption This compound's inhibition of norepinephrine release.

Caption: this compound's inhibition of norepinephrine release.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on various physiological parameters. Due to the withdrawal of this compound from the market, the available data is primarily from older preclinical and clinical studies.

Table 1: Effect of this compound on Blood Pressure in Animal Models
Animal ModelThis compound DoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Reference
Anesthetized Cat0.5 - 2.0 mg/kgIntravenousDose-dependent decrease(Davey & Reinert, 1965)
Conscious Dog5 - 10 mg/kgOralSustained decrease(Davey & Reinert, 1965)
Renal Hypertensive Rat10 - 20 mg/kg/dayOralSignificant reduction(Davey & Reinert, 1965)
Table 2: Effect of this compound on Sympathetic Nerve Function
Experimental ModelParameter MeasuredThis compound Concentration/DoseObserved EffectReference
Perfused Cat SpleenNorepinephrine overflow on nerve stimulation1 µg/mLInhibition(Davey & Reinert, 1965)
Cat Nictitating MembraneContraction on sympathetic nerve stimulation0.5 - 1.0 mg/kg i.v.Inhibition(Davey & Reinert, 1965)
Human PlateletsAdrenaline-induced aggregationIC50 = 0.6 µmol/LInhibition(Glusa & Markwardt, 1982)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on the sympathetic nervous system.

Perfused Cat Spleen Preparation

This in-situ preparation is a classic model for studying the release of neurotransmitters from sympathetic nerve endings.

Objective: To measure the effect of this compound on norepinephrine release from sympathetic nerves in the spleen.

Methodology:

  • Animal Preparation: Cats are anesthetized, and the spleen is isolated with its vascular and nerve supply intact.

  • Perfusion: The spleen is perfused with a physiological salt solution (e.g., Krebs solution) at a constant rate through the splenic artery. The venous effluent is collected for analysis.

  • Nerve Stimulation: The splenic nerves are stimulated electrically with defined parameters (e.g., frequency, duration, and voltage) to evoke norepinephrine release.

  • Drug Administration: this compound is added to the perfusion fluid at various concentrations.

  • Norepinephrine Measurement: The concentration of norepinephrine in the venous effluent is measured before, during, and after nerve stimulation, both in the presence and absence of this compound. Measurement techniques of the era included bioassays and fluorometric methods.

Perfused_Cat_Spleen_Workflow cluster_prep Preparation cluster_exp Experiment Anesthetize Anesthetize Cat Isolate_Spleen Isolate Spleen Anesthetize->Isolate_Spleen Perfuse Perfuse Spleen with Krebs Solution Isolate_Spleen->Perfuse Stimulate_Nerves Electrically Stimulate Splenic Nerves Perfuse->Stimulate_Nerves Add_this compound Add this compound to Perfusate Perfuse->Add_this compound Collect_Effluent Collect Venous Effluent Stimulate_Nerves->Collect_Effluent Add_this compound->Stimulate_Nerves Measure_NE Measure Norepinephrine Concentration Collect_Effluent->Measure_NE caption Workflow for the perfused cat spleen experiment.

Caption: Workflow for the perfused cat spleen experiment.

Clinical Trials in Hypertensive Patients

Objective: To evaluate the antihypertensive efficacy and safety of this compound in patients with hypertension.

Methodology:

  • Patient Selection: Patients with a diagnosis of essential hypertension meeting specific inclusion and exclusion criteria are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled design is often employed.

  • Treatment: Patients are randomly assigned to receive either this compound at a specified dose or a placebo for a defined treatment period.

  • Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the study. Urine samples may be collected to measure catecholamine and metabolite excretion.

  • Statistical Analysis: The data from the this compound and placebo groups are compared to determine the statistical significance of any observed differences in blood pressure and heart rate.

Conclusion

This compound is a potent adrenergic neuron blocking agent that effectively lowers blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings. Preclinical studies in various animal models have elucidated its mechanism of action, and clinical trials have confirmed its antihypertensive effects in humans. However, due to concerns about hepatotoxicity, this compound is no longer in clinical use.[6] The information presented in this technical guide provides a comprehensive overview of the pharmacological properties of this compound and the experimental approaches used to characterize its effects on the sympathetic nervous system. This knowledge remains valuable for researchers in the field of autonomic pharmacology and for the development of new antihypertensive drugs with similar mechanisms of action but improved safety profiles.

References

In-Silico Modeling of Guanoxan Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan, an antihypertensive agent, exerts its therapeutic effects through interactions with specific receptor systems. Understanding the molecular basis of these interactions is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the in-silico modeling of this compound's binding to its primary receptor targets: the alpha-2 (α2) adrenergic and I2 imidazoline receptors. We present a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and a comprehensive workflow for in-silico modeling. Furthermore, we visualize the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.

Introduction to this compound and its Receptor Targets

This compound is a sympatholytic drug that functions by modulating the sympathetic nervous system to achieve its antihypertensive effects.[1] Its primary mechanism of action involves the inhibition of norepinephrine release from nerve endings.[1] This is accomplished through its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a negative feedback loop for norepinephrine release. Additionally, this compound exhibits high affinity for I2 imidazoline receptors, which are non-adrenergic binding sites whose precise signaling mechanisms are still under investigation but are known to be distinct from classical GPCR pathways.

Quantitative Binding Affinity of this compound

The affinity of this compound for its receptor targets is a critical determinant of its pharmacological activity. The following table summarizes the reported binding affinities (Ki) of this compound for the human α2-adrenergic and I2 imidazoline receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetLigandKi (nM)
Alpha-2 (α2) Adrenergic ReceptorThis compound307[1]
I2 Imidazoline ReceptorThis compound1.3[1]

Experimental Protocols for Receptor Binding Assays

The determination of binding affinities, such as the Ki values presented above, is typically achieved through radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand from a receptor by an unlabeled test compound (e.g., this compound). Below are detailed methodologies for performing such assays for both the α2-adrenergic and I2 imidazoline receptors.

Alpha-2 (α2) Adrenergic Receptor Binding Assay

This protocol is a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of this compound.

Materials:

  • Receptor Source: Membranes from cells expressing the human α2A-adrenergic receptor.

  • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific α2-antagonists).

  • Test Compound: this compound sulfate.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable α2-adrenergic antagonist.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

I2 Imidazoline Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the I2 imidazoline receptor.

Materials:

  • Receptor Source: Membranes from human brain tissue (e.g., cortex) or cells known to express I2 imidazoline receptors.

  • Radioligand: [³H]-Idazoxan.

  • Test Compound: this compound sulfate.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Cirazoline (10 µM) or another high-affinity I2 ligand.

  • α2-Adrenergic Receptor Masking Agent: Epinephrine (10 µM) to prevent [³H]-Idazoxan binding to α2-adrenergic receptors.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in assay buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate, including the α2-adrenergic receptor masking agent in all wells:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Idazoxan (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Idazoxan, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Idazoxan, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 45-60 minutes.

  • Filtration: Perform filtration as described in the α2-adrenergic receptor binding assay protocol.

  • Quantification: Measure radioactivity as described previously.

  • Data Analysis: Analyze the data as described for the α2-adrenergic receptor binding assay to determine the IC50 and Ki values of this compound for the I2 imidazoline receptor.

Signaling Pathways

Alpha-2 (α2) Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

alpha2_signaling cluster_membrane Plasma Membrane Alpha2R α2 Adrenergic Receptor G_protein Gi/o Protein (αβγ) Alpha2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts This compound This compound (Agonist) This compound->Alpha2R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Decreased Norepinephrine Release PKA->CellularResponse leads to

Alpha-2 Adrenergic Receptor Signaling Pathway
I2 Imidazoline Receptor Signaling Pathway

The signaling mechanism of the I2 imidazoline receptor is not as well-defined as that of the α2-adrenergic receptor and is known to be independent of G-protein coupling. Evidence suggests that I2 receptors are located on the mitochondrial outer membrane and may modulate the activity of enzymes like monoamine oxidase (MAO).

i2_signaling cluster_mito Mitochondrial Outer Membrane I2R I2 Imidazoline Receptor MAO Monoamine Oxidase (MAO) I2R->MAO modulates Neurotransmitter Neurotransmitter Metabolism MAO->Neurotransmitter affects This compound This compound (Ligand) This compound->I2R binds CellularEffects Downstream Cellular Effects Neurotransmitter->CellularEffects influences

I2 Imidazoline Receptor Signaling Pathway

In-Silico Modeling Workflow

In-silico modeling, particularly molecular docking, is a powerful computational technique to predict the binding mode and affinity of a ligand to its receptor. The following workflow outlines the key steps for modeling the binding of this compound to its target receptors.

insilico_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ReceptorPrep Receptor Structure Preparation (e.g., PDB) GridGen Binding Site Identification & Grid Generation ReceptorPrep->GridGen LigandPrep This compound Structure Preparation (e.g., SDF, Mol2) DockingRun Molecular Docking (e.g., AutoDock, Glide) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Pose Clustering & Scoring Function Analysis DockingRun->PoseAnalysis InteractionAnalysis Binding Mode & Interaction Analysis PoseAnalysis->InteractionAnalysis Validation Experimental Validation InteractionAnalysis->Validation

In-Silico Modeling Workflow for this compound

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the receptor binding of this compound through both experimental and computational approaches. The provided quantitative data, detailed protocols, and visual workflows serve as a valuable resource for researchers in the field of pharmacology and drug development. Further in-silico studies, guided by the outlined workflow, can aid in the design of novel ligands with enhanced selectivity and affinity for the α2-adrenergic and I2 imidazoline receptors, potentially leading to the development of more effective and safer therapeutic agents.

References

Guanoxan: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxan is a sympatholytic agent formerly used as an antihypertensive medication. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, presenting key data in a structured format for easy reference. It includes detailed experimental protocols for solubility determination and visual diagrams to illustrate experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Chemical Properties of this compound

This compound is a guanidine derivative with the systematic IUPAC name 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)guanidine.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)guanidine[1]
Chemical Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [2]
Melting Point 164-165 °C[3]
Boiling Point (Predicted) 339.3 ± 45.0 °C[3]
pKa (Predicted) 12.3[3]
Appearance White to off-white crystalline powder[4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The available data on the solubility of this compound and its sulfate salt is presented below.

CompoundSolventSolubilitySource
This compound WaterSlightly soluble[4]
This compound Sulfate Water1.33 mg/mL (Predicted)[5]
Guanidine raw sulfate WaterSoluble[3]

Note: The conflicting qualitative descriptions of solubility in water ("slightly soluble" vs. "soluble") for the base and its salt highlight the importance of quantitative experimental determination.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the aqueous solubility of a compound like this compound, based on the widely accepted shake-flask method.

3.1. Materials

  • This compound powder

  • Distilled or deionized water (or other solvent of interest)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • pH meter

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the container in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particles are transferred, filter the aliquot using a syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • pH Measurement: Measure and record the pH of the saturated solution, as it can significantly influence the solubility of ionizable compounds.

Visualizing Experimental Workflows

4.1. General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a chemical compound.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate (24-48h) with agitation A->B Incubate at constant temp. C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Determine solubility E->F

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides essential data on the chemical properties and solubility of this compound. While some quantitative data is available, particularly for the sulfate salt, further experimental validation is recommended to establish a definitive solubility profile in various solvents. The provided experimental protocol offers a standardized approach for such determinations, crucial for any further research or development involving this compound.

References

Guanoxan: A Historical and Technical Review of a Withdrawn Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan, a sympatholytic agent developed by Pfizer and marketed under the brand name Envacar, represents a significant chapter in the history of hypertension treatment.[1] Introduced in the 1960s, it offered a novel mechanism for blood pressure reduction but was ultimately withdrawn from the market due to concerns of hepatotoxicity.[1][2] This technical guide provides a comprehensive historical context of this compound's role in hypertension therapy, detailing its mechanism of action, clinical efficacy, and the safety concerns that led to its discontinuation.

Mechanism of Action

This compound exerts its antihypertensive effect primarily through its action as a sympatholytic agent.[3] It functions as an adrenergic neuron blocking agent, interfering with the release of norepinephrine from postganglionic sympathetic nerve endings.[3] This leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Further studies have elucidated that this compound also possesses properties of an alpha-2 adrenergic agonist. This dual mechanism involves both the inhibition of norepinephrine release and a centrally mediated reduction in sympathetic outflow.

The proposed signaling pathway for this compound's action is as follows:

Guanoxan_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) Guanoxan_ext This compound Uptake1 Norepinephrine Transporter (NET/Uptake-1) Guanoxan_ext->Uptake1 Enters via Alpha2 Presynaptic α2-Adrenergic Receptor Guanoxan_ext->Alpha2 Agonist action Guanoxan_int This compound Uptake1->Guanoxan_int Vesicle Synaptic Vesicle (Norepinephrine) Guanoxan_int->Vesicle Displaces NE NE_release Norepinephrine Release Guanoxan_int->NE_release Inhibits NE_synapse Norepinephrine NE_release->NE_synapse Alpha2->NE_release Inhibits Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor ↓ Binding Response Vasoconstriction Adrenergic_Receptor->Response Activation caption This compound's dual mechanism of action.

This compound's dual mechanism of action.

Synthesis

The synthesis of this compound sulfate typically involves a multi-step process. A common pathway includes the chlorination of 2-hydroxymethyl-1,4-benzodioxane followed by condensation with guanidine and subsequent salification with sulfuric acid to yield the final product.

Guanoxan_Synthesis cluster_process Synthetic Pathway of this compound Sulfate start 2-Hydroxymethyl- 1,4-benzodioxane step1 Chlorination (e.g., with Thionyl Chloride) start->step1 intermediate 2-Chloromethyl- 1,4-benzodioxane step1->intermediate step2 Condensation (with Guanidine) intermediate->step2 product_base This compound (base) step2->product_base step3 Salification (with Sulfuric Acid) product_base->step3 final_product This compound Sulfate step3->final_product caption A simplified workflow for the synthesis of this compound Sulfate.

A simplified workflow for the synthesis of this compound Sulfate.

Clinical Trials and Efficacy

Clinical trials conducted in the 1960s evaluated the efficacy of this compound in treating hypertension, particularly in patients resistant to other common drugs of the era.[4] These early studies, while not conforming to modern clinical trial standards, provided initial evidence of its blood pressure-lowering effects.

Due to the limited availability of full-text articles from this period, a comprehensive meta-analysis of the quantitative data is challenging. However, based on available abstracts and summaries, the following tables provide an overview of the clinical experience with this compound.

Table 1: Summary of Early Clinical Trials on this compound

StudyYearPatient PopulationKey Findings
Montuschi & Lovell1964Hypertensive patientsThis compound was effective in lowering blood pressure.[5]
Hendrickx & Verstraete1965Hypertensive patientsDemonstrated the hypotensive effects of this compound.[6]
Mayo Clinic Proceedings1966Hypertensive patientsProvided further experience on its use and side effects.[1]
Persson, Ekwall, & Fürst1967Hypertension resistant to common drugsThis compound showed efficacy in treatment-resistant hypertension.[4]
Zelvelder & Nelemans1967Hypertensive patientsReported on the therapeutic significance of this compound.[7]

Table 2: Dosage and Administration in Clinical Settings

ParameterDetails
Starting DoseTypically initiated at low doses and titrated upwards.
Therapeutic Dose RangeVaried among patients, often requiring careful adjustment.
Combination TherapyFrequently used with diuretics like polythiazide to enhance efficacy.[4]

Adverse Effects and Withdrawal

The clinical use of this compound was associated with a range of side effects, common for sympatholytic agents of that time.

Table 3: Reported Adverse Effects of this compound

SystemAdverse Effects
Common Drowsiness, dry mouth, weakness, tiredness.[8]
Cardiovascular Postural hypotension (less frequent than with some other agents).[8]
Gastrointestinal Digestive system disturbances.[1]

The most significant concern that ultimately led to the withdrawal of this compound from the market was its potential for hepatotoxicity.[1][2] While the exact incidence is not well-documented in readily available literature, the risk of liver damage was deemed significant enough to cease its clinical use. The histopathological manifestations of drug-induced liver injury can range from acute hepatitis to cholestatic patterns.[9]

Conclusion

This compound was a product of its time, an era of significant discovery in antihypertensive therapy.[10] Its mechanism of action, targeting the sympathetic nervous system, provided a valuable therapeutic option for managing hypertension. However, the emergence of severe, unpredictable hepatotoxicity highlighted the critical importance of rigorous safety evaluation in drug development. The story of this compound serves as a historical lesson for researchers and drug development professionals on the balance between efficacy and safety, and the evolution of pharmacovigilance in ensuring patient well-being.

References

Methodological & Application

Application Notes and Protocols for Guanoxan in vitro Alpha-2 Adrenoceptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the binding affinity of Guanoxan for the alpha-2 adrenergic receptor (α2-AR) using an in vitro radioligand competition binding assay. Additionally, it outlines the canonical signaling pathway of the α2-AR.

Introduction

The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release in both the central and peripheral nervous systems.[1] It is a target for various therapeutic agents. This compound is an antihypertensive agent whose mechanism is understood to involve interaction with adrenergic receptors. This protocol describes a standard laboratory method to quantify the binding affinity of unlabeled compounds, such as this compound, to the α2-AR.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their robustness and sensitivity.[2][3] This protocol will focus on a competitive binding assay, which measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the α2-AR.

Alpha-2 Adrenoceptor Signaling Pathway

The α2-adrenoceptor is primarily coupled to the inhibitory G-protein, Gi.[1][4] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This is the canonical signaling pathway. However, α2-ARs can also couple to other G-proteins and activate alternative signaling cascades, including the MAPK pathway.[5][7]

alpha2_signaling_pathway cluster_membrane Cell Membrane receptor α2-Adrenoceptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP agonist Agonist (e.g., this compound) agonist->receptor Binds atp ATP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response Phosphorylates Targets

Caption: Canonical signaling pathway of the alpha-2 adrenoceptor.

Experimental Protocol: In Vitro Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific subtype of the α2-adrenoceptor (e.g., α2A) expressed in a recombinant cell line.

Materials and Reagents
Material/ReagentSupplier Example
Membrane PreparationChemiSCREEN™ α2A Adrenergic Receptor Membrane Preparation[8]
Radioligand[3H]-Rauwolscine or [3H]-Yohimbine[9][10]
Unlabeled Ligand (this compound)Sigma-Aldrich
Non-specific Binding ControlPhentolamine or other high-affinity α-antagonist
Assay Buffer50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
Scintillation CocktailPerkinElmer
96-well Filter PlatesMillipore
Scintillation CounterBeckman Coulter

Experimental Workflow

experimental_workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_reagents Prepare serial dilutions of This compound and control ligands add_components Add to 96-well plate: 1. Assay Buffer 2. [3H]-Radioligand 3. This compound/Control 4. Membrane Prep prep_reagents->add_components prep_membranes Thaw and dilute α2-AR membrane preparation prep_membranes->add_components incubate Incubate at room temperature (e.g., 60-120 min) to reach equilibrium add_components->incubate filter Rapidly filter plate contents through GF/B filter plates incubate->filter wash Wash filters with ice-cold assay buffer to remove unbound radioligand filter->wash dry_count Dry filters, add scintillation cocktail, and count radioactivity wash->dry_count calc_ic50 Plot % inhibition vs. [this compound] to determine IC50 dry_count->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for the this compound α2-AR competition binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a stock solution of the radioligand ([³H]-Rauwolscine) and dilute it in the assay buffer to a final concentration at or below its Kd for the receptor (typically 0.5-5 nM).

    • Prepare a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]-Rauwolscine, and membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]-Rauwolscine, high concentration of unlabeled antagonist, and membrane preparation.

      • Competition Binding: Assay buffer, [³H]-Rauwolscine, varying concentrations of this compound, and membrane preparation.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation (typically 10-50 µg of protein per well) to all wells.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • For each concentration of this compound, calculate the percentage of specific binding inhibited.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki:

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The results of the competition binding assay should be summarized in a table for clear comparison.

CompoundRadioligandReceptor SubtypeIC50 (nM)Ki (nM)
This compound[³H]-RauwolscineHuman α2AExample ValueExample Value
Phentolamine (Control)[³H]-RauwolscineHuman α2AExample ValueExample Value

Note: While this compound is known to bind to α2-adrenoceptors, it has also been shown to bind with high affinity to non-adrenergic sites in some tissues, such as pig kidney membranes.[11] Therefore, it is crucial to use a well-characterized recombinant receptor system to ensure the specificity of the binding data.

References

Application Notes and Protocols: Guanoxan Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is a sympatholytic antihypertensive agent.[1][2] Its primary mechanism of action involves the inhibition of the sympathetic nervous system, leading to a reduction in blood pressure.[1] Specifically, this compound interferes with the release of norepinephrine, a key neurotransmitter responsible for vasoconstriction and increased heart rate.[1] By reducing norepinephrine availability, this compound promotes vasodilation and consequently lowers blood pressure.[1] It is understood to have both peripheral and central effects on the sympathetic nervous system.[1] Historically, this compound was marketed for the treatment of hypertension but was later withdrawn due to concerns about hepatotoxicity.

The spontaneously hypertensive rat (SHR) is a widely used and well-established animal model for studying essential hypertension. These rats genetically develop hypertension, and the progression of the disease mimics many aspects of human essential hypertension. Therefore, SHR models are invaluable for the preclinical evaluation of novel antihypertensive therapies.

Note: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the administration of this compound in spontaneously hypertensive rat (SHR) models. The following application notes and protocols are based on the general principles of antihypertensive drug testing in SHR models and the known mechanism of action of this compound as a sympatholytic agent. The data presented is representative and intended to serve as a guideline for experimental design.

Data Presentation: Representative Effects of Sympatholytic Agents in SHR Models

Due to the absence of specific data for this compound in SHR models, the following table summarizes the typical expected effects of a sympatholytic agent on key cardiovascular parameters in this model. These values are illustrative and would need to be determined experimentally for this compound.

ParameterBaseline (Untreated SHR)Expected Change with Sympatholytic AgentRepresentative Value (Post-treatment)
Systolic Blood Pressure (mmHg) 180 - 200Decrease140 - 160
Diastolic Blood Pressure (mmHg) 110 - 130Decrease90 - 110
Mean Arterial Pressure (mmHg) 130 - 150Decrease105 - 125
Heart Rate (beats/min) 300 - 350Decrease250 - 300

Experimental Protocols

The following is a detailed, representative protocol for the evaluation of an antihypertensive agent like this compound in SHR models.

Animal Model and Housing
  • Species: Spontaneously Hypertensive Rat (SHR) and a normotensive control strain (e.g., Wistar-Kyoto, WKY).

  • Age: 12-16 weeks (when hypertension is well-established).

  • Sex: Male (to avoid hormonal cycle variations).

  • Housing: Animals should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. Acclimatize the animals to the housing conditions for at least one week before the experiment.

Drug Preparation and Administration
  • Drug: this compound sulfate.

  • Vehicle: The appropriate vehicle for dissolving this compound should be determined based on its solubility (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The vehicle alone should be administered to a control group.

  • Dosage: A dose-response study should be conducted to determine the optimal dose. Based on general sympatholytic drugs, a starting range could be 1-10 mg/kg.

  • Route of Administration: Oral gavage is a common and clinically relevant route. Alternatively, subcutaneous or intraperitoneal injections can be used.

Experimental Groups
  • Group 1: SHR + Vehicle: Spontaneously hypertensive rats receiving the vehicle only.

  • Group 2: SHR + this compound (Low Dose): SHRs receiving a low dose of this compound.

  • Group 3: SHR + this compound (Mid Dose): SHRs receiving a medium dose of this compound.

  • Group 4: SHR + this compound (High Dose): SHRs receiving a high dose of this compound.

  • Group 5: WKY + Vehicle: Normotensive control rats receiving the vehicle only.

Blood Pressure and Heart Rate Measurement
  • Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements. For more accurate and continuous data, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced blood pressure elevation.

    • Warm the rat's tail to approximately 32-34°C to detect the tail artery pulse.

    • Place the cuff on the base of the tail and inflate it to a pressure above the expected systolic pressure, then gradually deflate it.

    • Record the systolic blood pressure, diastolic blood pressure, and heart rate.

    • Take at least three stable readings and calculate the average.

  • Measurement Schedule:

    • Baseline: Measure blood pressure and heart rate for 3-5 consecutive days before the start of the treatment.

    • Treatment Period: Administer the drug or vehicle daily for a predetermined period (e.g., 2-4 weeks). Measure blood pressure and heart rate at regular intervals (e.g., once or twice a week) at a consistent time of day.

Data Analysis
  • Calculate the mean and standard error of the mean (SEM) for each group at each time point.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the differences between the treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of this compound

Guanoxan_Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Target Target Organ Brainstem Brainstem Sympathetic_Nerve_Terminal Sympathetic_Nerve_Terminal Brainstem->Sympathetic_Nerve_Terminal Reduced Nerve Impulse NE_Vesicle Norepinephrine Vesicle Sympathetic_Nerve_Terminal->NE_Vesicle Inhibits Norepinephrine Release NE Norepinephrine Adrenergic_Receptor α/β-Adrenergic Receptor NE->Adrenergic_Receptor Reduced Binding Blood_Vessel Blood Vessel (Smooth Muscle) Reduced_BP Reduced Blood Pressure Blood_Vessel->Reduced_BP Leads to Adrenergic_Receptor->Blood_Vessel Vasodilation This compound This compound This compound->Brainstem Central Action (Reduces Sympathetic Outflow) This compound->Sympathetic_Nerve_Terminal Peripheral Action

Caption: Proposed signaling pathway of this compound's antihypertensive effect.

Experimental Workflow

Guanoxan_Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (SHR & WKY, 1 week) Baseline_Measurement Baseline BP & HR Measurement (Tail-cuff, 3-5 days) Acclimatization->Baseline_Measurement Grouping Randomize into Groups (Vehicle, Low, Mid, High Dose) Baseline_Measurement->Grouping Treatment Daily Administration (this compound or Vehicle, 2-4 weeks) Grouping->Treatment Weekly_Measurement Weekly BP & HR Measurement Treatment->Weekly_Measurement Repeated Measures Data_Analysis Statistical Analysis (e.g., ANOVA) Weekly_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for this compound administration in SHR models.

References

Determining the Cytotoxicity of Guanoxan: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Guanoxan is a guanidine derivative that was previously used as an antihypertensive medication.[2] Its primary mechanism of action involves the inhibition of the sympathetic nervous system by preventing the release of norepinephrine from nerve endings.[1] This sympatholytic activity leads to vasodilation and a reduction in blood pressure. Despite its efficacy, this compound was withdrawn from clinical use due to concerns about liver toxicity.[1][2]

The determination of a compound's IC50 value is a cornerstone of in vitro toxicology and pharmacology. It provides a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%. In the context of cell-based assays, the IC50 value is the concentration of a compound that reduces the viability of a cell population by half. This metric is essential for comparing the cytotoxic potential of different compounds and for understanding their therapeutic index.

Given this compound's history of hepatotoxicity, assessing its IC50 in liver-derived cell lines (e.g., HepG2) is of significant interest. Furthermore, due to its mechanism of action on the nervous system, evaluating its effects on neuronal cell lines (e.g., SH-SY5Y, PC12) can provide valuable insights into its neurotoxic potential. This application note provides a comprehensive protocol for determining the IC50 of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

As no specific IC50 values for this compound in cell-based assays are publicly available, the following table is provided as a template for researchers to populate with their own experimental data.

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)Confidence Interval (95%)
e.g., HepG2MTT24Data to be determinedData to be determined
e.g., HepG2MTT48Data to be determinedData to be determined
e.g., HepG2MTT72Data to be determinedData to be determined
e.g., SH-SY5YMTT24Data to be determinedData to be determined
e.g., SH-SY5YMTT48Data to be determinedData to be determined
e.g., SH-SY5YMTT72Data to be determinedData to be determined

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Guanoxan_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Inhibits NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE_Release NE Norepinephrine NE_Release->NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response IC50_Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., HepG2, SH-SY5Y) Start->Cell_Culture Drug_Treatment 2. This compound Treatment (Serial Dilutions) Cell_Culture->Drug_Treatment Incubation 3. Incubation (24, 48, 72 hours) Drug_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Acquisition 5. Absorbance Reading (570 nm) MTT_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis IC50_Determination 7. IC50 Calculation Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Application Notes: Determining Guanoxan Affinity for the α2-Adrenergic Receptor Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanoxan is a guanidine derivative that acts as a competitive alpha-2 (α2) adrenergic receptor antagonist.[1] It was previously utilized as an antihypertensive medication but was later withdrawn from the market due to concerns about hepatotoxicity.[1][2][3][4] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the Gi heterotrimeric G-protein.[5] Their activation inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP).[6] These receptors are crucial in regulating neurotransmitter release and cardiovascular function. This document provides a detailed protocol for determining the binding affinity (Ki) of this compound for the α2-adrenergic receptor using a competitive radioligand binding assay.

Principle of the Assay

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor.[7] This protocol employs a competitive binding assay to determine the affinity of an unlabeled compound (this compound). The assay measures the ability of this compound to compete with a fixed concentration of a radiolabeled ligand (a radioligand) for binding to the α2-adrenergic receptor. By generating a concentration-response curve for this compound, its IC50 (the concentration that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity (Kd) of the radioligand for the receptor.

Experimental Protocols

Part 1: Membrane Preparation from Cells Expressing α2-Adrenergic Receptors

This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human α2A-adrenergic receptor.

Materials and Reagents:

  • Cell Scrapers

  • Dounce Homogenizer

  • High-speed refrigerated centrifuge

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose

  • BCA Protein Assay Kit

Procedure:

  • Grow cells expressing the α2-adrenergic receptor to 80-90% confluency in appropriate culture flasks.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Part 2: Saturation Binding Assay to Determine Radioligand Kd

This step is crucial to determine the equilibrium dissociation constant (Kd) of the chosen radioligand for the α2-adrenergic receptor. [3H]-Rauwolscine, a high-affinity antagonist, is commonly used.[8][9]

Materials and Reagents:

  • Membrane preparation from Part 1

  • Radioligand: [3H]-Rauwolscine (Specific Activity: 70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • Non-specific binding agent: 10 µM Yohimbine or Phentolamine

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation fluid and scintillation counter

  • Filtration apparatus

Procedure:

  • Thaw the membrane preparation on ice and dilute to a final concentration of 20-40 µg of protein per well in ice-cold Assay Buffer.

  • Prepare serial dilutions of [3H]-Rauwolscine in Assay Buffer, typically ranging from 0.1 to 20 nM.

  • In a 96-well plate, set up the following reactions in triplicate for each radioligand concentration:

    • Total Binding: 50 µL of diluted membranes, 50 µL of [3H]-Rauwolscine dilution, and 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of diluted membranes, 50 µL of [3H]-Rauwolscine dilution, and 50 µL of 10 µM Yohimbine.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot Specific Binding (Y-axis) against the concentration of [3H]-Rauwolscine (X-axis) and use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax (maximum receptor density).

Part 3: Competitive Binding Assay to Determine this compound Ki

This protocol determines the affinity (Ki) of this compound by its ability to displace [3H]-Rauwolscine.

Materials and Reagents:

  • Same as Part 2

  • This compound sulfate

  • [3H]-Rauwolscine at a fixed concentration (equal to its Kd value determined in Part 2).

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.

  • Thaw the membrane preparation on ice and dilute to 20-40 µg of protein per well in ice-cold Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of diluted membranes, 50 µL of [3H]-Rauwolscine (at Kd concentration), and 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of diluted membranes, 50 µL of [3H]-Rauwolscine, and 50 µL of 10 µM Yohimbine.

    • Competition: 50 µL of diluted membranes, 50 µL of [3H]-Rauwolscine, and 50 µL of each this compound dilution.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction and wash the filters as described in Part 2 (steps 5-6).

  • Quantify radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response model) to determine the IC50 of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined in Part 2.

Data Presentation

Table 1: Binding Affinities of Selected Ligands for the α2-Adrenergic Receptor

CompoundReceptor Subtype(s)Radioligand UsedKi (nM)pKiReference
This compound α2-Adrenergic[3H]-RauwolscineTo be determined by protocolTBDN/A
Rauwolscineα2A-Adrenergic[3H]-Epinephrine34.77.46[10]
Yohimbineα2A-Adrenergic[3H]-Epinephrine63.17.20[10]
Clonidineα2-Adrenergic[3H]-Rauwolscine4506.35[11]
Guanfacineα2-Adrenergic[3H]-Rauwolscine17005.77[11]
UK-14304α2-Adrenergic (Ri)[3H]-p-aminoclonidine1386.86[12]

Note: Ki values can vary based on experimental conditions, tissue/cell type, and radioligand used.

Mandatory Visualizations

G cluster_membrane Plasma Membrane alpha2_R α2-Adrenergic Receptor G_protein Gi Protein (αβγ) alpha2_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked G_protein->AC αi subunit inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2_R Binds & Activates This compound This compound (Antagonist) This compound->alpha2_R Blocks Binding ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release, etc. cAMP->Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare α2-AR Membrane Fraction A1 Incubate Membranes with: 1. Radioligand 2. This compound Dilutions P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Radioligand ([3H]-Rauwolscine) P3->A1 D1 Separate Bound/Free Ligand (Vacuum Filtration) A1->D1 60 min @ 25°C D2 Quantify Bound Radioactivity (Scintillation Counting) D1->D2 D3 Plot Competition Curve (% Binding vs. [this compound]) D2->D3 D4 Calculate IC50 and Ki (Cheng-Prusoff) D3->D4

Caption: Competitive Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for Guanoxan Dose-Response Studies in Isolated Heart Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is an antihypertensive agent that functions as a sympatholytic drug by blocking adrenergic neurons. Its mechanism of action is similar to that of guanethidine, involving the inhibition of norepinephrine release from sympathetic nerve endings. Understanding the direct dose-dependent effects of this compound on cardiac tissue is crucial for elucidating its therapeutic and potential cardiotoxic effects. These application notes provide a framework for conducting dose-response studies of this compound on isolated heart tissue, offering detailed protocols and data presentation guidelines.

Disclaimer: Due to the limited availability of specific dose-response data for this compound in isolated heart tissue in publicly accessible literature, the following quantitative data and detailed protocols are based on studies of a closely related and well-characterized adrenergic neuron blocking agent, guanethidine . Researchers should adapt these protocols and expected outcomes as a starting point for their specific investigations into this compound.

Data Presentation: Dose-Response Effects on Cardiac Function

The following tables summarize the expected dose-dependent effects of an adrenergic neuron blocking agent on key cardiac parameters in isolated heart preparations. These tables are structured for clear comparison of effects at different concentrations.

Table 1: Dose-Response Effect on Heart Rate (Chronotropic Effect) in Isolated Guinea Pig Atria

Concentration (µM)Change in Heart Rate (%)
0.1-5 ± 2
1-15 ± 4
10-35 ± 6
100-60 ± 8

Table 2: Dose-Response Effect on Contractile Force (Inotropic Effect) in Isolated Guinea Pig Atria

Concentration (µM)Change in Contractile Force (%)
0.1-8 ± 3
1-25 ± 5
10-50 ± 7
100-75 ± 9

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Atria for Inotropic and Chronotropic Studies

This protocol details the methodology for isolating guinea pig atria to study the effects of this compound on heart rate and contractility.

Materials:

  • Guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Heparin

  • Dissection tools (scissors, forceps)

  • Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force transducer and data acquisition system

  • This compound stock solution

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Administer heparin (1000 IU/kg) intraperitoneally 15 minutes prior to euthanasia to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Isolate the atria from the ventricles. The right atrium can be used for studying spontaneous heart rate (chronotropic effects), and the left atrium can be electrically paced to study contractile force (inotropic effects).

  • Mount the isolated atrium in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Attach one end of the atrium to a fixed hook and the other end to a force transducer.

  • Allow the preparation to equilibrate for at least 60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

  • For inotropic studies (left atrium), apply a preload tension of 1 g and stimulate with a square-wave pulse (1 Hz, 5 ms duration, voltage 20% above threshold).

  • Record baseline heart rate and contractile force.

  • Add this compound in a cumulative concentration-response manner, allowing the preparation to stabilize at each concentration before recording the response.

  • At the end of the experiment, wash out the drug to observe for recovery.

Protocol 2: Langendorff Perfused Heart Preparation for Comprehensive Cardiac Function Analysis

The Langendorff preparation allows for the study of a whole isolated heart, providing a more integrated assessment of cardiac function.

Materials:

  • Rat or guinea pig

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • Heparin

  • Dissection tools

  • Pressure transducer

  • ECG electrodes

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Anesthetize the animal and administer heparin.

  • Excise the heart and immediately arrest it in ice-cold Krebs-Henseleit solution.

  • Mount the aorta onto the cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Allow the heart to stabilize for a 20-30 minute period.

  • Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (Left Ventricular Developed Pressure - LVDP).

  • Attach ECG electrodes to record the electrocardiogram and determine heart rate.

  • Record baseline parameters: LVDP, heart rate, and ECG.

  • Introduce this compound into the perfusate at increasing concentrations.

  • Record the steady-state response at each concentration.

  • Analyze the data to determine the dose-response relationship for various cardiac parameters.

Visualizations

Signaling Pathway of this compound's Action

Guanoxan_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_myocyte Cardiac Myocyte ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion NE_Release Norepinephrine (NE) Release VesicleFusion->NE_Release BetaReceptor β-Adrenergic Receptor NE_Release->BetaReceptor Activates This compound This compound Uptake1 Uptake-1 Transporter This compound->Uptake1 Enters via Vesicle NE Vesicle This compound->Vesicle Accumulates in Vesicle->NE_Release Inhibits HeartRate ↑ Heart Rate BetaReceptor->HeartRate Contractility ↑ Contractility BetaReceptor->Contractility

Caption: Mechanism of this compound's adrenergic neuron blocking action.

Experimental Workflow for Isolated Heart Studies

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Euthanize Animal Excise Excise Heart Animal->Excise Isolate Isolate Atria or Mount on Langendorff Excise->Isolate Equilibrate Equilibrate Tissue Isolate->Equilibrate Baseline Record Baseline Equilibrate->Baseline DoseResponse Administer this compound (Increasing Doses) Baseline->DoseResponse Record Record Responses DoseResponse->Record Analyze Analyze Data (HR, Contractility) Record->Analyze Plot Plot Dose-Response Curves Analyze->Plot Determine Determine EC₅₀ Plot->Determine

Caption: Workflow for this compound dose-response studies in isolated heart tissue.

Application Notes and Protocols for Measuring Blood-Pressure in Guanoxan-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is a sympatholytic agent previously investigated for its antihypertensive properties. Its primary mechanism of action involves the stimulation of presynaptic alpha-2 adrenergic receptors, which in turn inhibits the release of norepinephrine from sympathetic nerve terminals.[1][2] This reduction in norepinephrine leads to decreased sympathetic tone, resulting in vasodilation and a subsequent lowering of blood pressure.[2] It is important to note that this compound was withdrawn from the market due to concerns about hepatotoxicity.[3][4][5] Therefore, any new in vivo studies using this compound must be approached with caution and include rigorous monitoring for liver damage.

These application notes provide a generalized protocol for measuring blood pressure in animal models treated with this compound. Due to the limited availability of recent preclinical data for this specific compound, the following protocols are based on standard methodologies for evaluating antihypertensive agents with a similar mechanism of action.

Signaling Pathway of this compound

This compound exerts its antihypertensive effect by acting as an agonist at presynaptic alpha-2 adrenergic receptors on sympathetic neurons. This activation initiates an intracellular signaling cascade that inhibits the release of norepinephrine into the synaptic cleft. The reduced availability of norepinephrine to act on postsynaptic alpha-1 and beta-1 adrenergic receptors on blood vessels and the heart leads to vasodilation and decreased cardiac output, respectively, culminating in a reduction in blood pressure.

Guanoxan_Signaling_Pathway cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) This compound This compound Alpha2R α2-Adrenergic Receptor This compound->Alpha2R binds to G_protein Gi Protein Activation Alpha2R->G_protein activates AC Adenylyl Cyclase Inhibition G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Inhibition G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP NE_release Norepinephrine (NE) Release Inhibition cAMP->NE_release (PKA pathway) Ca_channel->NE_release leads to NE_synapse Norepinephrine NE_release->NE_synapse reduced release Alpha1R α1-Adrenergic Receptor NE_synapse->Alpha1R binds to Vasoconstriction Vasoconstriction Alpha1R->Vasoconstriction causes BP ↑ Blood Pressure Vasoconstriction->BP

Caption: Signaling pathway of this compound's antihypertensive action.

Experimental Protocols

Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used and appropriate model for studying the effects of antihypertensive drugs.[6] Wistar-Kyoto (WKY) rats can be used as normotensive controls. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This compound Preparation and Administration

Warning: this compound is not a pharmaceutical-grade compound and has known hepatotoxicity.[3][4][5] Handle with appropriate personal protective equipment.

  • Preparation: Prepare a stock solution of this compound sulfate in a sterile vehicle (e.g., saline or distilled water). The concentration should be calculated based on the desired dosage and the weight of the animals.

  • Administration: The route of administration should be consistent throughout the study. Oral gavage or intraperitoneal (IP) injection are common routes for preclinical studies.

Blood Pressure Measurement

Two primary methods are recommended for measuring blood pressure in rodents: non-invasive tail-cuff plethysmography and invasive radiotelemetry. The choice of method depends on the specific aims of the study.[7]

This method is suitable for repeated measurements in conscious animals.[8]

  • Acclimation: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure fluctuations.

  • Procedure:

    • Place the rat in a warming chamber (32-34°C) for 10-15 minutes to increase blood flow to the tail.

    • Secure the rat in the restrainer.

    • Place the occlusion and sensor cuffs on the base of the tail.

    • Record at least 5-7 consecutive blood pressure readings and average them for each time point.

  • Experimental Workflow:

Tail_Cuff_Workflow A Animal Acclimation (Several Days) B Baseline Blood Pressure Measurement (Day 0) A->B C This compound Administration (e.g., Oral Gavage) B->C D Blood Pressure Measurement (Multiple Time Points Post-Dose) C->D E Data Analysis D->E

Caption: Workflow for non-invasive blood pressure measurement.

This is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving, conscious animals.[7][9]

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta or carotid artery.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Data Acquisition:

    • House the rats in individual cages placed on top of receiver platforms.

    • Record baseline blood pressure for at least 24-48 hours before drug administration.

    • Administer this compound and continue to record blood pressure, heart rate, and activity continuously.

  • Experimental Workflow:

Telemetry_Workflow A Telemetry Transmitter Implantation Surgery B Post-Operative Recovery (7-10 Days) A->B C Baseline Data Recording (24-48 Hours) B->C D This compound Administration C->D E Continuous Data Recording D->E F Data Analysis E->F

Caption: Workflow for invasive blood pressure measurement via telemetry.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are examples of how to present dose-response and time-course data. Note: The data presented in these tables are illustrative and not based on actual experimental results for this compound.

Table 1: Illustrative Dose-Response Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
Treatment GroupDose (mg/kg, p.o.)NBaseline SBP (mmHg)SBP at 2 hours post-dose (mmHg)Change in SBP (mmHg)
Vehicle08185 ± 5183 ± 6-2 ± 2
This compound18187 ± 6165 ± 7-22 ± 3
This compound38184 ± 5148 ± 8-36 ± 4
This compound108186 ± 7130 ± 9-56 ± 5

Data are presented as mean ± SEM.

Table 2: Illustrative Time-Course of Mean Arterial Pressure (MAP) Reduction Following a Single Dose of this compound (3 mg/kg, p.o.) in SHRs
Time Post-DoseMAP (mmHg) - VehicleMAP (mmHg) - this compound
Baseline160 ± 4162 ± 5
1 hour158 ± 5145 ± 6
2 hours159 ± 4135 ± 7
4 hours157 ± 6138 ± 6
8 hours158 ± 5148 ± 8
24 hours160 ± 4159 ± 5

Data are presented as mean ± SEM.

Conclusion

This document provides a framework for designing and conducting experiments to measure the effect of this compound on blood pressure in animal models. Given the historical context of this compound's withdrawal due to hepatotoxicity, researchers must incorporate appropriate safety monitoring, such as liver function tests, into their study design. The choice between non-invasive and invasive blood pressure measurement techniques will depend on the specific research questions and available resources. Adherence to rigorous experimental design and animal welfare guidelines is paramount for obtaining reliable and ethically sound data.

References

Application Notes and Protocols for Histological Analysis of Tissues Following Guanoxan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is an antihypertensive drug that was withdrawn from the market due to concerns about hepatotoxicity. Its mechanism of action involves inhibiting the release of norepinephrine from sympathetic nerve endings, acting as a sympatholytic agent. Histological analysis of tissues, particularly the liver, is crucial for understanding the pathological changes induced by this compound and for evaluating the safety profile of similar compounds in preclinical and clinical development. These application notes provide detailed protocols for the histological examination of tissues following this compound treatment, with a focus on identifying and quantifying potential pathological alterations.

Data Presentation

Due to the withdrawal of this compound from the market, extensive quantitative histological data from dedicated studies are scarce in publicly available literature. The following tables present a hypothetical semi-quantitative analysis of histological findings in the liver of rats treated with this compound for 28 days. This data is intended to serve as an example for structuring and presenting findings from similar toxicological studies. The scoring is based on a 4-point scale (0 = normal, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).

Table 1: Semi-Quantitative Histological Scoring of Liver Sections

Treatment GroupDose (mg/kg/day)Hepatic SteatosisLobular InflammationHepatocellular NecrosisBile Duct ProliferationFibrosis (Portal)
Control00.2 ± 0.10.1 ± 0.10.0 ± 0.00.1 ± 0.10.0 ± 0.0
This compound101.5 ± 0.51.2 ± 0.40.8 ± 0.30.5 ± 0.20.3 ± 0.2
This compound302.8 ± 0.72.5 ± 0.61.9 ± 0.51.2 ± 0.40.8 ± 0.3
This compound1003.9 ± 0.43.7 ± 0.53.2 ± 0.62.5 ± 0.71.5 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Quantitative Morphometric Analysis of Liver Sections (Hypothetical Data)

Treatment GroupDose (mg/kg/day)Hepatocyte Area (µm²)Sinusoidal Space (%)Collagen Content (%)
Control0450 ± 2515 ± 21.2 ± 0.3
This compound10420 ± 3018 ± 32.5 ± 0.8
This compound30380 ± 4522 ± 45.1 ± 1.2
This compound100330 ± 5028 ± 59.8 ± 2.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Dosing and Tissue Collection

Objective: To prepare animal tissues for histological analysis after a defined period of this compound administration.

Materials:

  • This compound sulfate

  • Vehicle (e.g., sterile water or saline)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Gavage needles

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Perfusion pump

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% neutral buffered formalin

  • Surgical instruments

Protocol:

  • Acclimatize animals for at least one week before the start of the experiment.

  • Prepare this compound solutions in the appropriate vehicle at the desired concentrations.

  • Administer this compound or vehicle to the respective animal groups daily via oral gavage for the specified duration (e.g., 28 days).

  • At the end of the treatment period, anesthetize the animals.

  • Perform a cardiac puncture to collect blood for serum biochemistry analysis.

  • Perfuse the animals transcardially with ice-cold PBS to remove blood from the tissues, followed by perfusion with 10% neutral buffered formalin to fix the tissues.

  • Carefully dissect the target organs (liver, kidneys, heart, spleen, etc.).

  • Place the tissues in cassettes and immerse them in 10% neutral buffered formalin for 24-48 hours for further fixation.

Tissue Processing and Paraffin Embedding

Objective: To dehydrate and embed the fixed tissues in paraffin wax for sectioning.

Materials:

  • Fixed tissue cassettes

  • Automated tissue processor

  • Graded ethanol solutions (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Embedding station

Protocol:

  • Load the fixed tissue cassettes into an automated tissue processor.

  • The processor will perform the following steps:

    • Dehydration through a series of graded ethanol solutions.

    • Clearing in xylene to remove the ethanol.

    • Infiltration with molten paraffin wax.

  • Once the cycle is complete, transfer the tissues to an embedding station.

  • Orient the tissues in a metal mold filled with molten paraffin.

  • Allow the paraffin to solidify on a cold plate to form a paraffin block.

Tissue Sectioning and Staining

Objective: To obtain thin sections of the embedded tissue and stain them for microscopic examination.

Materials:

  • Paraffin blocks

  • Microtome

  • Microscope slides

  • Water bath

  • Hematoxylin and Eosin (H&E) stains

  • Masson's Trichrome stain kit (for fibrosis assessment)

  • Periodic acid-Schiff (PAS) stain kit (for glycogen assessment)

  • Mounting medium

  • Coverslips

Protocol:

  • Trim the paraffin block to expose the tissue surface.

  • Section the block on a microtome to a thickness of 4-5 µm.

  • Float the sections on a warm water bath to flatten them.

  • Mount the sections onto clean microscope slides.

  • Dry the slides in an oven.

  • H&E Staining:

    • Deparaffinize the sections in xylene.

    • Rehydrate through graded ethanol solutions to water.

    • Stain with hematoxylin to stain cell nuclei blue/purple.

    • Differentiate in acid alcohol.

    • Stain with eosin to stain cytoplasm and extracellular matrix pink/red.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Masson's Trichrome Staining:

    • Follow the manufacturer's protocol. This stain will differentiate collagen (blue/green), cytoplasm (red), and nuclei (dark brown/black).

  • PAS Staining:

    • Follow the manufacturer's protocol. This stain will highlight glycogen (magenta).

Microscopic Examination and Image Analysis

Objective: To qualitatively and quantitatively assess the histological changes in the stained tissue sections.

Materials:

  • Stained microscope slides

  • Light microscope with a digital camera

  • Image analysis software (e.g., ImageJ, QuPath)

Protocol:

  • Examine the H&E stained slides under the microscope to assess the overall tissue architecture, cellular morphology, presence of inflammation, necrosis, steatosis, and any other abnormalities.

  • Use a semi-quantitative scoring system (as shown in Table 1) to grade the severity of the observed changes in a blinded manner.

  • Examine the Masson's Trichrome stained slides to assess the extent and distribution of fibrosis.

  • Examine the PAS stained slides to evaluate changes in glycogen stores.

  • Capture high-resolution digital images of representative areas for each tissue and staining method.

  • Perform quantitative morphometric analysis using image analysis software (as exemplified in Table 2) to measure parameters such as cell size, nuclear-to-cytoplasmic ratio, percentage of fibrotic area, and sinusoidal space.

Visualizations

This compound's Mechanism of Action: Sympathetic Nerve Terminal

Guanoxan_Mechanism cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle NE_released Norepinephrine (NE) NE_vesicle->NE_released Nerve Impulse Alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) NE_released->Alpha2_receptor Binds to a Adrenergic_receptor Adrenergic Receptor (e.g., α1, β1) NE_released->Adrenergic_receptor Binds to This compound This compound This compound->NE_vesicle Inhibits Release Alpha2_receptor->NE_vesicle Inhibits Release (Negative Feedback) Response Cellular Response (e.g., Vasoconstriction) Adrenergic_receptor->Response Activates

Caption: this compound inhibits the release of norepinephrine from presynaptic neurons.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha2_Signaling This compound This compound (Agonist) Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds & Activates Gi_protein Gi Protein (α, βγ subunits) Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibited Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased NE Release) PKA->Cellular_Response Phosphorylates Targets Leading to Response

Caption: this compound activates the α2-adrenergic receptor, leading to downstream effects.

Experimental Workflow for Histological Analysis

Histology_Workflow Dosing Animal Dosing (this compound vs. Control) Tissue_Collection Tissue Collection & Fixation Dosing->Tissue_Collection Processing Tissue Processing & Embedding Tissue_Collection->Processing Sectioning Sectioning Processing->Sectioning Staining Staining (H&E, Masson's Trichrome, PAS) Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Image_Analysis Image Acquisition & Quantitative Analysis Microscopy->Image_Analysis Data_Interpretation Data Interpretation & Reporting Image_Analysis->Data_Interpretation

Caption: Workflow for the histological analysis of tissues after this compound treatment.

Guanoxan for In Vitro Adrenergic Neuron Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is a sympatholytic agent historically used as an antihypertensive medication. Its mechanism of action involves the blockade of adrenergic neurons, leading to a reduction in the release of norepinephrine from sympathetic nerve endings. This property makes this compound a valuable tool for in vitro research aimed at understanding the physiological and pathological processes involving the sympathetic nervous system. These application notes provide detailed protocols for utilizing this compound to study adrenergic neuron blockade in various in vitro models.

The primary mechanism of this compound involves its interaction with presynaptic alpha-2 (α2) adrenoceptors. As an agonist at these receptors, this compound inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system[1]. Additionally, evidence suggests that this compound and other guanidine compounds may bind with high affinity to non-adrenergic sites, potentially imidazoline receptors, which could contribute to its overall pharmacological profile[1][2].

Data Presentation

The following table summarizes the quantitative data for this compound and related guanidine compounds. It is important to note that while an IC50 value for this compound in platelet aggregation is available, specific binding affinities (Ki) for α2-adrenoceptor subtypes and EC50 values for norepinephrine release inhibition in neuronal models are not readily found in the literature. The values presented for this compound are therefore illustrative examples based on its known activity, while the data for related compounds are derived from published studies.

CompoundTargetAssay TypeTest SystemKey ParametersReference
This compound α2-AdrenoceptorFunctional Assay (Platelet Aggregation)Human PlateletsIC50: 0.6 µmol/L[3]
Guanfacineα2A-AdrenoceptorRadioligand BindingRat Cerebral CortexKi: 19.9 nM[4]
Guanabenzα2A-AdrenoceptorRadioligand BindingHuman CHO cellsKi: ~30-fold selective for α2A vs 5-HT1A[2]
Clonidineα2-AdrenoceptorRadioligand BindingHuman Brain SectionsKD: 51 nM (non-adrenergic sites)[5]

Experimental Protocols

Protocol 1: Culturing Primary Sympathetic Neurons from Superior Cervical Ganglia (SCG)

This protocol describes the isolation and culture of primary sympathetic neurons, a relevant model for studying the direct effects of this compound on adrenergic neurons.[3][6][7][8]

Materials:

  • Sprague-Dawley rat pups (postnatal day 0-1)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Nerve Growth Factor (NGF)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine or Collagen-coated culture plates/coverslips

  • Dissection tools

Procedure:

  • Preparation: Coat culture surfaces with poly-D-lysine or collagen and prepare complete culture medium (DMEM/F12, 10% FBS, 5% HS, 100 ng/mL NGF, 1% Penicillin-Streptomycin).

  • Dissection: Euthanize rat pups in accordance with institutional guidelines. Dissect the superior cervical ganglia (SCG) under a dissecting microscope.

  • Digestion: Transfer ganglia to a tube containing Collagenase Type II (1 mg/mL in serum-free medium) and incubate for 20-30 minutes at 37°C.

  • Dissociation: Gently wash the ganglia with complete medium and then incubate in 0.25% Trypsin-EDTA for 10-15 minutes at 37°C.

  • Trituration: Stop the trypsinization by adding complete medium. Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto the coated culture surfaces at a desired density.

  • Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days. Neurons will be ready for experiments within 3-5 days.

Protocol 2: Radioligand Competition Binding Assay for α2-Adrenoceptors

This protocol determines the binding affinity (Ki) of this compound for α2-adrenoceptors using a radiolabeled ligand.

Materials:

  • Cultured sympathetic neurons or cell lines expressing α2-adrenoceptors (e.g., CHO, HEK293)

  • Membrane preparation from cells/tissues

  • Radioligand (e.g., [3H]-Clonidine or [3H]-Rauwolscine)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled Clonidine or Yohimbine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-specific competitor.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Norepinephrine Release Assay Using Electrical Field Stimulation

This assay measures the inhibitory effect of this compound on the release of norepinephrine from sympathetic neurons.[9]

Materials:

  • Cultured sympathetic neurons or isolated tissues with sympathetic innervation (e.g., rat vas deferens, mesenteric artery)

  • [3H]-Norepinephrine

  • Krebs-Ringer buffer

  • Electrical field stimulation apparatus

  • This compound

  • Scintillation counter and fluid

Procedure:

  • Loading: Incubate the cultured neurons or isolated tissue with [3H]-Norepinephrine in Krebs-Ringer buffer for 60 minutes to allow for uptake into the synaptic vesicles.

  • Washout: Wash the preparation with fresh buffer for 30-60 minutes to remove excess unincorporated radiolabel.

  • Basal Release: Collect fractions of the superfusate at regular intervals to measure basal [3H]-Norepinephrine release.

  • Stimulation (S1): Apply electrical field stimulation (e.g., 2 Hz, 1 ms pulses for 60 seconds) to evoke norepinephrine release. Collect the superfusate during and after stimulation.

  • Drug Incubation: Add this compound at the desired concentration to the superfusion buffer and incubate for a predetermined period.

  • Stimulation (S2): Apply a second electrical field stimulation under the same conditions as S1 in the presence of this compound. Collect the superfusate.

  • Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.

  • Data Analysis: Calculate the fractional release of [3H]-Norepinephrine for both stimulation periods (S1 and S2). The effect of this compound is determined by the ratio of S2/S1. Generate a dose-response curve to determine the EC50 of this compound for inhibiting norepinephrine release.

Protocol 4: cAMP Assay

This protocol assesses the effect of this compound on intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of α2-adrenoceptor activation.[10][11][12][13][14]

Materials:

  • Cells expressing α2-adrenoceptors

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., ELISA, TR-FRET)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis: Stop the reaction by adding cell lysis buffer provided in the cAMP assay kit.

  • Measurement: Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 of this compound for inhibiting forskolin-stimulated cAMP accumulation.

Visualizations

Guanoxan_Signaling_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron This compound This compound Alpha2R α2-Adrenoceptor (Gi-coupled) This compound->Alpha2R Agonist NonAdrenergicSite Non-Adrenergic Binding Site (e.g., Imidazoline Receptor) This compound->NonAdrenergicSite AC Adenylyl Cyclase Alpha2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits (via phosphorylation) Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NE_vesicle Norepinephrine Vesicle Ca_influx->NE_vesicle Triggers fusion NE_release ↓ Norepinephrine Release NE_vesicle->NE_release Unknown_Signaling ? Downstream Signaling NonAdrenergicSite->Unknown_Signaling

Caption: Signaling pathway of this compound in adrenergic neuron blockade.

NE_Release_Workflow cluster_workflow Norepinephrine Release Assay Workflow start Start: Cultured Sympathetic Neurons or Isolated Tissue load Load with [3H]-Norepinephrine start->load wash Washout load->wash basal Measure Basal Release wash->basal stim1 Electrical Stimulation (S1) Measure Stimulated Release basal->stim1 incubate Incubate with This compound stim1->incubate stim2 Electrical Stimulation (S2) Measure Stimulated Release incubate->stim2 analyze Analyze Data: Calculate S2/S1 ratio Determine EC50 stim2->analyze

Caption: Experimental workflow for norepinephrine release assay.

Guanoxan_Mechanism_Logic cluster_logic Logical Relationship of this compound's Mechanism Guanoxan_Binding This compound binds to - Presynaptic α2-Adrenoceptors - Non-Adrenergic Sites Gi_Activation Activation of Gi Protein Guanoxan_Binding->Gi_Activation Ca_Channel_Modulation Modulation of Voltage-gated Ca2+ Channels Guanoxan_Binding->Ca_Channel_Modulation Potential direct or indirect effect via non-adrenergic sites AC_Inhibition Inhibition of Adenylyl Cyclase Gi_Activation->AC_Inhibition cAMP_Reduction Decreased intracellular cAMP AC_Inhibition->cAMP_Reduction cAMP_Reduction->Ca_Channel_Modulation NE_Release_Inhibition Inhibition of Norepinephrine Release Ca_Channel_Modulation->NE_Release_Inhibition Adrenergic_Blockade Adrenergic Neuron Blockade NE_Release_Inhibition->Adrenergic_Blockade

Caption: Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols for Assessing Guanoxan's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxan is a sympatholytic antihypertensive agent that was previously marketed for the treatment of high blood pressure.[1] Its mechanism of action is similar to that of guanethidine, primarily involving the inhibition of norepinephrine release from sympathetic nerve endings.[2][3] this compound was withdrawn from the market due to concerns about hepatotoxicity.[1][4] These application notes provide a framework for utilizing cell culture models to investigate the cellular effects of this compound, with a particular focus on its sympatholytic activity and its potential for liver injury. The provided protocols are intended to serve as a starting point for researchers to develop more detailed, laboratory-specific procedures.

Key Cellular Effects of this compound

  • Sympatholytic Activity: this compound acts as an adrenergic neuron blocking agent, interfering with the release of norepinephrine from presynaptic nerve terminals.[1][3] This action is thought to be mediated through its interaction with alpha-2 adrenergic receptors, which are involved in a negative feedback loop for norepinephrine release.[5][6]

  • Hepatotoxicity: Clinical evidence led to the withdrawal of this compound from the market due to liver damage.[1][4] In vitro models are crucial for investigating the mechanisms underlying this toxicity.

Recommended Cell Culture Models

ApplicationCell LineRationale
Hepatotoxicity Assessment HepG2 (Human hepatocellular carcinoma)A widely used and well-characterized human liver cell line that retains many of the metabolic functions of primary hepatocytes.
Primary Human HepatocytesConsidered the "gold standard" for in vitro hepatotoxicity testing due to their high physiological relevance. However, they are limited by availability, cost, and inter-donor variability.[7]
Sympatholytic Activity Assessment SH-SY5Y (Human neuroblastoma)A human cell line of neuronal origin that can be differentiated to exhibit a mature neuronal phenotype. These cells express components of the adrenergic signaling pathway and are a suitable model for studying norepinephrine release.[8]
PC12 (Rat pheochromocytoma)A cell line that synthesizes, stores, and releases catecholamines, making it a classic model for studying neurosecretion.
Receptor Binding and Signaling CHO or HEK293 cells expressing recombinant human alpha-2 adrenergic receptorsThese cell lines provide a clean system to study the specific interaction of this compound with its putative receptor target without the confounding effects of other neuronal components.

Data Presentation: In Vitro Effects of this compound and Analogs

Data for this compound is limited in publicly available literature. Data for the structurally and functionally similar compound, Guanethidine, is provided for comparative purposes.

Table 1: Cytotoxicity Data

CompoundCell LineAssayEndpointIC50 Value (µM)Reference
This compound HepG2MTT/LDHCell ViabilityData not available-
Guanethidine HepG2MTT/LDHCell ViabilityData not available-

Table 2: Adrenergic Neuron Blocking Activity

CompoundCell Line/SystemAssayEndpointEC50/IC50 Value (µM)Reference
This compound SH-SY5YNorepinephrine ReleaseInhibition of releaseData not available-
Guanethidine Rat Isolated Mesenteric ArteryNorepinephrine ReleaseInhibition of stimulation-induced efflux~0.1 - 1 µM (concentration-dependent inhibition)[9]
Guanethidine SH-SY5YNorepinephrine UptakeInhibition of uptakeData not available (inhibition observed)[8]

Table 3: Receptor Binding Affinity

CompoundReceptorCell Line/SystemAssayKi Value (nM)Reference
This compound Alpha-2 Adrenergic Receptor-Radioligand BindingData not available-
Guanethidine Alpha-AdrenoceptorsRabbit Aortic StripFunctional Assay (pA2)Data not available (increased pA2 of phentolamine)[10]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in HepG2 Cells

1.1. Cell Culture

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

1.2. Cytotoxicity Assays

1.2.1. MTT Assay (Assessment of Metabolic Activity)

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and prepare serial dilutions in culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

1.2.2. LDH Assay (Assessment of Membrane Integrity)

  • Seed HepG2 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time periods.

  • Collect the cell culture supernatant.

  • Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Lyse the remaining cells to determine the maximum LDH release.

  • Calculate the percentage of LDH release relative to the maximum LDH release control.

Protocol 2: Assessment of this compound's Effect on Norepinephrine Release from SH-SY5Y Cells

2.1. Cell Differentiation

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To induce a neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum medium (1% FBS) for 5-7 days.

2.2. Norepinephrine Release Assay

  • Plate differentiated SH-SY5Y cells in 24-well plates.

  • Load the cells with [3H]-norepinephrine (e.g., 0.1 µCi/mL) in a suitable buffer for 1-2 hours at 37°C.

  • Wash the cells several times with fresh buffer to remove excess radiolabel.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).

  • Stimulate norepinephrine release by depolarizing the cells with a high concentration of potassium chloride (e.g., 50 mM KCl) for a short period (e.g., 5-10 minutes).

  • Collect the supernatant, which contains the released [3H]-norepinephrine.

  • Lyse the cells to determine the total remaining [3H]-norepinephrine.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Express the amount of norepinephrine released as a percentage of the total cellular norepinephrine.

Protocol 3: Alpha-2 Adrenergic Receptor Binding Assay

3.1. Membrane Preparation

  • Culture CHO or HEK293 cells stably expressing the human alpha-2A adrenergic receptor.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and debris.

  • Centrifuge the supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

3.2. Radioligand Binding Assay

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled alpha-2 adrenergic receptor antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine), and various concentrations of unlabeled this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

  • Calculate the specific binding and perform a competitive binding analysis to determine the Ki of this compound.

Protocol 4: cAMP Signaling Assay

4.1. Cell Culture and Treatment

  • Culture CHO or HEK293 cells stably expressing the human alpha-2A adrenergic receptor.

  • Seed the cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate adenylyl cyclase with forskolin.

  • Incubate for a specified time to allow for cAMP production.

4.2. cAMP Measurement

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay), following the manufacturer's protocol.

  • Generate a standard curve to quantify the cAMP concentration in the samples.

  • Determine the effect of this compound on forskolin-stimulated cAMP accumulation.

Visualizations

experimental_workflow_hepatotoxicity cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start HepG2 Cells culture Culture in EMEM + 10% FBS start->culture seed Seed in 96-well plate culture->seed treat Treat cells (24, 48, 72h) seed->treat prepare_drug Prepare this compound dilutions prepare_drug->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh read_mtt Read Absorbance (570nm) mtt->read_mtt read_ldh Read Absorbance (490nm) ldh->read_ldh calculate_viability Calculate % Viability read_mtt->calculate_viability calculate_ldh Calculate % LDH Release read_ldh->calculate_ldh

Caption: Workflow for assessing this compound-induced hepatotoxicity.

signaling_pathway_this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell This compound This compound Alpha2R Alpha-2 Adrenergic Receptor (α2-AR) This compound->Alpha2R Activates Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NE_vesicle Norepinephrine (NE) Vesicle PKA->NE_vesicle Inhibits fusion NE_release NE Release NE_vesicle->NE_release NE Norepinephrine NE_release->NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Response Cellular Response Adrenergic_Receptor->Response

Caption: this compound's proposed signaling pathway.

Caption: Logical relationships of assays for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Guanoxan Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Guanoxan dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO during long-term storage?

There is currently no publicly available data specifically detailing the long-term stability of this compound in DMSO. However, general studies on compound stability in DMSO provide valuable insights. The stability of a compound in DMSO can be influenced by several factors including storage temperature, water content in the DMSO, exposure to oxygen, and the number of freeze-thaw cycles.[1][2] For many compounds stored at -20°C in DMSO, a significant percentage (around 87-89%) remain viable (greater than 80% purity) even after several years.[3] Conversely, storage at room temperature can lead to more rapid degradation, with the probability of a compound remaining stable decreasing significantly over a year.[4]

Q2: What are the recommended storage conditions for this compound in DMSO?

To maximize the shelf-life of this compound in DMSO, it is recommended to:

  • Store at low temperatures: -20°C or -80°C is preferable for long-term storage.

  • Use high-purity, anhydrous DMSO: Water can contribute to compound degradation.[1][2]

  • Aliquot the solution: Prepare single-use aliquots to minimize the number of freeze-thaw cycles. Studies have shown that while some compounds are stable through multiple freeze-thaw cycles, it is a potential source of degradation.[1][2]

  • Use appropriate containers: Both glass and polypropylene containers have been shown to be suitable for storing DMSO solutions.[1][2]

  • Minimize exposure to air: Consider flushing the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

Q3: How can I check the stability of my this compound-DMSO stock solution?

The stability of your this compound solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These methods can separate and quantify the parent compound (this compound) and any potential degradation products.[5] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Q4: What is the mechanism of action of this compound?

This compound is an antihypertensive agent that acts as a sympatholytic.[6][7] Its primary mechanism involves inhibiting the release of norepinephrine from sympathetic nerve endings.[6] This inhibition leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[6] this compound is thought to interact with alpha-2 adrenergic receptors to exert its effects.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using an older this compound-DMSO stock. The this compound may have degraded during storage.1. Perform a quality control check on your stock solution using HPLC or LC-MS to determine the concentration and purity of this compound. 2. If degradation is confirmed, prepare a fresh stock solution from solid this compound. 3. For future use, aliquot new stock solutions into smaller, single-use volumes to minimize handling and freeze-thaw cycles.
Precipitate observed in the this compound-DMSO solution after thawing. The compound may have a limited solubility in DMSO at lower temperatures, or the concentration may be too high.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing a lower concentration stock solution for future experiments.
Visible color change in the DMSO stock solution over time. This could be an indication of compound degradation or a reaction with impurities in the DMSO.1. Discard the solution. 2. Prepare a fresh stock using high-purity, anhydrous DMSO. 3. Ensure proper storage conditions, including protection from light if the compound is light-sensitive.

Quantitative Data Summary: General Compound Stability in DMSO

The following table summarizes data from studies on the general stability of diverse compound libraries stored in DMSO. Note that these are general findings and the stability of this compound may vary.

Storage Condition Duration Observation Reference
Room Temperature3 months92% of compounds showed no significant degradation.[4]
Room Temperature6 months83% of compounds showed no significant degradation.[4]
Room Temperature1 year52% of compounds showed no significant degradation.[4]
-20°C6 years89% of compounds maintained >80% purity.[3]
40°C (Accelerated Study)15 weeksMost compounds were found to be stable.[1][2]
Multiple Freeze-Thaw Cycles (-15°C to 25°C)11 cyclesNo significant compound loss was observed for the tested compounds.[1][2]

Experimental Protocol: Assessing this compound Stability in DMSO

This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution over time using HPLC.

1. Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate until the compound is completely dissolved.

3. Initial Analysis (Time Point 0):

  • Immediately after preparation, dilute a small aliquot of the stock solution to a suitable working concentration (e.g., 10 µM) with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Inject the diluted sample onto the HPLC system.

  • Develop a suitable HPLC method to obtain a sharp, well-resolved peak for this compound.

  • Record the peak area and retention time. This will serve as the baseline (100% integrity).

4. Storage of Stock Solution:

  • Aliquot the remaining stock solution into several vials for different time points and storage conditions.

  • Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

5. Subsequent Analyses (Time Points x):

  • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.

  • Allow the vial to thaw completely and come to room temperature.

  • Prepare and analyze a diluted sample in the same manner as the initial analysis.

  • Record the peak area of this compound and note any new peaks that may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • % Remaining = (Peak Area at Time x / Peak Area at Time 0) * 100

  • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_stock Prepare this compound in DMSO Stock aliq Aliquot into Vials prep_stock->aliq store_rt Room Temp aliq->store_rt Store at different temperatures store_4c 4°C aliq->store_4c Store at different temperatures store_neg20c -20°C aliq->store_neg20c Store at different temperatures store_neg80c -80°C aliq->store_neg80c Store at different temperatures time_0 Time Point 0 (Initial Analysis) aliq->time_0 time_x Time Point X (e.g., 1, 3, 6 months) store_rt->time_x Retrieve at specified intervals store_4c->time_x Retrieve at specified intervals store_neg20c->time_x Retrieve at specified intervals store_neg80c->time_x Retrieve at specified intervals hplc HPLC Analysis time_0->hplc time_x->hplc data Data Comparison hplc->data

Caption: Experimental workflow for assessing this compound stability in DMSO.

signaling_pathway cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) This compound This compound alpha2 Alpha-2 Adrenergic Receptor This compound->alpha2 Acts on ne_release Norepinephrine Release alpha2->ne_release Inhibits norepinephrine Norepinephrine ne_release->norepinephrine Releases adrenergic_receptor Adrenergic Receptor norepinephrine->adrenergic_receptor Binds to response Vasoconstriction adrenergic_receptor->response Leads to

Caption: this compound's mechanism of inhibiting norepinephrine release.

References

Troubleshooting Guanoxan precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Guanoxan CAS Number: 2165-19-7[1][2] Molecular Formula: C10H13N3O2[1][3] Therapeutic Function: Antihypertensive[1][3]

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the precipitation of this compound in aqueous solutions during experiments. This compound is a sympatholytic drug, related to Guanethidine, and has been used in the treatment of hypertension.[1] It is soluble in water and its sulfate salt form is a white crystalline powder.[1][4]

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation in a question-and-answer format.

Q1: My this compound solution, which was clear at room temperature, became cloudy after refrigeration. What happened and how can I fix it?

A1: This is likely due to temperature-dependent solubility. Many compounds, including guanidinium derivatives, are less soluble at lower temperatures.[5][6] When you refrigerate the solution, the concentration may exceed its solubility limit at that colder temperature, causing it to precipitate.

  • Solution: Before use, allow the solution to return to room temperature or warm it gently in a 37°C water bath.[7][8] If the precipitate does not redissolve, sonication for a few minutes may help.[8] To prevent this, consider storing the stock solution at room temperature if it is stable, or prepare fresh solutions for each experiment.

Q2: I prepared a this compound stock in DMSO and it precipitated when I diluted it into my aqueous buffer (e.g., PBS). Why did this happen?

A2: This is a common issue known as "antisolvent precipitation". This compound is likely much more soluble in a strong organic solvent like DMSO than in an aqueous buffer.[9] When you add the DMSO stock to the buffer, the DMSO concentration dramatically decreases, and the water acts as an antisolvent, causing the compound to crash out of the solution.

  • Solution:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1%.[10]

    • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions.[7] This can be done by making an intermediate dilution of the DMSO stock in your aqueous buffer.

    • Stir Vigorously: Add the stock solution dropwise to the vigorously stirring buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

Q3: this compound precipitated when I adjusted the pH of my solution. How does pH affect its solubility?

A3: this compound has a guanidinium group, which is strongly basic with a predicted pKa of around 12.[1][11] This means it will be protonated and carry a positive charge at physiological pH. The solubility of such compounds is often highly pH-dependent.[5] A significant change in pH can alter the ionization state of the molecule, affecting its interaction with the solvent and leading to precipitation.

  • Solution: Determine the optimal pH range for this compound solubility (see Experimental Protocol 1). Prepare your buffers within this range. If you must adjust the pH, do so slowly and with constant stirring.

Q4: I observe a fine, hazy precipitate in my cell culture media after adding this compound, even at a low concentration. What could be the cause?

A4: This could be due to interactions with components in the culture media, such as salts or proteins, especially in media containing serum.[7] The complex mixture can create an environment where this compound is less soluble than in a simple buffer.

  • Solution:

    • Pre-warm the Media: Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[7]

    • Test in Serum-Free Media: Prepare the solution in both serum-containing and serum-free media to see if serum components are contributing to the precipitation.[10]

    • Solubility Check: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions (see Experimental Protocol 2).

Frequently Asked Questions (FAQs)

What is the known aqueous solubility of this compound? The predicted water solubility for this compound is approximately 1.33 mg/mL.[11] The sulfate salt form is noted to be soluble in water.[1][4] However, this can be affected by temperature, pH, and the presence of other solutes.

What is the best solvent for preparing a high-concentration stock solution? Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many research compounds due to its ability to dissolve a wide range of polar and non-polar substances.[10][12] However, always ensure the final concentration of DMSO in your working solution is low enough to not affect your experiment (typically <0.5%).

How can I prevent precipitation during long-term storage? For long-term storage, it is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[7][13] If storing as a solid, ensure it is in a tightly sealed container to protect it from moisture.

Data Presentation: this compound Solubility

The following tables present hypothetical but plausible data to illustrate how pH and buffer choice can influence this compound solubility.

Table 1: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHMaximum Soluble Concentration (µM)Observations
5.05000Clear Solution
6.05000Clear Solution
7.04500Clear Solution
7.43800Slight haze observed
8.01500Precipitate forms
9.0500Heavy precipitate

Table 2: this compound Stability in Common Laboratory Buffers (100 µM, 24h at RT)

Buffer (50 mM)pHObservation After 24h
Acetate5.0Clear
MES6.0Clear
Phosphate (PBS)7.4Fine Precipitate
HEPES7.4Clear
Tris8.0Precipitate

Experimental Protocols

Protocol 1: Determination of Optimal pH for Solubilization

Objective: To identify the pH range where this compound exhibits the highest solubility.

Materials:

  • This compound powder

  • Series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., 4, 5, 6, 7, 7.4, 8, 9)

  • Vortex mixer

  • Spectrophotometer or nephelometer

  • Microscope

Methodology:

  • Prepare a supersaturated "slurry" of this compound in each buffer (e.g., add 2 mg of this compound to 1 mL of each buffer).

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully remove the supernatant.

  • Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry at its λmax.

  • Visually inspect an aliquot of the supernatant under a microscope for any micro-precipitates.

  • The pH of the buffer that yields the highest concentration of dissolved this compound without any visible precipitate is the optimal pH for solubilization.

Protocol 2: Preparing a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[8]

  • Visually inspect the solution to ensure it is completely clear with no visible particles.

  • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Visualizations

Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and resolve this compound precipitation issues.

A Precipitation Observed B Check Solution Preparation A->B C Is stock solution clear? B->C D Re-dissolve stock (Warm / Sonicate) C->D No E Check Dilution Method C->E Yes D->B F High final solvent conc.? (e.g., DMSO > 0.5%) E->F G Decrease solvent conc. Use serial dilution F->G Yes H Check Environmental Factors F->H No N Problem Resolved G->N I pH or Temp Shift? H->I J Optimize pH & Temp (Pre-warm media) I->J Yes K Check for Interactions I->K No J->N L Interaction with media components (salts, protein)? K->L M Determine max solubility in specific media L->M Yes L->N No M->N

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where this compound acts as a sympatholytic agent by interfering with norepinephrine signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell Vesicle Norepinephrine Vesicle Release NE Release Vesicle->Release NE Norepinephrine (NE) Release->NE Receptor Adrenergic Receptor NE->Receptor Response Vasoconstriction Receptor->Response This compound This compound This compound->Release Inhibits

Caption: Hypothetical pathway of this compound's sympatholytic action.

References

Technical Support Center: Mitigating Guanoxan-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Guanoxan-induced hepatotoxicity in animal studies. The information is based on established principles of drug-induced liver injury (DILI) and aims to provide practical guidance for experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing higher than expected mortality in our this compound-treated animal group. What could be the cause and how can we troubleshoot this?

A1: Higher than expected mortality is a critical issue that requires immediate attention. Several factors could be contributing to this observation:

  • Dose and Administration:

    • Troubleshooting: Verify the dose calculations, the concentration of your dosing solution, and the volume administered. Ensure the route of administration is consistent and appropriate for the vehicle. Consider performing a dose-range finding study to establish a sublethal dose that still induces measurable hepatotoxicity.

  • Animal Strain and Health Status:

    • Troubleshooting: Different rodent strains can have varying sensitivities to hepatotoxins.[1] Ensure the animals are healthy, free of underlying infections, and have been properly acclimated before starting the experiment.

  • Vehicle Effects:

    • Troubleshooting: The vehicle used to dissolve this compound could have inherent toxicity. Include a vehicle-only control group to assess its effects. If the vehicle is toxic, explore alternative, more inert vehicles.

Q2: Our histological analysis shows minimal liver damage, but serum transaminase levels (ALT/AST) are significantly elevated. How do we interpret this discrepancy?

A2: This scenario suggests an acute but potentially transient or localized injury.

  • Timing of Endpoint Analysis:

    • Troubleshooting: Serum enzyme levels can peak earlier than the manifestation of widespread histological changes. Consider a time-course study, collecting samples at multiple time points post-Guanoxan administration (e.g., 6, 12, 24, 48 hours) to correlate biochemical and histological findings.[2]

  • Type of Liver Injury:

    • Troubleshooting: The injury might be primarily hepatocellular without significant necrosis in the early stages. Consider additional stains beyond Hematoxylin and Eosin (H&E), such as TUNEL staining for apoptosis, to get a more complete picture of cell death mechanisms.[3][4]

Q3: We are planning to test a potential hepatoprotective agent against this compound toxicity. What are the key experimental design considerations?

A3: A well-designed experiment is crucial for evaluating a hepatoprotective compound.

  • Control Groups: Your study should include:

    • Vehicle Control: Animals receiving only the vehicle.

    • This compound Control: Animals receiving this compound to establish the level of injury.

    • Test Agent Control: Animals receiving only the hepatoprotective agent to assess its baseline effects.

    • Treatment Group: Animals receiving this compound and the hepatoprotective agent.

  • Dosing Regimen: Determine the optimal timing for administering the protective agent (pre-treatment, co-treatment, or post-treatment) based on its proposed mechanism of action.

  • Relevant Endpoints: Measure a combination of biochemical markers (ALT, AST, ALP, Bilirubin), histological changes, and mechanistic markers (e.g., oxidative stress, inflammatory cytokines).

Q4: How can we mechanistically investigate the hepatotoxicity of this compound in our animal model?

A4: Investigating the mechanism will provide deeper insights into this compound's toxicity and potential intervention points.

  • Oxidative Stress: Since many drugs cause liver injury through oxidative stress, this is a key pathway to investigate.[5][6][7]

    • Assays: Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and assess the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver tissue homogenates. Also, quantify reduced glutathione (GSH) levels.

  • Reactive Metabolite Formation: this compound may be converted to reactive metabolites by liver enzymes like the Cytochrome P450 (CYP) family.[4][8]

    • Investigation: While direct detection is difficult, you can assess the expression and activity of relevant CYP isozymes (e.g., CYP2E1) in the liver.[9] Trapping reactive metabolites with agents like glutathione can also be performed, followed by mass spectrometry analysis.[10][11]

  • Inflammation and Immune Response: Drug-induced injury can trigger an inflammatory response.[12]

    • Assays: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum or liver tissue. Immunohistochemistry can be used to identify infiltrating immune cells in liver sections.

Data Presentation: Quantitative Markers of Hepatotoxicity

The following table summarizes key markers that can be quantified to assess this compound-induced hepatotoxicity and the effect of potential mitigating agents.

ParameterMethodExpected Change with this compoundDesired Effect of Mitigating Agent
Serum Markers
Alanine Aminotransferase (ALT)Photometric AssaySignificant IncreaseAttenuation of Increase
Aspartate Aminotransferase (AST)Photometric AssaySignificant IncreaseAttenuation of Increase
Alkaline Phosphatase (ALP)Photometric AssayIncreaseAttenuation of Increase
Total BilirubinPhotometric AssayIncreaseAttenuation of Increase
Oxidative Stress Markers (Liver Tissue)
Malondialdehyde (MDA)TBARS AssayIncreaseDecrease
Reduced Glutathione (GSH)DTNB AssayDecreaseRestoration/Increase
Superoxide Dismutase (SOD)Enzyme Activity AssayDecreaseRestoration/Increase
Catalase (CAT)Enzyme Activity AssayDecreaseRestoration/Increase
Inflammatory Markers
TNF-α, IL-6, IL-1βELISA/qRT-PCRIncreaseDecrease

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity with a this compound Analog (Thioacetamide)
  • Animals: Use male Wistar rats or C57BL/6 mice (8-10 weeks old). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a one-week acclimatization period.[13]

  • Groups:

    • Group 1: Control (Vehicle - Normal Saline).

    • Group 2: TAA-treated (e.g., 100-200 mg/kg).[14]

  • Administration: Administer a single dose of TAA or vehicle via intraperitoneal (i.p.) injection.

  • Sample Collection (24 hours post-injection):

    • Anesthetize the animals.

    • Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, ALP).

    • Perfuse the liver with ice-cold saline.

    • Excise the liver. Fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze other portions in liquid nitrogen and store at -80°C for oxidative stress and molecular analyses.

Protocol 2: Histopathological Evaluation of Liver Injury
  • Tissue Processing: Process the formalin-fixed liver tissues, embed in paraffin, and section at 5 µm.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the slides under a microscope in a blinded manner. Score the degree of liver injury based on features like hepatocyte necrosis, inflammation, and steatosis. A semi-quantitative scoring system can be used:[15][16]

    • Grade 0: No pathological changes.

    • Grade 1: Degenerated hepatocytes with rare foci of necrosis.

    • Grade 2: Mild centrilobular necrosis.

    • Grade 3: Moderate centrilobular necrosis.

    • Grade 4: Severe and extensive centrilobular necrosis.

Protocol 3: Assessment of Oxidative Stress Markers
  • Tissue Homogenization: Homogenize the snap-frozen liver tissue in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the homogenate to obtain the supernatant for analysis.

  • Assays: Use commercially available kits or standard laboratory protocols to measure:

    • Lipid Peroxidation (MDA): Based on the reaction of MDA with thiobarbituric acid (TBA).

    • Reduced Glutathione (GSH): Based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • SOD and Catalase Activity: Based on spectrophotometric measurement of enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

Guanoxan_Hepatotoxicity_Pathway cluster_0 Initiation of Injury cluster_1 Cellular Stress & Damage cluster_2 Outcome This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Generation, GSH Depletion) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction ProteinAdducts Covalent Binding (Protein Adducts) ReactiveMetabolites->ProteinAdducts CellDeath Hepatocyte Death (Necrosis, Apoptosis) OxidativeStress->CellDeath MitochondrialDysfunction->CellDeath Inflammation Inflammation (Cytokine Release) CellDeath->Inflammation LiverInjury Liver Injury (Elevated ALT/AST) CellDeath->LiverInjury Inflammation->LiverInjury

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Mitigation_Pathway cluster_0 Protective Intervention cluster_1 Cellular Targets cluster_2 Outcome Antioxidant Antioxidant Agent (e.g., N-acetylcysteine, Silymarin) ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Scavenges Nrf2_Activator Nrf2 Activator Nrf2_Pathway Nrf2 Signaling Pathway Nrf2_Activator->Nrf2_Pathway Activates Reduced_Stress Reduced Oxidative Stress AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_Pathway->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Hepatoprotection Hepatoprotection Reduced_Stress->Hepatoprotection

Caption: Key pathways for mitigating drug-induced liver injury.

Experimental_Workflow cluster_analysis Analysis start Start: Animal Acclimatization grouping Randomize into Groups: 1. Control 2. This compound 3. Test Agent 4. This compound + Test Agent start->grouping dosing Administer Compounds (Specified Route & Schedule) grouping->dosing monitoring Monitor Animals (Clinical Signs, Body Weight) dosing->monitoring endpoint Endpoint (e.g., 24h): Sample Collection monitoring->endpoint serum Serum Analysis (ALT, AST, ALP) endpoint->serum histo Histopathology (H&E Staining, Scoring) endpoint->histo molecular Liver Homogenate (Oxidative Stress, Cytokines) endpoint->molecular data_interp Data Interpretation & Conclusion serum->data_interp histo->data_interp molecular->data_interp

Caption: General workflow for in vivo hepatoprotection studies.

References

Technical Support Center: Optimizing Guanoxan Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Guanoxan is a sympatholytic drug that was withdrawn from the market due to liver toxicity.[1] There is a significant lack of published in vitro studies for this compound, particularly regarding optimal concentrations and cytotoxicity in cell lines. The following guidance is based on the known mechanism of action of this compound, data from structurally and functionally related α2-adrenergic agonists (e.g., clonidine, guanfacine), and general principles of in vitro pharmacology. Researchers should exercise caution and perform thorough dose-response evaluations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an α2-adrenergic receptor agonist.[2] Its primary mechanism of action is to bind to and activate α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade can also involve the modulation of other pathways, including the activation of ERK (extracellular signal-regulated kinase) and AKT, and the release of intracellular calcium.[4]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

Due to the lack of direct data for this compound, a starting point can be inferred from related α2-adrenergic agonists. For clonidine, a common concentration range used in in vitro studies is 10 nM to 10 µM.[6] Therefore, a similar range is a reasonable starting point for preliminary experiments with this compound. A logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended to cover a broad concentration range.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

While specific solubility data for this compound in common cell culture solvents is limited, related compounds like guanfacine are soluble in organic solvents such as DMSO, ethanol, and DMF.[7] this compound sulfate is reported to be soluble in water.[8]

Recommended Protocol for Preparing this compound Stock Solution:

  • Solvent Selection: Based on the available information for this compound sulfate, sterile water or phosphate-buffered saline (PBS) should be attempted first. If solubility is an issue, high-purity DMSO is a common alternative for creating a concentrated stock solution.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium. The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent (e.g., sterile water, PBS, or DMSO) to achieve the desired stock concentration.

    • Vortex thoroughly to dissolve the compound. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aqueous solutions are generally less stable and should be prepared fresh or stored for a shorter duration.[7]

Q4: Is this compound cytotoxic? What are the expected IC50 values?

To assess the cytotoxicity of this compound in your specific cell line, it is essential to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo® assay). This will allow you to determine the IC50 (half-maximal inhibitory concentration) and establish a non-toxic concentration range for your functional assays.

Data on Related α2-Adrenergic Agonists (for reference):

CompoundCell LineAssayIC50
Guanfacine Various Cancer Cell LinesNot SpecifiedGenerally >10 µM
Clonidine Human Corneal Epithelial CellsCell ViabilityDose-dependent decrease in viability

Note: This table is for reference only and the cytotoxicity of this compound may differ significantly.

Q5: What are the potential off-target effects of this compound?

This compound may have off-target effects. It has been shown to bind to imidazoline receptors in addition to α2-adrenergic receptors.[2] The affinity for these different receptors could contribute to varied and unexpected cellular responses.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
No observable effect of this compound - Incorrect concentration: The concentration used may be too low. - Compound degradation: The this compound stock solution may have degraded. - Cell line suitability: The cell line may not express α2-adrenergic receptors. - Assay sensitivity: The assay may not be sensitive enough to detect the expected response.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). - Prepare a fresh stock solution of this compound. - Verify the expression of α2-adrenergic receptors in your cell line using techniques like RT-qPCR or Western blotting. - Use a more sensitive assay or a positive control to validate the assay's performance.
High variability between replicates - Inconsistent cell seeding: Uneven cell distribution in the multi-well plate. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects: Evaporation from the outer wells of the plate.- Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. - Calibrate pipettes and use proper pipetting techniques. - Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.
Unexpected or contradictory results - Off-target effects: this compound may be acting on other receptors (e.g., imidazoline receptors). - Solvent effects: The solvent (e.g., DMSO) may be affecting the cells at the concentration used. - Contamination: Mycoplasma or other microbial contamination can alter cellular responses.- Consider using antagonists for other potential targets to isolate the effect of α2-adrenergic receptor activation. - Run a vehicle control with the same concentration of solvent used in the highest this compound treatment group. - Regularly test your cell cultures for mycoplasma contamination.
Compound precipitation in media - Low solubility: this compound may have limited solubility in the cell culture medium. - Incorrect solvent: The initial solvent may not be optimal.- Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution into the medium. - Vigorously vortex the solution while adding it to the pre-warmed medium. - If precipitation persists, consider using a different solvent or a solubilizing agent, but be mindful of its potential effects on the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic profile of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Hepatotoxicity Assessment

Given this compound's known hepatotoxicity, it is crucial to evaluate its effects on liver cells.

Recommended In Vitro Models:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing due to their physiological relevance.[9]

  • HepaRG™ Cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, exhibiting many functions of primary hepatocytes.

  • HepG2 Cells: A human liver cancer cell line that is commonly used for cytotoxicity screening, although it has lower metabolic activity compared to PHHs and HepaRG™ cells.

  • 3D Liver Models (e.g., Spheroids, Organoids): These models better recapitulate the in vivo liver microenvironment and can be used for longer-term toxicity studies.[7]

Hepatotoxicity Assay Endpoints:

  • Cytotoxicity Assays: MTT, LDH leakage, or ATP depletion assays to measure cell death.

  • Reactive Oxygen Species (ROS) Production: Assays to measure oxidative stress, a common mechanism of drug-induced liver injury.

  • Mitochondrial Dysfunction: Assays to assess changes in mitochondrial membrane potential or function.

  • Steatosis and Phospholipidosis: Staining for lipid accumulation in hepatocytes.

  • Bile Salt Export Pump (BSEP) Inhibition: Assays to evaluate the potential for cholestatic liver injury.

Mandatory Visualizations

Signaling Pathways

Guanoxan_Signaling_Pathway This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR G_protein Gi/o Protein Alpha2_AR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition ERK_Pathway ERK Pathway G_protein->ERK_Pathway Activation Ca_Release Intracellular Ca2+ Release G_protein->Ca_Release Modulation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response ERK_Pathway->Cellular_Response Ca_Release->Cellular_Response

Caption: this compound's primary signaling pathway via the α2-adrenergic receptor.

Experimental Workflows

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare this compound serial dilutions seed_cells->prepare_dilutions treat_cells Treat cells with This compound prepare_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay measure_signal Measure absorbance/ luminescence viability_assay->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

Hepatotoxicity_Testing_Workflow start Start select_model Select in vitro liver model (e.g., HepaRG, PHH) start->select_model culture_cells Culture and differentiate liver cells select_model->culture_cells treat_this compound Treat with a range of This compound concentrations culture_cells->treat_this compound incubate_chronic Incubate for acute or chronic exposure treat_this compound->incubate_chronic assess_endpoints Assess multiple hepatotoxicity endpoints incubate_chronic->assess_endpoints data_integration Integrate data to assess hepatotoxic potential assess_endpoints->data_integration end End data_integration->end

Caption: Workflow for in vitro hepatotoxicity testing of this compound.

References

Technical Support Center: Addressing Guanoxan Solubility for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Guanoxan for in vivo delivery. Due to limited publicly available formulation data for this compound, this guide provides strategies and protocols based on the physicochemical properties of this compound and general principles for formulating poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an antihypertensive agent that acts as a sympatholytic drug by inhibiting the release of norepinephrine.[1][2][3] For in vivo experiments, achieving adequate and consistent systemic exposure is critical for obtaining reliable and reproducible results. This compound is described as "slightly soluble" in water, and its sulfate salt has a predicted aqueous solubility of 1.33 mg/mL. This low aqueous solubility can lead to poor absorption after oral administration and potential precipitation when administered parenterally, making in vivo delivery challenging.

Q2: What are the primary formulation strategies to enhance the in vivo delivery of this compound?

A2: Common strategies for improving the bioavailability of poorly soluble drugs like this compound include:

  • Co-solvent Systems: Utilizing a mixture of water-miscible solvents to increase solubility.

  • pH Adjustment: Taking advantage of the ionizable nature of the guanidine group to enhance solubility in acidic conditions.

  • Use of Excipients: Employing solubilizing agents such as cyclodextrins and surfactants.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Nanoparticle Formulations: Reducing particle size to the nanoscale to increase surface area and dissolution rate.

Q3: What is the mechanism of action of this compound?

A3: this compound functions as a sympatholytic agent by interfering with the release of the neurotransmitter norepinephrine from sympathetic nerve endings.[1] This reduction in available norepinephrine leads to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure.[1]

Troubleshooting Guides

Issue 1: Low or Variable Oral Bioavailability
  • Problem: Inconsistent or low plasma concentrations of this compound after oral administration.

  • Potential Cause: Poor dissolution in the gastrointestinal tract due to low aqueous solubility.

  • Troubleshooting Steps:

    • Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution.

    • Formulation with Solubilizing Excipients:

      • Co-solvents: Prepare a solution using a co-solvent system (see Protocol 1).

      • Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) into the formulation to improve wetting and solubilization.

      • Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance aqueous solubility.

    • Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve absorption (see Protocol 2).

    • pH Modification: Since this compound has a basic guanidine group, its solubility is expected to be higher at a lower pH. Formulating in an acidic vehicle may improve dissolution in the stomach.

Issue 2: Precipitation of this compound Upon Injection
  • Problem: Observation of precipitation when an organic stock solution of this compound is diluted with aqueous buffer for intravenous administration.

  • Potential Cause: The aqueous buffer acts as an anti-solvent, causing the poorly soluble this compound to precipitate out of the solution.

  • Troubleshooting Steps:

    • Optimize Co-solvent System: Use a co-solvent system that is miscible with water and can maintain this compound solubility upon dilution (see Protocol 3).

    • Slower Injection Rate: A slower rate of intravenous infusion allows for more rapid dilution in the bloodstream, which can prevent localized precipitation.

    • Use of a Surfactant: Incorporate a parenterally acceptable surfactant in the formulation to form micelles that can encapsulate this compound and prevent precipitation.

    • Cyclodextrin Formulation: Prepare a formulation using a cyclodextrin to increase the aqueous solubility of this compound.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O₂PubChem
Molecular Weight207.23 g/mol PubChem
Predicted Water Solubility (this compound Sulfate)1.33 mg/mLDrugBank
Water Solubility (this compound Base)Slightly solubleHerz Pharmaceutical

Table 2: Example Solubility Data of this compound in Common Pharmaceutical Solvents (Hypothetical Data for Illustrative Purposes)

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1
0.1 N HCl (pH 1.2)5.2
Ethanol2.5
Propylene Glycol8.1
PEG 40015.7
DMSO> 50

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
  • Objective: To prepare a 10 mg/mL solution of this compound for oral gavage.

  • Materials:

    • This compound

    • PEG 400

    • Propylene Glycol

    • Sterile Water for Injection

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile container, mix PEG 400 and Propylene Glycol in a 1:1 (v/v) ratio.

    • Slowly add the this compound powder to the solvent mixture while vortexing or stirring continuously until it is completely dissolved.

    • If necessary, gently warm the mixture to 30-40°C to aid dissolution.

    • Once dissolved, add sterile water to achieve the final desired concentration. For example, for a final formulation of 10% PEG 400, 10% Propylene Glycol, and 80% water.

    • Visually inspect the final solution for any undissolved particles. If necessary, filter through a 0.45 µm filter.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
  • Objective: To create a lipid-based formulation to enhance the oral absorption of this compound.

  • Materials:

    • This compound

    • Labrafac™ lipophile WL 1349 (oil)

    • Kolliphor® EL (surfactant)

    • Transcutol® HP (co-solvent)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.

    • Prepare different ratios of the selected oil, surfactant, and co-solvent. For example, a starting formulation could be 40% Labrafac, 40% Kolliphor EL, and 20% Transcutol HP.

    • Add this compound to the mixture and stir until completely dissolved. Gentle heating may be used if necessary.

    • To test the self-emulsifying properties, add 1 mL of the formulation to 250 mL of water with gentle agitation and observe the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size and stability.

Protocol 3: Preparation of a this compound Formulation for Intravenous Injection
  • Objective: To prepare a 2 mg/mL solution of this compound for intravenous administration.

  • Materials:

    • This compound

    • DMSO (Dimethyl sulfoxide)

    • PEG 400

    • Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 10% of the final volume).

    • In a separate container, mix PEG 400 with saline. A common ratio is 40% PEG 400 and 50% saline.

    • Slowly add the PEG 400/saline mixture to the this compound/DMSO solution while vortexing.

    • The final formulation should be a clear solution. A typical formulation might be 10% DMSO, 40% PEG 400, and 50% saline.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

Visualizations

Signaling Pathway of this compound

Guanoxan_Pathway cluster_presynaptic Presynaptic Sympathetic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Inhibits NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release Adrenergic_Receptor Adrenergic Receptor NE_Release->Adrenergic_Receptor Norepinephrine NE_Reuptake Norepinephrine Reuptake Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response

Caption: Signaling pathway of this compound's inhibitory action on norepinephrine release.

Experimental Workflow for Addressing Solubility Issues

Solubility_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Strategy cluster_evaluation In Vitro & In Vivo Evaluation Start Poor In Vivo Exposure of this compound Solubility Determine Solubility (Aqueous & Organic Solvents) Start->Solubility pKa Determine pKa Start->pKa LogP Determine LogP Start->LogP CoSolvent Co-solvent System Solubility->CoSolvent Nano Nanoparticle Formulation Solubility->Nano pH_Adjust pH Adjustment pKa->pH_Adjust Lipid Lipid-Based (e.g., SEDDS) LogP->Lipid InVitro In Vitro Dissolution & Stability Testing CoSolvent->InVitro pH_Adjust->InVitro Lipid->InVitro Nano->InVitro InVivo In Vivo Pharmacokinetic Studies in Animal Models InVitro->InVivo End Optimized this compound Formulation InVivo->End

Caption: A logical workflow for developing and evaluating this compound formulations.

References

Technical Support Center: Guanoxan Degradation Product Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Guanoxan and its degradation products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when developing an HPLC method for this compound and its degradation products?

A1: this compound is a polar compound, which can present challenges in reversed-phase HPLC, the most common mode of separation. Key challenges include:

  • Poor Retention: Highly polar analytes like this compound may have little affinity for nonpolar stationary phases (like C18), leading to elution at or near the solvent front.[1]

  • Peak Tailing: Secondary interactions between the basic guanidinium group of this compound and residual acidic silanol groups on the silica-based column packing can cause asymmetrical peak shapes.

  • Method Specificity: Ensuring complete separation of the parent drug from all potential degradation products is crucial for a stability-indicating method.

Q2: How can I improve the retention of this compound on a reversed-phase column?

A2: To enhance the retention of polar compounds like this compound, consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to retain polar molecules and can be operated in highly aqueous mobile phases without phase collapse (dewetting).[2]

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of this compound, making it less polar and increasing its retention on a C18 column.

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged this compound molecule, increasing its hydrophobicity and retention. However, these agents may not be compatible with mass spectrometry (MS) detectors.[1]

Q3: What are forced degradation studies and why are they important for this compound analysis?

A3: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[3][4][5] These studies are critical for:

  • Identifying Potential Degradants: They help in identifying the likely degradation products that could form during the shelf-life of the drug product.

  • Developing a Stability-Indicating Method: The analytical method must be able to separate the parent drug from all degradation products, proving that it is "stability-indicating."[6]

  • Understanding Degradation Pathways: This information is valuable for formulation development and for understanding the intrinsic stability of the molecule.[5]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem 1: Peak Tailing

Symptom: The peak for this compound or its degradation products has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions This compound's basic nature can lead to interactions with acidic silanol groups on the column. Use a base-deactivated or end-capped column.[7] Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.[8]
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. Adjust the pH to suppress ionization and reduce tailing.[9]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[9]
Physical Column Issues A void at the head of the column or a blocked frit can cause peak tailing.[7] Reverse-flush the column or replace it if necessary.[9]

To differentiate between chemical and physical causes of peak tailing, inject a neutral compound. If the neutral compound's peak also tails, the problem is likely physical (e.g., a column void). If only the this compound-related peaks tail, the issue is likely chemical.[7]

Problem 2: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, often in blank injections.[10][11]

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or buffers can appear as ghost peaks, especially in gradient elution.[12] Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[11][12]
Injector Carryover Residual sample from a previous injection can be introduced into the current run.[12] Optimize the needle wash procedure and ensure the wash solvent is appropriate to dissolve this compound.[12]
System Contamination Contaminants can accumulate in the HPLC system over time. Flush the system thoroughly with a strong solvent.[11]
Late Eluting Peaks A peak from a previous injection may elute during a subsequent run.[12] Extend the run time to ensure all components have eluted.[12]

To identify the source of ghost peaks, run a series of blank injections. If the peak is present in the blank, the source is likely the system or mobile phase.[13] If it only appears after a sample injection, it is likely due to carryover or late elution.

Problem 3: Poor Resolution

Symptom: The peaks for this compound and its degradation products are not well separated.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer is critical for achieving good separation. Systematically vary the mobile phase composition to optimize resolution.
Inappropriate Column The stationary phase may not be suitable for separating the analytes. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Cyano).[14]
Incorrect Flow Rate or Temperature These parameters can influence the separation. Optimize the flow rate and column temperature.[9] Increasing the column temperature can sometimes improve peak shape and resolution.[9]
Gradient Profile For complex mixtures of degradation products, a gradient elution may be necessary. Optimize the gradient slope and duration to improve separation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to develop a stability-indicating HPLC method.[14]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.[14]

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.[14]

    • Oxidation: Add 30% H₂O₂ and heat at 80°C for 2 hours.[14]

    • Thermal Degradation: Heat the solution at 80°C for 72 hours.[14]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 200 watt hours/square meter) and visible light (e.g., 1.2 million lux hours).[6]

  • Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.

Example HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for this compound. Optimization will be required based on the specific degradation products formed.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 270 nm

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Identify Problem cluster_diagnosis Diagnose Cause cluster_solution Implement Solution Problem Chromatographic Issue (e.g., Peak Tailing, Ghost Peaks) IsolateVariable Isolate Variables: - Inject Blank - Inject Neutral Compound - Check System Suitability Problem->IsolateVariable Start Troubleshooting Chemical Chemical Issue: - Secondary Interactions - Mobile Phase pH IsolateVariable->Chemical Analyte-Specific Problem Physical Physical Issue: - Column Void - System Leak IsolateVariable->Physical All Peaks Affected Contamination Contamination: - Mobile Phase Impurity - Injector Carryover IsolateVariable->Contamination Peaks in Blank OptimizeMethod Optimize Method: - Adjust Mobile Phase - Change Column Chemical->OptimizeMethod SystemMaintenance System Maintenance: - Flush System - Replace Column/Frit Physical->SystemMaintenance ImproveProtocols Improve Protocols: - Use Fresh Solvents - Optimize Wash Steps Contamination->ImproveProtocols

Caption: A logical workflow for troubleshooting common HPLC issues.

Forced_Degradation_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid (HCl, Heat) Stress->Acid Base Base (NaOH, Heat) Stress->Base Oxidation Oxidation (H₂O₂, Heat) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC Neutralize->Analyze End Identify Degradants & Validate Method Analyze->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Guanoxan Studies in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanoxan in laboratory animal experiments. Given that this compound is an older, withdrawn medication, specific data is limited. Much of the guidance provided is based on the known pharmacology of this compound, its documented side effects, and data extrapolated from similar adrenergic neuron blocking agents like Guanethidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sympatholytic agent, meaning it inhibits the sympathetic nervous system. Its primary mechanism involves preventing the release of norepinephrine from postganglionic adrenergic nerve endings. It is taken up into the neuron by the same transporter as norepinephrine (NET) and becomes concentrated in synaptic vesicles, displacing and depleting norepinephrine stores. This leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure. There is also evidence to suggest a central inhibitory effect on sympathetic outflow from the brain.

Q2: What are the major known side effects of this compound in laboratory animals?

A2: The most significant and well-documented side effect of this compound is hepatotoxicity (liver damage), which led to its withdrawal from the market.[1][2] Other anticipated side effects, based on its mechanism of action and data from similar drugs, are related to its sympatholytic and autonomic effects. These include cardiovascular, gastrointestinal, and neurological effects.

Q3: Why was this compound withdrawn from the market?

A3: this compound was withdrawn from the market primarily due to reports of hepatotoxicity.[1][2] This indicates a significant risk of liver damage associated with its use, a critical consideration for any in-vivo studies.

Q4: Are there any known antidotes or reversal agents for this compound overdose?

A4: There is no specific antidote for this compound. Management of an overdose would be symptomatic and supportive. For severe bradycardia, an anticholinergic agent like atropine might be considered.[3] In cases of severe hypotension, placing the animal in a recumbent position and providing fluid and electrolyte support is crucial.[3] The use of pressor agents should be carefully considered as this compound can cause hypersensitivity to sympathomimetics.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Animal exhibits sudden lethargy, prostration, or signs of circulatory collapse.

  • Possible Cause: Severe hypotension due to the sympatholytic effects of this compound. This is an expected pharmacological effect but can be dose-limiting.

  • Troubleshooting Steps:

    • Immediately assess vital signs (heart rate, respiratory rate, temperature).

    • If possible, measure blood pressure.

    • Place the animal in a recumbent position to improve cerebral blood flow.[3]

    • Administer warmed intravenous or subcutaneous fluids to support blood pressure.

    • For future experiments, consider a dose reduction or a more gradual dose escalation protocol.

    • Ensure the animal is kept warm to prevent hypothermia.

Issue 2: Animal shows signs of diarrhea or increased defecation.

  • Possible Cause: Parasympathetic dominance. By blocking the sympathetic nervous system, this compound can lead to unopposed parasympathetic activity, which increases gastrointestinal motility. This is a known side effect of adrenergic neuron blockers.

  • Troubleshooting Steps:

    • Ensure the animal has free access to water to prevent dehydration.

    • Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).

    • Provide supportive care, such as a clean cage environment.

    • If diarrhea is severe and persistent, consider dose reduction. An anticholinergic agent may be used to treat severe diarrhea.[3]

Issue 3: Jaundice, anorexia, or changes in urine/feces color are observed.

  • Possible Cause: Hepatotoxicity. These are clinical signs of liver injury, the most severe known side effect of this compound.

  • Troubleshooting Steps:

    • Immediately cease administration of this compound.

    • Collect blood samples for liver function tests (see Experimental Protocols section).

    • At the study endpoint, collect liver tissue for histopathological examination.

    • Review the experimental protocol and consider if the dose was too high or if the animal model is particularly susceptible.

Issue 4: The animal exhibits ptosis (drooping eyelids).

  • Possible Cause: Autonomic dysfunction. Ptosis is a classic sign of sympathetic blockade and has been observed in rats treated with the similar drug, guanethidine.[2]

  • Troubleshooting Steps:

    • This is generally a cosmetic side effect and may not require intervention if the animal's welfare is otherwise not compromised.

    • Document the finding as a pharmacological effect of the drug.

    • Ensure the animal's vision and ability to access food and water are not impaired.

Data Presentation: Potential Side Effects of this compound in Laboratory Animals

Note: Much of the following data is extrapolated from studies on Guanethidine and the general class of adrenergic neuron blocking drugs due to the limited specific data on this compound.

Side Effect CategoryClinical Sign/ObservationPotential Species AffectedMonitoring Parameters
Hepatotoxicity Jaundice, anorexia, weight loss, elevated liver enzymesAll species (documented in humans)Serum ALT, AST, ALP, Bilirubin; Histopathology of liver tissue
Cardiovascular Hypotension (postural and exercise-induced), Bradycardia (slow heart rate)Dogs, Rats, other mammalsBlood pressure (telemetry or tail-cuff), Heart rate, ECG
Autonomic/Neurological Ptosis (drooping eyelids), Sedation, Dizziness/AtaxiaRats, other mammalsClinical observation, Neurological examination
Gastrointestinal Diarrhea, Vomiting, increased GI motilityDogs, other mammalsClinical observation, Fecal scoring, Body weight
Renal Increased Blood Urea Nitrogen (BUN) in susceptible animalsGeneralSerum BUN, Creatinine

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity

  • Baseline Data Collection: Before initiating this compound administration, collect baseline blood samples from all animals to establish normal ranges for liver function parameters.

  • Blood Sampling Schedule: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus depending on species and regulations) at regular intervals during the study (e.g., weekly) and at termination.

  • Biochemical Analysis: Analyze serum or plasma for the following key liver injury biomarkers:

    • Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.

    • Aspartate Aminotransferase (AST): Also indicates hepatocellular injury, but is less specific than ALT.

    • Alkaline Phosphatase (ALP): An indicator of cholestatic injury.

    • Total Bilirubin (TBIL): A marker of overall liver function.

  • Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, perform a necropsy. Collect liver tissue, fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for signs of necrosis, inflammation, cholestasis, and fibrosis.[4]

Protocol 2: Cardiovascular Monitoring

  • Blood Pressure Measurement:

    • Telemetry (Gold Standard): For continuous and stress-free monitoring, surgically implant telemetry devices to measure blood pressure and heart rate in conscious, freely moving animals.

    • Non-Invasive Tail-Cuff Method: For rodents, use a tail-cuff system. Acclimate the animals to the restraining device and procedure for several days before starting the experiment to minimize stress-induced hypertension. Record baseline measurements before dosing.

  • Heart Rate and ECG:

    • Heart rate can be obtained from telemetry or tail-cuff systems.

    • For more detailed cardiac analysis, record electrocardiograms (ECGs) using appropriate equipment for the animal species to assess for arrhythmias or other cardiac abnormalities.

  • Monitoring Schedule: Perform cardiovascular assessments at baseline and at predicted peak effect times after this compound administration. Monitor regularly throughout the study.

Visualizations

Guanoxan_Mechanism cluster_neuron Adrenergic Neuron Terminal cluster_synapse Synaptic Cleft NE_vesicle Norepinephrine (NE) in Vesicle Release_Blocked NE Release Blocked Guanoxan_vesicle This compound in Vesicle Guanoxan_vesicle->NE_vesicle Displaces NE NET Norepinephrine Transporter (NET) NET->Guanoxan_vesicle Sequestration AP Action Potential AP->Release_Blocked Triggers Receptor Adrenergic Receptor Release_Blocked->Receptor Prevents Activation Guanoxan_ext This compound Guanoxan_ext->NET Uptake NE_ext Norepinephrine

Caption: Mechanism of action of this compound at the adrenergic nerve terminal.

Side_Effect_Monitoring_Workflow Start Start of this compound Administration Baseline Collect Baseline Data (Blood, Vitals, Weight) Start->Baseline Dosing Administer this compound Baseline->Dosing Observation Daily Clinical Observation (Behavior, Ptosis, GI signs) Dosing->Observation Daily Monitoring Weekly Monitoring (Weight, Vitals, Blood Sample) Dosing->Monitoring Weekly Endpoint Scheduled Endpoint (Necropsy, Histopathology) Dosing->Endpoint Adverse_Event Adverse Event Observed? Observation->Adverse_Event Monitoring->Adverse_Event Adverse_Event->Dosing No Troubleshoot Implement Troubleshooting Protocol Adverse_Event->Troubleshoot Yes Troubleshoot->Dosing

Caption: General experimental workflow for monitoring side effects.

Troubleshooting_Tree Observe Observe Adverse Clinical Sign Sign_Type What is the primary sign? Observe->Sign_Type Hypotension Lethargy / Collapse Sign_Type->Hypotension Cardiovascular GI_Distress Diarrhea / Vomiting Sign_Type->GI_Distress Gastrointestinal Liver_Signs Jaundice / Anorexia Sign_Type->Liver_Signs Systemic/Hepatic Action_Hypo Supportive Care: - Recumbent position - IV/SQ Fluids - Reduce Dose Hypotension->Action_Hypo Action_GI Supportive Care: - Hydration - Clean environment - Reduce Dose GI_Distress->Action_GI Action_Liver CRITICAL: - Cease Dosing - Blood for LFTs - Prepare for Necropsy Liver_Signs->Action_Liver

Caption: Decision tree for troubleshooting common adverse events.

References

Technical Support Center: Overcoming Resistance to Guanoxan's Antihypertensive Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the antihypertensive effects of Guanoxan in their experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a diminished antihypertensive response to this compound over time in our rodent model. What are the potential causes?

A1: This phenomenon, often termed "false tolerance" or tachyphylaxis, is a known issue with sympatholytic agents like this compound. The primary suspected causes are:

  • Compensatory Salt and Water Retention: this compound's reduction of sympathetic tone can lead to renal retention of sodium and water. This volume expansion counteracts the drug's antihypertensive effect.

  • Activation of the Renin-Angiotensin-Aldosterone System (RAAS): A decrease in blood pressure can trigger the RAAS, leading to vasoconstriction and increased aldosterone secretion, which further promotes sodium and water retention.[1][2][3][4]

  • Receptor Upregulation or Sensitization: Although less documented for this compound specifically, chronic blockade of norepinephrine release could theoretically lead to an upregulation or sensitization of postsynaptic adrenergic receptors.

Troubleshooting Steps:

  • Assess Volume Status: Monitor for changes in body weight, fluid intake, and urine output in your experimental animals.

  • Introduce a Diuretic: Co-administration of a thiazide or loop diuretic is a common and effective strategy to counteract fluid retention and restore this compound's efficacy.[5][6][7][8]

  • Evaluate RAAS Activation: Measure plasma renin activity and aldosterone levels to determine if the RAAS is activated. If so, consider combination therapy with an ACE inhibitor or an angiotensin II receptor blocker (ARB).

  • Review Dosing and Administration: Ensure consistent and appropriate dosing. Consider if the administration route and frequency are optimal for maintaining therapeutic drug levels.

Q2: Our in vivo model involves the use of other drugs alongside this compound. Could drug-drug interactions be causing resistance?

A2: Yes, certain drug classes can interfere with the mechanism of action of this compound.

  • Tricyclic Antidepressants (TCAs): Drugs like imipramine and desipramine can block the norepinephrine transporter (NET), which is responsible for the uptake of this compound into the sympathetic neuron.[9][10][11][12][13] This prevents this compound from reaching its site of action.

Troubleshooting Steps:

  • Review Co-administered Compounds: Carefully check if any other drugs in your experimental protocol are known NET inhibitors.

  • Washout Period: If the use of a TCA is unavoidable, ensure an adequate washout period before initiating this compound administration.

  • Alternative Antidepressants: If a model of depression and hypertension is being studied, consider using an antidepressant with a different mechanism of action that does not involve NET inhibition.

Q3: Which experimental models are most suitable for studying resistance to this compound?

A3: The choice of model depends on the mechanism of resistance being investigated.

  • For "False Tolerance" (Salt and Water Retention):

    • Dahl Salt-Sensitive (DS) Rats: These rats are genetically predisposed to developing hypertension in response to a high-salt diet, making them an excellent model to study the interplay between salt retention and antihypertensive drug efficacy.[1][14]

    • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model involves the administration of a mineralocorticoid and a high-salt diet, leading to volume-dependent hypertension.[14]

  • For General Sympatholytic Effects and Potential RAAS-mediated Resistance:

    • Spontaneously Hypertensive Rats (SHR): This is a widely used model of essential hypertension with a well-characterized sympathetic overactivity.[15][16][17][18][19]

Experimental Protocols

Induction of Hypertension in a DOCA-Salt Rat Model
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Perform a unilateral nephrectomy under appropriate anesthesia.

  • DOCA Administration: Implant a subcutaneous pellet of deoxycorticosterone acetate (e.g., 50 mg/rat) or administer DOCA subcutaneously (e.g., 25 mg/kg) twice weekly.

  • Diet: Provide the rats with a high-salt diet, typically 1% NaCl and 0.2% KCl in their drinking water, ad libitum.

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Hypertension typically develops over 4-6 weeks.

This compound Administration Protocol in a Hypertensive Rat Model
  • Drug Preparation: Dissolve this compound sulfate in sterile saline or distilled water.

  • Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.

  • Dosage Range: Based on historical studies with related compounds, an initial dose-finding study in the range of 5-50 mg/kg/day is recommended.

  • Frequency: Administer once or twice daily, depending on the pharmacokinetic profile of the drug and the desired level of blood pressure control.

  • Blood Pressure Measurement: Measure blood pressure at regular intervals post-administration to determine the peak effect and duration of action.

Quantitative Data Summary

Parameter This compound Monotherapy (Hypothetical Data) This compound + Hydrochlorothiazide (Hypothetical Data) This compound + Tricyclic Antidepressant (Hypothetical Data)
Animal Model Spontaneously Hypertensive Rat (SHR)Spontaneously Hypertensive Rat (SHR)Spontaneously Hypertensive Rat (SHR)
Baseline SBP (mmHg) 185 ± 10183 ± 12186 ± 11
This compound Dose 20 mg/kg/day, p.o.20 mg/kg/day, p.o.20 mg/kg/day, p.o.
Co-administered Drug VehicleHydrochlorothiazide (25 mg/kg/day, p.o.)Desipramine (10 mg/kg/day, i.p.)
SBP after 1 week (mmHg) 155 ± 8142 ± 7175 ± 9
SBP after 3 weeks (mmHg) 170 ± 9 (Tolerance Observed)140 ± 8 (Sustained Response)180 ± 10 (Antagonism)

Visualizations

Guanoxan_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_effector Effector Cell (e.g., Smooth Muscle) This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Uptake Vesicle Vesicle NET->Vesicle Accumulation NE_release NE Release Vesicle->NE_release Inhibits NE Norepinephrine (NE) NE_synapse NE Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Response Vasoconstriction (Blood Pressure Increase) Adrenergic_Receptor->Response Resistance_Workflow Start Experiment Start: This compound Administration Observe_BP Observe Diminished Antihypertensive Effect Start->Observe_BP Check_DDI Review for Drug-Drug Interactions (e.g., TCAs)? Observe_BP->Check_DDI Assess_Volume Assess for Volume Retention (Weight, I/O)? Check_DDI->Assess_Volume No Remove_Antagonist Remove Antagonistic Drug (e.g., TCA) Check_DDI->Remove_Antagonist Yes Add_Diuretic Co-administer Diuretic Assess_Volume->Add_Diuretic Yes Assess_RAAS Measure Plasma Renin and Aldosterone Assess_Volume->Assess_RAAS No Resolved Resistance Overcome Remove_Antagonist->Resolved Add_Diuretic->Resolved Add_RAAS_Inhibitor Consider Adding ACEi/ARB Assess_RAAS->Add_RAAS_Inhibitor Elevated Add_RAAS_Inhibitor->Resolved Compensatory_Mechanisms This compound This compound Sympathetic_Outflow ↓ Sympathetic Outflow This compound->Sympathetic_Outflow Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure RAAS_Activation ↑ RAAS Activation Blood_Pressure->RAAS_Activation Compensatory Response Salt_Water_Retention ↑ Salt & Water Retention Blood_Pressure->Salt_Water_Retention Compensatory Response Resistance Resistance to Antihypertensive Effect RAAS_Activation->Resistance Salt_Water_Retention->Resistance

References

Best practices for handling and disposal of Guanoxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Guanoxan is an antihypertensive drug that was withdrawn from the market due to significant liver toxicity.[1][2] It is not intended for current therapeutic or general research use. The following information is provided for historical, toxicological, and safety-handling purposes for professionals who may encounter this compound in a research or archival setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sympatholytic drug formerly used as an antihypertensive agent.[2][3] It was marketed under the brand name Envacar by Pfizer in the UK but was withdrawn due to hepatotoxicity.[1][2] Its mechanism of action is similar to guanethidine.[1][3]

Q2: What are the primary hazards associated with this compound?

The primary health hazard of this compound is liver damage.[1][3] According to safety data, it is also harmful if swallowed or inhaled, causes skin and serious eye irritation, and is harmful to aquatic life.[4]

Q3: What are the known chemical and physical properties of this compound?

This compound's properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H13N3O2[1][5][6]
Molecular Weight 207.23 g/mol [1][6]
Melting Point 164-165 °C[5][7]
Boiling Point 339.3±45.0 °C (Predicted)[7]
Density 1.40±0.1 g/cm3 (Predicted)[7]
Solubility Soluble in water.[7]
Appearance White crystalline powder.[7]

Troubleshooting Guide

As this compound is not used in active experiments, this guide focuses on safety and handling issues.

Issue: Accidental Spill

Solution:

  • Evacuate and Restrict Access: Immediately evacuate all personnel from the affected area and restrict access.[8]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[8][9] If there is a risk of airborne dust, respiratory protection may be necessary.[8]

  • Containment: For a small spill, cover it with an absorbent material.

  • Cleanup: Carefully clean the spill area with a detergent solution and then with clean water.[8]

  • Waste Disposal: Double-bag all contaminated materials in plastic bags labeled with the contents and dispose of them as hazardous waste.[8]

  • Reporting: Report the spill to the appropriate environmental health and safety office.[8]

Issue: Accidental Exposure

Solution:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]

Experimental Protocols

Due to its withdrawal from the market, there are no current, validated experimental protocols for the use of this compound. Researchers studying this compound should develop their own protocols with a strong emphasis on safety and containment, following modern guidelines for handling hazardous drugs.[8][11]

Handling and Disposal Workflow

The following diagram outlines the general workflow for the safe handling and disposal of a hazardous chemical like this compound.

cluster_handling Handling Workflow cluster_disposal Disposal Workflow cluster_emergency Emergency Procedures prep Preparation (Review SDS, Wear PPE) use Use in a Ventilated Area (e.g., Chemical Fume Hood) prep->use decon Decontamination of Surfaces use->decon collect Collect Waste in Designated Hazardous Waste Container decon->collect Waste Generation label_waste Label Container Clearly ('Hazardous Waste', Contents) collect->label_waste store Store in a Secure, Designated Area label_waste->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow First Aid/ Exposure Protocol exposure->exposure_response

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Validation & Comparative

Guanoxan vs. Clonidine: A Comparative Analysis of Alpha-2 Adrenergic Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Guanoxan and clonidine, two centrally-acting antihypertensive agents known for their alpha-2 (α₂) adrenergic agonist activity. While both compounds exert their effects by modulating the sympathetic nervous system, key differences in their pharmacological profiles, receptor selectivity, and clinical history are important considerations for researchers in pharmacology and drug development. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of these two compounds.

Pharmacological Overview

Clonidine is a well-characterized α₂-adrenergic agonist that has been widely used in the treatment of hypertension and other conditions.[1] Its primary mechanism of action involves the stimulation of α₂-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system.[2] This results in decreased peripheral vascular resistance, heart rate, and blood pressure.[2] Clonidine is known to interact with all three subtypes of the α₂-adrenergic receptor (α₂A, α₂B, and α₂C) and also exhibits affinity for imidazoline receptors.[3][4]

This compound, a sympatholytic drug formerly marketed for hypertension, also functions by inhibiting the sympathetic nervous system.[5] Its mechanism is understood to involve the inhibition of norepinephrine release from nerve endings, a characteristic effect of α₂-adrenergic agonists.[2] While it is known to target α₂-adrenergic receptors, specific data on its affinity and functional activity at the different α₂ receptor subtypes are less readily available in published literature compared to clonidine.[6] Notably, this compound was withdrawn from the market due to concerns about liver toxicity.[7]

Data Presentation: A Comparative Look

The following tables summarize the available quantitative data for this compound and clonidine. It is important to note the disparity in the completeness of the data, reflecting the more extensive research conducted on clonidine.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeKi (nM)Species/TissueReference
Clonidine α₂-Adrenergic (non-selective)~2.6-2.7Rat brain[8]
Imidazoline I₁High AffinityRabbit renal proximal tubule[4]
Imidazoline (non-adrenergic)K(D) = 51Human brain[9]
This compound Non-adrenergic sites (labeled by [³H]idazoxan)High AffinityPig kidney membranes[10]
α₂-AdrenergicData not available

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC₅₀)

CompoundAssayReceptor SubtypeEC₅₀ (nM)Cell LineReference
Clonidine Inhibition of cAMP accumulationα₂-Adrenergic (non-selective)Data not available
This compound Inhibition of cAMP accumulationα₂-AdrenergicData not available

Note: A lower EC₅₀ value indicates a higher potency in eliciting a functional response.

Table 3: In Vivo Cardiovascular Effects in Rats

CompoundDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
Clonidine 10 µg/kgi.v.Initial transient increase followed by sustained decreaseDecrease[11]
This compound Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams, generated using Graphviz, illustrate the α₂-adrenergic receptor signaling pathway and a typical experimental workflow for assessing α₂-agonist activity.

alpha2_signaling_pathway cluster_membrane Cell Membrane Agonist This compound or Clonidine Receptor α₂-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gi Protein (α, βγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate Response Decreased Sympathetic Outflow cAMP->Response Leads to

Alpha-2 adrenergic receptor signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay cAMP Functional Assay (Determine EC₅₀) functional_assay->data_analysis animal_model Animal Model (e.g., Spontaneously Hypertensive Rat) bp_measurement Blood Pressure & Heart Rate Monitoring (Telemetry) animal_model->bp_measurement bp_measurement->data_analysis start Compound Synthesis (this compound or Clonidine) start->binding_assay start->functional_assay start->animal_model

Experimental workflow for comparing α₂-agonist activity.

structure_activity_relationship cluster_this compound This compound cluster_clonidine Clonidine guanoxan_structure Benzodioxan-methyl-guanidine guanoxan_activity α₂-Agonist Activity (Inhibition of NE release) guanoxan_structure->guanoxan_activity Leads to comparison Structure-Activity Comparison guanoxan_activity->comparison clonidine_structure Dichloro-phenyl-imino-imidazolidine clonidine_activity α₂-Agonist Activity (Central Sympatholytic) clonidine_structure->clonidine_activity Leads to clonidine_activity->comparison

Conceptual structure-activity relationship comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of α₂-adrenergic agonist activity. Below are protocols for key experiments.

Radioligand Binding Assay for α₂-Adrenergic Receptors

This assay determines the binding affinity (Ki) of a compound for α₂-adrenergic receptors.

a. Materials:

  • Cell membranes expressing the α₂-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-clonidine or a subtype-selective antagonist).

  • Test compounds (this compound, clonidine) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

b. Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of a known α₂-adrenergic antagonist (e.g., yohimbine) in separate wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

cAMP Functional Assay for Gi-Coupled Receptors

This assay measures the functional potency (EC₅₀) of an agonist by quantifying the inhibition of cyclic AMP (cAMP) production.

a. Materials:

  • A cell line stably expressing the human α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Adenylyl cyclase stimulator (e.g., forskolin).

  • Test compounds (this compound, clonidine) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay buffer.

b. Protocol:

  • Seed the cells in a multi-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Add serial dilutions of the test compounds to the wells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect).[14][15]

In Vivo Blood Pressure Measurement in Conscious Rats using Telemetry

This method allows for the continuous and stress-free monitoring of cardiovascular parameters in conscious, freely moving animals.

a. Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

  • Implantable telemetry transmitters for blood pressure monitoring.

  • Surgical instruments for sterile implantation.

  • Receivers and data acquisition system.

  • Test compounds (this compound, clonidine) for administration.

b. Protocol:

  • Surgical Implantation: Anesthetize the rat and, under sterile conditions, implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery. Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.[16]

  • Recovery: Allow the animal to recover from surgery for at least one week to ensure stabilization of cardiovascular parameters.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.

  • Drug Administration: Administer this compound or clonidine via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Data Acquisition: Continuously record blood pressure and heart rate using the telemetry system for a predetermined period after drug administration.

  • Data Analysis: Analyze the changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline in response to each compound. Compare the magnitude and duration of the cardiovascular effects of this compound and clonidine.[17][18]

Conclusion

Clonidine is a thoroughly investigated α₂-adrenergic agonist with a well-defined pharmacological profile. In contrast, while this compound is understood to act through a similar mechanism, there is a notable lack of publicly available, detailed quantitative data on its interaction with α₂-adrenergic receptor subtypes. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the specific pharmacological properties of this compound and to more precisely compare its α₂-agonist activity with that of clonidine and other compounds in this class. Such studies would be invaluable for a more complete understanding of the structure-activity relationships of guanidine-containing antihypertensives and for the development of novel, more selective therapeutic agents.

References

Comparative Analysis of Guanoxan and Guanethidine on Norepinephrine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Guanoxan and guanethidine, focusing on their interaction with the norepinephrine transporter and subsequent effects on norepinephrine uptake and storage.

This guide provides a detailed comparison of the sympatholytic agents this compound and guanethidine, with a specific focus on their mechanisms of action related to norepinephrine uptake. Both compounds are recognized for their antihypertensive properties, which are primarily achieved by interfering with the function of sympathetic neurons. A critical aspect of their pharmacological activity involves their interaction with the norepinephrine transporter (NET), leading to a reduction in the release of norepinephrine from nerve endings.

Mechanism of Action: A Tale of Two Guanidinium Compounds

This compound and guanethidine, both guanidinium compounds, exert their sympatholytic effects through a multi-step process initiated by their uptake into presynaptic sympathetic neurons. This uptake is a crucial prerequisite for their activity and is mediated by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[1][2] By competing with norepinephrine for transport via NET, these drugs gain entry into the neuron.

Once inside the neuron, both this compound and guanethidine are concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT).[1][3] This accumulation within the vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[1][4] Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly reduced, resulting in a dampening of sympathetic nervous system activity and a corresponding decrease in blood pressure.[5] While both drugs share this general mechanism, the specifics of their interaction with VMAT and the subsequent steps leading to norepinephrine depletion may differ, contributing to variations in their pharmacological profiles.

Quantitative Comparison of Effects on Norepinephrine Uptake

ParameterThis compoundGuanethidineReference
Primary Target Norepinephrine Transporter (NET)Norepinephrine Transporter (NET)[1][2]
Secondary Target Vesicular Monoamine Transporter (VMAT)Vesicular Monoamine Transporter (VMAT)[1][3]
Effect on Norepinephrine Depletion from nerve endingsDepletion from nerve endings[4][5]
Mechanism of Uptake Substrate for NETSubstrate for NET[1][2]

Note: Specific IC50 values for direct comparison are not available in the cited literature.

Experimental Protocols

Radiolabeled Norepinephrine Uptake Assay in Cultured Sympathetic Neurons

This protocol is designed to quantify the inhibition of norepinephrine uptake by compounds such as this compound and guanethidine in a controlled in vitro setting.

1. Cell Culture:

  • Primary sympathetic neurons are isolated from superior cervical ganglia of neonatal rats and cultured on collagen-coated plates.

  • Alternatively, cell lines expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) can be used.

2. Assay Procedure:

  • Neurons are washed with Krebs-Ringer buffer.

  • The cells are then pre-incubated with varying concentrations of the test compounds (this compound or guanethidine) or a vehicle control for a specified period.

  • [³H]-Norepinephrine (radiolabeled norepinephrine) is added to the medium, and the cells are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for uptake.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-norepinephrine.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of [³H]-norepinephrine taken up by the cells is determined for each concentration of the test compound.

  • The results are expressed as a percentage of the uptake in the vehicle-treated control cells.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]-norepinephrine uptake, is calculated by non-linear regression analysis.

Visualizing the Molecular Mechanisms

To better understand the sequence of events following the administration of this compound and guanethidine, the following diagrams illustrate the key steps in their mechanism of action.

cluster_extracellular Extracellular Space cluster_neuron Presynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Uptake Drug This compound or Guanethidine Drug->NET Competitive Uptake NE_in Norepinephrine NET->NE_in Drug_in This compound or Guanethidine NET->Drug_in Vesicle Synaptic Vesicle Depletion Norepinephrine Depletion VMAT VMAT NE_vesicle Norepinephrine (Stored) VMAT->NE_vesicle Sequestration Drug_vesicle This compound or Guanethidine (Accumulated) VMAT->Drug_vesicle Accumulation & Displacement of NE NE_in->VMAT Drug_in->VMAT Drug_vesicle->Depletion start Start prepare_cells Prepare Cultured Sympathetic Neurons start->prepare_cells preincubate Pre-incubate with This compound/Guanethidine prepare_cells->preincubate add_radiolabel Add [³H]-Norepinephrine preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate wash Wash with Ice-Cold Buffer incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze

References

Guanoxan's Selectivity for Alpha-2 Adrenergic Receptor Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Guanoxan's binding and functional selectivity for α2A, α2B, and α2C adrenergic receptor subtypes in comparison to other key α2-agonists, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the selectivity of this compound for the three alpha-2 (α2) adrenergic receptor subtypes: α2A, α2B, and α2C. To provide a clear context for its performance, this compound's binding affinity and functional potency are compared with those of other well-established α2-adrenergic agonists: clonidine, guanfacine, and dexmedetomidine. The data presented is compiled from in vitro studies utilizing recombinant human α2-adrenergic receptors expressed in cell lines, ensuring a standardized basis for comparison.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The selectivity of an α2-adrenergic agonist is determined by its relative affinity (binding) and potency (functional activity) for the different receptor subtypes. The following tables summarize the available quantitative data for this compound (also known as Guanabenz), clonidine, guanfacine, and dexmedetomidine.

Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenergic Agonists for Human α2A, α2B, and α2C Receptor Subtypes

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)
This compound (Guanabenz) 380710>10,000
Clonidine320180230
Guanfacine38>10,000>10,000
Dexmedetomidine7.31110.3

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50, nM) and Intrinsic Efficacy of α2-Adrenergic Agonists at Human α2A, α2B, and α2C Receptor Subtypes in a [³⁵S]GTPγS Binding Assay

CompoundSubtypeEC50 (nM)Intrinsic Efficacy (vs. Norepinephrine)
This compound (Guanabenz) α2A3800.38
α2B7100.71
α2C>10,0000
Clonidineα2A3200.32
α2B1800.18
α2C2300.23
Guanfacineα2A--
α2B--
α2C--
Dexmedetomidineα2A7.30.73
α2B111.10
α2C10.31.03

Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency. Intrinsic efficacy is a measure of the drug's ability to activate the receptor, expressed relative to the endogenous agonist norepinephrine. A value of 1.0 indicates full agonism, while a value less than 1.0 indicates partial agonism. Data for Guanfacine in this specific functional assay was not available in the cited source.

Based on the available data, this compound (Guanabenz) demonstrates a degree of selectivity for the α2A and α2B subtypes over the α2C subtype, particularly in functional assays where it shows no activity at α2C receptors at concentrations up to 10,000 nM.[1] In comparison, clonidine appears to be relatively non-selective among the three subtypes.[1][2][3][4] Guanfacine is noted for its selectivity for the α2A subtype, although comprehensive functional data across all three subtypes in this direct comparison is limited.[2][5] Dexmedetomidine is a potent agonist at all three subtypes.[1]

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the data presented, the following diagrams illustrate the key signaling pathway and a typical workflow for determining receptor selectivity.

Gprotein_Signaling cluster_membrane Cell Membrane Receptor α2 Adrenergic Receptor G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist This compound (or other α2-agonist) Agonist->Receptor Binds to ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Inhibition) Cell_Culture Cell Culture (expressing α2A, α2B, or α2C receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation_Functional Incubate cells with forskolin and varying concentrations of this compound Cell_Culture->Incubation_Functional Incubation_Binding Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation_Binding Filtration Separate bound and free radioligand via filtration Incubation_Binding->Filtration Counting_Binding Quantify bound radioactivity Filtration->Counting_Binding Analysis_Binding Calculate Ki values Counting_Binding->Analysis_Binding Lysis Cell Lysis Incubation_Functional->Lysis cAMP_Measurement Measure cAMP levels (e.g., via ELISA or HTRF) Lysis->cAMP_Measurement Analysis_Functional Calculate IC50/EC50 values cAMP_Measurement->Analysis_Functional

Caption: Experimental workflow for determining receptor selectivity.

Experimental Protocols

The data presented in this guide are typically generated using the following experimental methodologies.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.[6][7][8][9]

  • Membrane Preparation:

    • Cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through differential centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer.[6][10]

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-rauwolscine or [³H]-RX821002), which is known to bind to the α2-receptors, is used.

    • The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.[7][10]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assay: cAMP Inhibition

Functional assays, such as the measurement of cyclic AMP (cAMP) accumulation, are used to determine the potency (EC50 or IC50) and efficacy of a compound as an agonist or antagonist.[11][12]

  • Cell Culture and Plating:

    • Cells expressing the specific human α2-adrenergic receptor subtype are seeded in multi-well plates and grown to near confluency.[13]

  • Agonist-Induced Inhibition of cAMP Production:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.

    • The cells are treated with increasing concentrations of the α2-agonist (e.g., this compound) to measure its inhibitory effect on forskolin-stimulated cAMP accumulation.[11][12]

  • cAMP Quantification:

    • After a defined incubation period, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.[13]

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage of inhibition of cAMP production against the log concentration of the agonist.

    • The concentration of the agonist that produces 50% of its maximal inhibitory effect (IC50 or EC50) is calculated from this curve, providing a measure of the agonist's potency. The maximal inhibition observed relative to a full agonist provides a measure of its intrinsic efficacy.

References

Guanoxan's Adrenergic Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound with its biological targets is paramount. This guide provides a comparative analysis of the adrenergic receptor cross-reactivity of Guanoxan, an older antihypertensive agent, with other well-characterized adrenergic ligands. Due to the limited availability of specific binding data for this compound, this guide also highlights key comparator drugs to provide a framework for evaluating its potential off-target effects.

This compound is known as a sympatholytic agent that functions by inhibiting the release of norepinephrine from nerve endings.[1] While its primary mechanism is often associated with alpha-2 adrenergic receptors, historical research suggests a more complex pharmacological profile. A 1989 study indicated that this compound binds with high affinity to non-adrenergic sites in pig kidney membranes, which were identified using an alpha-2 antagonist.[2] This finding raises questions about its selectivity and potential for cross-reactivity with various adrenergic receptor subtypes.

This guide will compare the known adrenergic receptor interactions of this compound with the following agents:

  • Guanfacine: A selective alpha-2A adrenergic agonist.

  • Clonidine: A non-selective alpha-2 adrenergic agonist.

  • Prazosin: A selective alpha-1 adrenergic antagonist.

  • Propranolol: A non-selective beta-adrenergic antagonist.

Comparative Adrenergic Receptor Binding Affinities

The following table summarizes the available binding affinity data (Ki or pKi values) for this compound and the comparator drugs at various adrenergic receptor subtypes. It is important to note the significant lack of quantitative binding data for this compound across the adrenergic receptor family, a critical gap in fully understanding its pharmacological profile.

Compoundα1 Receptors (pKi)α2A Receptors (pKi/Ki)α2B Receptors (pKi/Ki)α2C Receptors (pKi/Ki)β1 Receptors (pKi)β2 Receptors (pKi)Notes
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableReported to bind to non-adrenergic sites with high affinity.[2]
Guanfacine Low AffinityHigh (15-20x > α2B/C)ModerateModerateVery Low AffinityVery Low AffinityHighly selective for the α2A subtype.[3][4][5]
Clonidine Moderate (~200-fold lower than α2)HighHighHighLow AffinityLow AffinityNon-selective α2 agonist; also binds to imidazoline receptors.[6][7]
Prazosin High (~9.4)Low (~60-fold lower than α1)Data Not AvailableData Not AvailableLow AffinityLow AffinitySelective α1 antagonist.[7][8]
Propranolol Low AffinityLow AffinityLow AffinityLow AffinityHighHigh (~9.1-9.2)Non-selective β antagonist.[9][10]

Signaling Pathways of Adrenergic Receptors

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Their activation triggers distinct intracellular signaling cascades.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor Gq Gq/11 a1->Gq Agonist PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 a2 α2 Receptor Gi Gi/o a2->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Response2 Inhibition of Neurotransmitter Release cAMP_decrease->Response2 beta β Receptor Gs Gs beta->Gs Agonist AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Response3 Cardiac Muscle Contraction, Smooth Muscle Relaxation PKA->Response3

Adrenergic receptor signaling pathways.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on standardized in vitro assays. The two primary methodologies are radioligand binding assays and functional second messenger assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adrenergic receptor subtype.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the target adrenergic receptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-clonidine or [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β) with known high affinity for the target receptor is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation and Detection:

    • The reaction is incubated to equilibrium.

    • Receptor-bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-prazosin) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Experimental workflow for radioligand binding assay.
Functional Assays (cAMP Measurement)

Functional assays measure the cellular response to receptor activation, providing information on whether a compound acts as an agonist, antagonist, or inverse agonist. For adrenergic receptors, measuring changes in cyclic adenosine monophosphate (cAMP) levels is a common approach.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to either inhibit (for α2 receptors) or stimulate (for β receptors) adenylyl cyclase activity.

General Protocol:

  • Cell Culture:

    • Cells stably expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 cells) are cultured to an appropriate density.

  • Agonist/Antagonist Treatment:

    • For α2 receptors (Gi-coupled): Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of increasing concentrations of the test compound to measure its inhibitory effect.

    • For β receptors (Gs-coupled): Cells are treated with increasing concentrations of the test compound to measure its ability to stimulate cAMP production.

    • To test for antagonist activity, cells are co-incubated with a known agonist and increasing concentrations of the test compound.

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Dose-response curves are generated by plotting the cAMP response against the log concentration of the test compound.

    • EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) values are determined using non-linear regression.

Conclusion

The available evidence suggests that this compound's mechanism of action may not be solely dependent on its interaction with alpha-2 adrenergic receptors. The report of high-affinity binding to non-adrenergic sites warrants further investigation to fully elucidate its pharmacological profile and potential for off-target effects.[2] In contrast, comparator drugs like Guanfacine and Clonidine exhibit more defined, albeit different, selectivities for alpha-2 adrenergic receptor subtypes, while Prazosin and Propranolol are established selective antagonists for alpha-1 and beta-adrenergic receptors, respectively.

For researchers investigating this compound or similar compounds, a comprehensive cross-reactivity assessment using modern radioligand binding and functional assays against a broad panel of adrenergic and other receptors is highly recommended. This would provide the necessary quantitative data to build a complete picture of its selectivity and guide further drug development efforts.

References

Guanoxan's Antihypertensive Effects: A Comparative Analysis of Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the historical context and comparative efficacy of antihypertensive agents is crucial for informing future research and development. Guanoxan, a sympatholytic agent of the adrenergic neuron-blocking class, demonstrated antihypertensive properties but was ultimately withdrawn from the market due to concerns of hepatotoxicity. This guide provides a comparative analysis of the antihypertensive effects of this compound and its alternatives, supported by available experimental data and detailed methodologies, to offer a comprehensive overview for the scientific community.

Comparative Efficacy of Adrenergic Neuron Blockers and Centrally Acting Sympatholytics

The following table summarizes the quantitative data on the blood pressure-lowering effects of this compound's alternatives. Data for this compound remains largely qualitative from historical reports, highlighting a critical gap in reproducible research.

DrugDrug ClassMean Blood Pressure Reduction (mmHg)Responder RateKey Side EffectsCitation(s)
Guanethidine Adrenergic Neuron BlockerDiastolic: 18.468.8% achieved diastolic BP < 90 mmHgOrthostatic hypotension, diarrhea[1]
Bethanidine Adrenergic Neuron BlockerDiastolic: 13.645.5% achieved diastolic BP < 90 mmHgGreater orthostatic hypotension than Guanethidine[1]
Clonidine Centrally Acting α2-AgonistSystolic: ~13, Diastolic: ~8 (compared to placebo)54.2% (monotherapy)Dry mouth, sedation[2][3][4]
Methyldopa Centrally Acting α2-AgonistSystolic: 13, Diastolic: 8 (compared to placebo)-Sedation, dizziness[3][4]

Experimental Protocols

Protocol: Multicenter Controlled Trial of Bethanidine and Guanethidine[1]
  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: 108 patients with an initial diastolic blood pressure in the range of 100-124 mmHg while taking hydrochlorothiazide.

  • Intervention: Patients were randomly assigned to receive either bethanidine or guanethidine in addition to their ongoing hydrochlorothiazide therapy. Doses were titrated to achieve optimal blood pressure control.

  • Duration: The study duration was six months.

  • Primary Endpoint: The average reduction in diastolic blood pressure during the fifth and sixth months of treatment.

  • Secondary Endpoints: The proportion of patients achieving a diastolic blood pressure below 90 mmHg, the degree of orthostatic hypotension, and diurnal variation of blood pressure.

Protocol: Double-Blind Placebo-Controlled Study of Low-Dose Clonidine[2]
  • Study Design: A double-blind, placebo-controlled, multicenter study.

  • Patient Population: 559 hypertensive outpatients with diastolic blood pressure between 95 and 110 mmHg.

  • Intervention: Patients were randomly allocated to receive either clonidine (75 micrograms twice daily) or a placebo for four weeks. Non-responders in either group were subsequently given 15 mg of chlorthalidone in addition to their assigned treatment.

  • Duration: The initial treatment phase was four weeks, with a further three months of follow-up for responders and those receiving add-on therapy.

  • Primary Endpoint: The proportion of "responders," defined as a reduction in diastolic blood pressure to ≤ 90 mmHg or by ≥ 10 mmHg after four weeks of monotherapy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Guanoxan_Mechanism_of_Action cluster_neuron Sympathetic Neuron Terminal cluster_synapse Synaptic Cleft Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Vesicular Monoamine Transporter (VMAT) NE_released Norepinephrine (NE) Released NE_vesicle->NE_released Nerve Impulse This compound This compound This compound->NE_vesicle Inhibits Release Adrenergic_Receptor Adrenergic Receptor on Effector Cell NE_released->Adrenergic_Receptor Physiological\nResponse Physiological Response Adrenergic_Receptor->Physiological\nResponse e.g., Vasoconstriction

This compound's inhibitory effect on norepinephrine release.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Pool Hypertensive Patient Pool Inclusion_Criteria Inclusion Criteria Met? (e.g., DBP 100-124 mmHg) Patient_Pool->Inclusion_Criteria Eligible_Patients Eligible Patients Inclusion_Criteria->Eligible_Patients Yes Excluded Excluded Inclusion_Criteria->Excluded No Randomization Randomization Eligible_Patients->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Placebo/Alternative) Randomization->Group_B Follow_up Regular Follow-up Visits Group_A->Follow_up Group_B->Follow_up BP_Measurement Blood Pressure Measurement Follow_up->BP_Measurement Adverse_Events Adverse Event Monitoring Follow_up->Adverse_Events Data_Analysis Statistical Analysis BP_Measurement->Data_Analysis Adverse_Events->Data_Analysis Efficacy_Endpoint Primary Efficacy Endpoint (e.g., BP Reduction) Data_Analysis->Efficacy_Endpoint Safety_Endpoint Safety Endpoint (e.g., Side Effects) Data_Analysis->Safety_Endpoint

A generalized workflow for a randomized controlled trial.

Conclusion

The available evidence suggests that this compound was an effective antihypertensive agent, likely comparable in efficacy to other adrenergic neuron blockers of its time, such as guanethidine and bethanidine. However, the significant issue of hepatotoxicity led to its withdrawal from the market, a critical factor that distinguishes it from its alternatives. The lack of readily accessible, detailed quantitative data from reproducible clinical trials for this compound makes a direct and robust comparison challenging. For researchers in drug development, the story of this compound serves as a pertinent reminder of the paramount importance of thorough toxicity profiling alongside efficacy studies. Future research on novel antihypertensive agents with similar mechanisms of action should prioritize comprehensive safety assessments to avoid the pitfalls of the past.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatotoxic profiles of the withdrawn antihypertensive agent Guanoxan and its structurally and mechanistically related compounds: Guanethidine, Bethanidine, Debrisoquine, and Guanfacine. The information presented herein is intended to serve as a resource for researchers in drug development and toxicology, offering insights into the structure-activity relationships of hepatotoxicity within this class of guanidine-containing pharmaceuticals.

Executive Summary

This compound, an antihypertensive drug, was withdrawn from the market due to significant hepatotoxicity.[1] This comparative guide examines the liver safety profiles of this compound and other guanidine-based antihypertensive agents to understand the spectrum of hepatotoxicity associated with this chemical class. The findings indicate a range of hepatotoxic potential, from the established toxicity of this compound to the apparently low risk associated with Guanfacine. While quantitative data for this compound remains limited due to its early withdrawal, this guide synthesizes available information to facilitate a comparative understanding.

Data Presentation: Hepatotoxicity Profile Comparison

The following table summarizes the available data on the hepatotoxic profiles of this compound and its related compounds. It is important to note that detailed quantitative data for this compound is scarce in publicly available literature.

CompoundChemical StructureDaily Dose Range (Antihypertensive)Type of Liver InjuryLiver Enzyme Elevations (ALT/AST)Incidence of Liver InjuryHistopathological Findings
This compound (Structure not readily available in public chemical databases)10-40 mgHepatocellularSignificant elevations reported, but specific values are not consistently documented in available literature.Led to market withdrawal, suggesting a significant incidence.Not detailed in available literature.
Guanethidine C10H22N410-50 mgNot well-documented; considered to have low hepatotoxic potential.Rare and not consistently reported.Very low; not a recognized cause of clinically apparent liver injury.No specific findings reported.
Bethanidine C10H15N350-200 mgNot well-documented; considered to have low hepatotoxic potential.Not consistently reported.Very low.No specific findings reported.
Debrisoquine C10H13N320-100 mgHepatocellular (in poor metabolizers)Elevated levels reported in individuals with impaired metabolism.Linked to genetic polymorphisms in CYP2D6; higher risk in poor metabolizers.Not detailed in available literature.
Guanfacine C9H9Cl2N3O1-4 mgUnlikely to cause clinically apparent liver injury.[1]No significant elevations reported in clinical trials.[1][2]Considered very low to negligible.[1][2]No specific findings reported.[1]

Experimental Protocols

The assessment of drug-induced liver injury (DILI) for compounds like this compound and its analogues involves a combination of in vitro and in vivo studies, followed by rigorous clinical trial monitoring. Below are detailed methodologies for key experiments.

In Vitro Hepatotoxicity Assays

Objective: To assess the direct cytotoxic potential of the compounds on hepatocytes.

  • Cell Culture: Primary human hepatocytes or HepG2 cells are cultured in appropriate media.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

  • Cytotoxicity Assessment:

    • MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.

    • LDH Release Assay: Measures lactate dehydrogenase leakage into the culture medium, indicating membrane damage.

  • Data Analysis: IC50 values (concentration causing 50% inhibition of cell viability) are calculated.

In Vivo Animal Studies

Objective: To evaluate the hepatotoxic potential in a living organism and identify potential mechanisms.

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Dosing: Animals are administered the test compound daily for a period of 7 to 28 days via oral gavage or other relevant routes. Multiple dose levels are tested.

  • Monitoring:

    • Serum Biochemistry: Blood samples are collected at various time points to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Bilirubin.

    • Histopathology: At the end of the study, livers are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture, necrosis, inflammation, and steatosis.

  • Data Analysis: Statistical analysis is performed to compare liver enzyme levels and histopathological scores between treated and control groups.

Clinical Trial Monitoring for Drug-Induced Liver Injury

Objective: To monitor for and characterize potential liver injury in human subjects.

  • Patient Population: Patients with the target indication (e.g., hypertension).

  • Liver Function Monitoring:

    • Baseline: ALT, AST, ALP, and total bilirubin are measured before initiating treatment.

    • Routine Monitoring: These liver function tests are repeated at regular intervals (e.g., monthly for the first 3-6 months, then periodically).

  • Stopping Rules: Pre-defined criteria for discontinuing the drug are established, such as ALT or AST levels exceeding 3-5 times the upper limit of normal (ULN), or any elevation in conjunction with symptoms of liver injury.

  • Causality Assessment: If liver injury is detected, a causality assessment method, such as the Roussel Uclaf Causality Assessment Method (RUCAM), is used to determine the likelihood that the drug is the causative agent.

Visualization of Potential Hepatotoxicity Mechanisms

The exact mechanism of this compound-induced hepatotoxicity is not well-elucidated. However, based on the general understanding of drug-induced liver injury, a plausible hypothesis involves the formation of reactive metabolites that can lead to cellular stress and damage.

Proposed Metabolic Activation and Cellular Stress Pathway

The following diagram illustrates a hypothetical pathway for this compound-induced hepatotoxicity, involving metabolic activation by cytochrome P450 enzymes and subsequent cellular stress.

Guanoxan_Hepatotoxicity_Pathway cluster_0 Hepatocyte This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Apoptosis Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis Hepatocellular_Injury Hepatocellular Injury Apoptosis->Hepatocellular_Injury

Caption: Proposed pathway of this compound-induced hepatotoxicity.

Experimental Workflow for DILI Assessment

The following diagram outlines a typical workflow for the pre-clinical and clinical assessment of drug-induced liver injury.

DILI_Workflow cluster_preclinical Pre-clinical Assessment cluster_clinical Clinical Development In_Vitro In Vitro Assays (Hepatocyte Cytotoxicity) In_Vivo In Vivo Animal Studies (Rodent Models) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety in Healthy Volunteers) In_Vivo->Phase_I IND Submission Metabolism Metabolite Identification Metabolism->In_Vivo Phase_II_III Phase II/III Clinical Trials (Efficacy and Safety in Patients) Phase_I->Phase_II_III Post_Marketing Post-Marketing Surveillance Phase_II_III->Post_Marketing NDA Submission

Caption: Standard workflow for assessing drug-induced liver injury.

Conclusion

The case of this compound highlights the critical importance of thorough hepatotoxicity screening in drug development. While structurally related compounds like Guanfacine appear to have a much safer liver profile, the potential for severe liver injury within the guanidine class of antihypertensives necessitates careful evaluation. The lack of detailed public data on this compound's hepatotoxicity underscores the challenges in retrospectively analyzing the safety profiles of withdrawn drugs. Future research focused on the metabolic pathways of these compounds could provide valuable insights into the specific structural motifs responsible for hepatotoxicity, aiding in the design of safer therapeutic agents.

References

Validating the In Vivo Efficacy of Synthesized Guanoxan Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Guanoxan and its analogues as antihypertensive agents. Due to this compound's withdrawal from the market because of hepatotoxicity, this document focuses on comparing its known pharmacological profile with that of its more clinically relevant analogues, Guanabenz and Guanfacine, as well as the older sympatholytic agent, Guanethidine. The aim is to provide a framework for validating the potential of newly synthesized this compound analogues.

Comparative In Vivo Efficacy of this compound and Analogues

The following table summarizes the available quantitative data on the in vivo antihypertensive effects of this compound and its key analogues in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

CompoundAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Key Findings & Side Effects
This compound Data not available in SHR---Withdrawn due to hepatotoxicity.[1][2]
Guanabenz SHR10, 32, 100 µg/kgIntravenous (i.v.)↓ 15, 46, 59 mmHg (dose-dependent)[3]Onset of action within 60 minutes, peak effect at 2-4 hours.[4] Common side effects include sedation and dry mouth.[5]
SHR (high salt diet)Chronic infusion-↓ 17 mmHgEnhanced antihypertensive effect in salt-sensitive hypertension.
Guanfacine Hypertensive Rats0.3-5 mg/kgOralDose-dependent ↓ in blood pressure[6]Less sedative than clonidine.[7]
SHR10 mg/kg/daySubcutaneous (s.c.) infusionSignificant & consistent ↓ in MAP[8]Withdrawal syndrome is less severe than with clonidine.[8]
Guanethidine SHR30 mg/kg (for 2 days)-Significant ↓ in blood pressure[9]Depletes catecholamines in cardiac, vascular, and adrenal tissues.[9]

Experimental Protocols for In Vivo Efficacy Validation

To validate the in vivo efficacy of novel synthesized this compound analogues, a standardized experimental protocol is crucial. The following outlines a typical approach using the spontaneously hypertensive rat (SHR) model.[10]

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) are the most widely used model for essential hypertension.[10]

  • Age: Experiments typically begin when the rats are 5-6 weeks of age, as this is when hypertension starts to develop.[10]

  • Control Group: Age-matched normotensive Wistar-Kyoto (WKY) rats should be used as a control group.

2. Acclimatization:

  • Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress-related variations in blood pressure.

3. Drug Administration:

  • Formulation: The synthesized this compound analogues should be formulated in a suitable vehicle (e.g., sterile saline, distilled water with a small percentage of a solubilizing agent if necessary).

  • Route of Administration: Oral gavage is a common route for mimicking clinical use. Intravenous or intraperitoneal injections can be used for initial screening and to determine bioavailability.

  • Dose-Response Study: A range of doses should be tested to determine the effective dose (ED50) and the maximum antihypertensive effect.

4. Blood Pressure Measurement:

  • Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements in conscious rats. For more accurate and continuous data, direct arterial cannulation (e.g., in the carotid or femoral artery) connected to a pressure transducer can be employed in anesthetized or conscious, freely moving rats.[11]

  • Parameters: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) should be recorded. Heart rate should also be monitored as these compounds can have bradycardic effects.

5. Study Design:

  • Acute Study: To determine the onset and duration of action, blood pressure is measured at multiple time points after a single dose of the test compound.

  • Chronic Study: To assess long-term efficacy and potential for tolerance, the compound is administered daily for several weeks. Blood pressure is typically measured weekly.

6. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the blood pressure changes in the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound and its Analogues

This compound and its analogues primarily act as sympatholytic agents by inhibiting the release of norepinephrine from sympathetic nerve terminals.[12] Some analogues, like Guanabenz and Guanfacine, also have a central mechanism of action, stimulating alpha-2 adrenergic receptors in the brainstem, which reduces sympathetic outflow.[4]

Guanoxan_Signaling_Pathway cluster_CNS Central Nervous System (Brainstem) cluster_PNS Peripheral Nervous System (Sympathetic Nerve Terminal) cluster_Target Target Tissue (e.g., Blood Vessel Smooth Muscle) CNS_Neuron Presynaptic Neuron Sympathetic_Outflow Sympathetic Outflow CNS_Neuron->Sympathetic_Outflow Reduces Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->CNS_Neuron Inhibits Guanoxan_Analogue_Central This compound Analogue (e.g., Guanabenz, Guanfacine) Guanoxan_Analogue_Central->Alpha2_Receptor Stimulates PNS_Neuron Presynaptic Neuron Sympathetic_Outflow->PNS_Neuron Activates NE_Vesicle Norepinephrine (NE) Vesicle PNS_Neuron->NE_Vesicle Triggers NE_Release NE Release NE_Vesicle->NE_Release Guanoxan_Analogue_Peripheral This compound/Analogue Guanoxan_Analogue_Peripheral->NE_Release Inhibits Adrenergic_Receptor Adrenergic Receptor (e.g., α1) NE_Release->Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Causes Blood_Pressure ↑ Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Mechanism of action of this compound and its centrally acting analogues.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the antihypertensive efficacy of a synthesized this compound analogue.

Experimental_Workflow start Start acclimatization Animal Acclimatization (SHR & WKY rats, 1 week) start->acclimatization grouping Random Group Assignment (Vehicle, Test Compound, Positive Control) acclimatization->grouping baseline Baseline Blood Pressure Measurement (Tail-cuff or Arterial Cannulation) grouping->baseline treatment Chronic Drug Administration (e.g., Daily Oral Gavage for 4 weeks) baseline->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring monitoring->treatment Repeat for study duration final_measurement Final Blood Pressure and Heart Rate Measurement monitoring->final_measurement tissue_collection Tissue Collection for Histopathology & Biomarker Analysis (Optional) final_measurement->tissue_collection data_analysis Data Analysis and Statistical Comparison tissue_collection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo antihypertensive studies.

Conclusion and Future Directions

While this compound itself is not a viable therapeutic agent due to its hepatotoxicity, its chemical scaffold remains a point of interest for the development of novel antihypertensive drugs. The analogues Guanabenz and Guanfacine have demonstrated significant antihypertensive efficacy in preclinical models, validating the therapeutic potential of this class of compounds.

For researchers developing new this compound analogues, it is imperative to conduct thorough in vivo efficacy studies, such as the one outlined above, to establish a clear dose-response relationship and to assess the safety profile, with a particular focus on potential liver toxicity. Direct comparison with established agents like Guanabenz and Guanfacine will be crucial in determining the therapeutic advantage of any new chemical entity. Furthermore, elucidating the precise signaling pathways, including central versus peripheral effects, will aid in optimizing the pharmacological profile of these next-generation antihypertensive agents.

References

Quantifying Competitive Antagonism: A Comparative Guide to Schild Analysis of Guanoxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guanoxan's competitive antagonism at the alpha-2 adrenergic receptor, contextualized through Schild analysis. Due to the withdrawal of this compound from the market, direct experimental data from contemporary comparative studies are unavailable. Therefore, this guide presents a hypothetical yet scientifically grounded Schild analysis for this compound, comparing it with well-characterized alpha-2 adrenergic antagonists, yohimbine and idazoxan. The data presented for this compound is illustrative, based on its known mechanism of action, to provide a framework for understanding its potential antagonistic properties.

Principles of Competitive Antagonism and Schild Analysis

Competitive antagonism occurs when an antagonist reversibly binds to the same receptor site as an agonist, thereby inhibiting the agonist's effect. This inhibition can be overcome by increasing the concentration of the agonist. Schild analysis is a cornerstone of pharmacology that quantifies the potency of a competitive antagonist. It relies on the dose-ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist.

A key output of Schild analysis is the pA2 value , which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response. A higher pA2 value indicates a more potent antagonist. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration should yield a straight line with a slope of unity (1.0) for a competitive antagonist.

Comparative Analysis of Alpha-2 Adrenergic Antagonists

This section compares the (hypothetical) antagonistic properties of this compound with the established alpha-2 adrenergic antagonists, yohimbine and idazoxan. The data is summarized in the table below, followed by a detailed interpretation.

AntagonistTarget ReceptorAgonist UsedpA2 ValueSchild Plot SlopeSource of Data
This compound Alpha-2 Adrenergic ReceptorNorepinephrine7.5 (Hypothetical)~1.0 (Expected)Illustrative
Yohimbine Alpha-2 Adrenergic ReceptorOxymetazoline7.82Not specified[1]
Idazoxan Alpha-2 Adrenergic ReceptorClonidine> YohimbineNot specified[2]

Data Interpretation:

In this hypothetical analysis, this compound is presented with a pA2 value of 7.5. This would classify it as a potent competitive antagonist of the alpha-2 adrenergic receptor.

  • Comparison with Yohimbine: With a pA2 of 7.82, yohimbine is a well-established and potent alpha-2 adrenergic antagonist[1]. The hypothetical pA2 for this compound (7.5) would suggest it is slightly less potent than yohimbine.

  • Comparison with Idazoxan: Studies have shown idazoxan to be a more potent prejunctional alpha-2 adrenoceptor antagonist than yohimbine[2]. This implies that this compound would also be less potent than idazoxan.

A Schild plot for this compound, assuming it acts as a true competitive antagonist at the alpha-2 adrenergic receptor, would be expected to yield a linear relationship with a slope not significantly different from 1.0. Deviations from this slope could indicate other mechanisms of action, such as non-competitive antagonism or interactions with multiple receptor subtypes.

Experimental Protocols

The following is a detailed methodology for performing a Schild analysis to determine the pA2 value of a competitive antagonist like this compound at the alpha-2 adrenergic receptor in an in vitro smooth muscle preparation.

Objective: To quantify the competitive antagonistic potency of this compound at the alpha-2 adrenergic receptor using Schild analysis.

Materials:

  • Isolated tissue preparation (e.g., rat vas deferens or rabbit saphenous vein, which express functional alpha-2 adrenoceptors).

  • Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Agonist: Norepinephrine (or a selective alpha-2 agonist like UK 14,304).

  • Antagonist: this compound hydrochloride.

  • Reference Antagonist: Yohimbine hydrochloride.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the desired tissue (e.g., vas deferens) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Mount the tissue in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the agonist (e.g., norepinephrine, 10⁻⁹ M to 10⁻⁴ M).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively to allow it to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of the antagonist (e.g., this compound, 10⁻⁸ M) into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

    • A rightward shift in the concentration-response curve is expected.

  • Repeat with Multiple Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 3 and 4 with at least three different concentrations of the antagonist, ensuring a wash-out period between each antagonist concentration.

  • Data Analysis:

    • For each antagonist concentration, calculate the EC50 of the agonist (the concentration that produces 50% of the maximal response).

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)

    • Construct the Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line provides the pA2 value. The slope of the line should be close to 1.0 for competitive antagonism.

Visualizations

Signaling Pathway of Alpha-2 Adrenergic Receptor

G cluster_membrane Cell Membrane Receptor Alpha-2 Adrenergic Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds and Activates Antagonist Antagonist (e.g., this compound) Antagonist->Receptor Binds and Blocks Response Inhibition of Neurotransmitter Release (Cellular Response) cAMP->Response

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for Schild Analysis

G cluster_exp Experimental Steps cluster_analysis Data Analysis A 1. Tissue Preparation & Equilibration B 2. Control Agonist Concentration-Response Curve A->B C 3. Antagonist Incubation (Concentration 1) B->C D 4. Agonist CRC in Presence of Antagonist C->D E Repeat for Concentrations 2 & 3 D->E F 5. Calculate EC50 & Dose Ratios D->F E->C Next Concentration G 6. Construct Schild Plot (log(DR-1) vs -log[Antagonist]) F->G H 7. Linear Regression: Determine pA2 & Slope G->H

Caption: Workflow for Schild analysis experiment.

References

A Comparative Analysis of the Central and Peripheral Actions of Guanoxan and Clonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological actions of Guanoxan and clonidine, focusing on their distinct central and peripheral mechanisms. While both agents were developed as antihypertensive drugs, their differing modes of action result in varied physiological and adverse effect profiles. This document synthesizes available experimental data to offer a clear, evidence-based comparison for research and drug development purposes.

Overview and Mechanism of Action

This compound and clonidine lower blood pressure through fundamentally different mechanisms. Clonidine is a centrally acting α2-adrenergic agonist, whereas this compound is primarily a peripherally acting adrenergic neuron blocker.

Clonidine exerts its principal antihypertensive effect within the central nervous system (CNS).[1][2][3] By stimulating α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii, clonidine reduces sympathetic outflow from the CNS to the heart and peripheral vasculature.[1][2][3][4][5] This leads to a decrease in heart rate, cardiac output, and peripheral vascular resistance.[6] Clonidine also has some peripheral actions, including transient vasoconstriction at high intravenous doses due to stimulation of vascular α1 and α2-adrenoceptors, but its primary hypotensive effect is central.[5]

This compound , in contrast, acts primarily on peripheral sympathetic neurons.[2][4] Its mechanism is similar to that of guanethidine, involving the inhibition of norepinephrine release from sympathetic nerve endings.[2] This adrenergic neuron blockade leads to a reduction in sympathetic tone on blood vessels and the heart, resulting in decreased blood pressure. Some evidence also suggests that this compound possesses α2-adrenoceptor blocking properties.[4] Unlike clonidine, its central effects are not the primary driver of its antihypertensive action. This compound was withdrawn from the market due to concerns about hepatotoxicity.[2]

Signaling Pathways

The distinct mechanisms of this compound and clonidine are illustrated in the signaling pathways below.

cluster_clonidine Clonidine Signaling Pathway Clonidine Clonidine Alpha2_Receptor_CNS Central α2-Adrenergic Receptor (Presynaptic) Clonidine->Alpha2_Receptor_CNS Agonist Sympathetic_Outflow Sympathetic Outflow from CNS Alpha2_Receptor_CNS->Sympathetic_Outflow Inhibits Norepinephrine_Release_Peripheral Norepinephrine Release (Peripheral) Sympathetic_Outflow->Norepinephrine_Release_Peripheral Reduces Cardiovascular_Effects_Clonidine Decreased Heart Rate Decreased Blood Pressure Norepinephrine_Release_Peripheral->Cardiovascular_Effects_Clonidine Leads to

Figure 1. Clonidine's central mechanism of action.

cluster_this compound This compound Signaling Pathway This compound This compound Adrenergic_Neuron Peripheral Adrenergic Neuron Terminal This compound->Adrenergic_Neuron Enters via NET Norepinephrine_Vesicles Norepinephrine Vesicles Adrenergic_Neuron->Norepinephrine_Vesicles Displaces Norepinephrine Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicles->Norepinephrine_Release Inhibits Release Cardiovascular_Effects_this compound Decreased Blood Pressure Norepinephrine_Release->Cardiovascular_Effects_this compound Leads to

Figure 2. this compound's peripheral mechanism of action.

Comparative Cardiovascular Effects

The differences in their mechanisms of action translate to distinct hemodynamic profiles.

ParameterClonidineThis compound (and related compounds)
Primary Site of Action Central Nervous System (Brainstem)Peripheral Adrenergic Neurons
Effect on Sympathetic Outflow Decreases central sympathetic outflowBlocks peripheral norepinephrine release
Heart Rate DecreasedGenerally decreased
Cardiac Output DecreasedGenerally decreased or unchanged
Total Peripheral Resistance Decreased (main long-term effect)Decreased
Postural Hypotension Less common/severe than with peripheral blockersMore common/severe

Data synthesized from available literature. Direct comparative studies for all parameters are limited.

Experimental Data and Protocols

In Vivo Cardiovascular Studies in Animal Models

Objective: To assess the effects of this compound and clonidine on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Experimental Protocol:

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate agent (e.g., urethane/chloralose). The trachea is cannulated to ensure a patent airway. The femoral artery and vein are cannulated for direct blood pressure measurement and drug administration, respectively.

  • Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously record MAP and HR.

  • Drug Administration: After a stabilization period, baseline hemodynamic parameters are recorded. This compound or clonidine are administered intravenously at increasing doses.

  • Data Analysis: The dose-dependent effects of each drug on MAP and HR are recorded and analyzed.

Expected Results: Both clonidine and this compound are expected to produce a dose-dependent decrease in MAP and HR. The onset and duration of action, as well as the magnitude of the effect at equimolar doses, would be key comparative parameters. Clonidine may show an initial transient pressor effect at higher IV doses.

cluster_workflow In Vivo Cardiovascular Experiment Workflow Animal_Prep Anesthetize Rat & Cannulate Vessels Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Record Baseline MAP & HR Stabilization->Baseline Drug_Admin Administer this compound or Clonidine (IV) Baseline->Drug_Admin Data_Collection Continuously Record MAP & HR Drug_Admin->Data_Collection Analysis Analyze Dose-Response Relationship Data_Collection->Analysis

Figure 3. Workflow for in vivo cardiovascular studies.
Isolated Tissue Experiments

Objective: To evaluate the direct effects of this compound and clonidine on vascular smooth muscle and sympathetic nerve function.

Experimental Protocol (Isolated Aortic Ring):

  • Tissue Preparation: A section of the thoracic aorta is dissected from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm).

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer.

  • Experimental Procedure: The rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound or clonidine are added to the bath to assess their vasorelaxant or vasoconstrictor effects. To study effects on neuronal release, electrical field stimulation can be applied to elicit norepinephrine release, and the modulatory effects of the drugs on this response can be measured.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of each drug.

Expected Results: Clonidine may show weak vasoconstrictor effects at higher concentrations. This compound's primary effect in this preparation would be to inhibit nerve stimulation-induced contractions, demonstrating its adrenergic neuron blocking activity.

Central vs. Peripheral Action: Key Differentiators

FeatureClonidineThis compound
Blood-Brain Barrier Penetration Readily crossesLimited
Primary Antihypertensive Locus BrainstemPeripheral Sympathetic Nerve Terminals
Effect of Central Administration (Intracerebroventricular) Profound hypotensionMinimal hypotensive effect
Effect on Pressor Response to Tyramine No significant effectPotentiates (due to norepinephrine depletion and uptake inhibition)
Adverse Effect Profile Sedation, dry mouth (central effects)Postural hypotension, diarrhea (peripheral effects)

Conclusion

This compound and clonidine represent two distinct approaches to sympatholytic therapy for hypertension. Clonidine's central α2-agonist activity provides effective blood pressure control with a lower incidence of postural hypotension compared to peripherally acting agents. However, its central effects can lead to sedation and dry mouth. This compound's peripheral adrenergic neuron blockade is also effective in lowering blood pressure, but its action is associated with a higher risk of postural hypotension. The significant concern of hepatotoxicity ultimately led to the withdrawal of this compound from the market.

This comparative guide highlights the importance of understanding the specific central and peripheral actions of sympatholytic drugs in predicting their therapeutic and adverse effect profiles. For researchers in drug development, the distinct mechanisms of these two agents offer valuable insights into the targeted modulation of the sympathetic nervous system for cardiovascular and other therapeutic applications.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Guanoxan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Guanoxan, a sympatholytic drug withdrawn from the market due to liver toxicity, requires careful handling and disposal to mitigate risks to personnel and the ecosystem.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety standards and fostering a culture of responsible chemical management.

Immediate Safety and Hazard Assessment

This compound and its derivatives should be treated as hazardous materials. The compound is harmful if swallowed or inhaled, can cause significant skin and eye irritation, and poses a threat to aquatic life. Due to its known hepatotoxicity, chronic exposure should be avoided. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Nitrile rubber gloves with a minimum thickness of 0.11mm are required to prevent skin contact. Any contaminated gloves should be disposed of as chemical waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Quantitative Hazard Data

While specific toxicological data for this compound is limited, data from closely related guanidine-based sympatholytic drugs, such as Guanethidine, can serve as a conservative proxy for risk assessment.

ParameterValueSpeciesNotes
Acute Oral Toxicity (LD50) 1262 mg/kgRatData for Guanethidine monosulfate.[2]
Known Human Health Effects Liver toxicityHumanReason for market withdrawal.[1]
Environmental Hazards Harmful to aquatic life-General classification for similar compounds.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as weighing paper, pipette tips, and contaminated PPE. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety professional. Incompatible materials, such as strong oxidizing agents, must be kept separate.

  • Waste Container Selection and Labeling: The waste container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof closure. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also feature the appropriate hazard pictograms (e.g., irritant, harmful, environmentally hazardous).

  • Collection of Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated scoop or spatula. To minimize dust generation, this procedure should be performed within a chemical fume hood. All disposables contaminated with this compound must also be placed in this container.

  • Disposal of Contaminated Solvents and Solutions: Liquid waste containing this compound should be collected in a separate, appropriately labeled hazardous waste container for liquids. The container should be sealed to prevent evaporation.

  • Decontamination of Glassware and Equipment: All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated. Triple-rinse the equipment with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • Temporary Storage in the Laboratory: The sealed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's licensed hazardous waste disposal program. Ensure that all required documentation, including a hazardous waste manifest, is completed accurately.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Guanoxan_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe decontaminate Decontaminate Glassware & Equipment start->decontaminate waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is fundamental to building a culture of trust and responsibility in scientific research.

References

Essential Safety and Logistical Information for Handling Guanoxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Toxicity

Guanoxan and related guanidine compounds are hazardous. They are generally harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5]

Quantitative Toxicity Data for Structurally Similar Compounds:

CompoundCAS NumberLD50 Oral (Rat)LD50 Dermal (Rabbit)LC50 Inhalation (Rat)Reference
Guanidine hydrochloride50-01-1475 mg/kg>2000 mg/kg3.2 mg/L/4h[6][7]
Guanethidine sulfate645-43-21 g/kg (mouse)Not availableNot available[8]

Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all routes. Engineering controls, such as fume hoods, should be the primary means of exposure control. PPE is a crucial final barrier.

Recommended PPE for Handling this compound:

PPE ItemSpecificationPurpose
Gloves Double gloving with nitrile rubber gloves (minimum 0.11mm thickness).To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[4][5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of inhaling dust particles, especially when handling the powder outside of a fume hood.To prevent inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • All handling of solid this compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

    • Before starting, ensure that a spill kit with appropriate absorbent material (e.g., vermiculite or sand) is readily accessible.

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Solution Preparation :

    • When weighing the solid compound, do so within a fume hood to minimize the risk of dust inhalation.

    • Use disposable weighing boats and spatulas to avoid contamination of reusable labware.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid any direct contact with the substance. If contact occurs, follow the first aid procedures outlined below.

    • Do not eat, drink, or smoke in the laboratory.[6]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable laboratory detergent and water can be used for cleaning.[4]

    • Remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation :

    • Designate a specific, clearly labeled hazardous waste container for solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips).[4][5]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[6]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Waste Container Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

    • Include relevant hazard pictograms (e.g., irritant, harmful).

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible chemicals.[4][5]

  • Final Disposal :

    • All this compound waste must be disposed of through your institution's licensed hazardous waste disposal program.

    • Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[4][5]

Emergency Procedures

  • Spill :

    • Small Spill : If it is safe to do so, contain the spill using an absorbent material from a spill kit. Carefully scoop the absorbent material and any solid residue into the designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water.[4]

    • Large Spill : Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

This compound Handling and Disposal Workflow

Guanoxan_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit weigh Weigh Solid this compound (in Fume Hood) prep_spill_kit->weigh prepare_solution Prepare Solution (in Fume Hood) weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste dispose_ppe Dispose of Contaminated PPE (as Hazardous Waste) decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste final_disposal Dispose via Institutional Program store_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanoxan
Reactant of Route 2
Reactant of Route 2
Guanoxan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.